molecular formula C11H5F6NO2 B1350599 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol CAS No. 125647-79-2

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B1350599
CAS No.: 125647-79-2
M. Wt: 297.15 g/mol
InChI Key: FOSLEIYRFCRULX-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a useful research compound. Its molecular formula is C11H5F6NO2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO2/c12-10(13,14)9-4-8(19)6-3-5(20-11(15,16)17)1-2-7(6)18-9/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSLEIYRFCRULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379384
Record name 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4(1H)-one
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Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

125647-79-2
Record name 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125647-79-2
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed procedural framework for the synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a highly fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties onto the quinolin-4-ol scaffold is anticipated to bestow unique physicochemical and biological properties, making it a valuable building block for the development of novel therapeutic agents and functional materials. This document delineates a robust synthetic strategy rooted in the classical Conrad-Limpach reaction, detailing the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the characterization of the target compound. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction and Strategic Rationale

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The introduction of fluorine-containing substituents is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The target molecule, 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (CAS No. 125647-79-2), is a prime example of this design principle, featuring two distinct fluorinated groups. The trifluoromethyl group at the 2-position and the trifluoromethoxy group at the 6-position are expected to significantly influence the electronic properties and biological activity of the quinoline system.

The synthesis of 4-hydroxyquinolines is most effectively achieved through well-established cyclocondensation reactions. Among these, the Conrad-Limpach and Gould-Jacobs reactions stand out for their reliability and versatility.[1][2] Both pathways involve the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization to construct the quinoline core.[3] This guide will focus on the Conrad-Limpach approach, which is particularly well-suited for the synthesis of 4-hydroxyquinolines (or their tautomeric 4-quinolone form).

The chosen synthetic route leverages the reaction between 4-(trifluoromethoxy)aniline and ethyl 4,4,4-trifluoroacetoacetate. This strategy is both convergent and atom-economical, utilizing readily available starting materials to construct the complex target molecule in a two-step sequence.

Reaction Mechanism and Scientific Principles

The synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol via the Conrad-Limpach reaction proceeds in two key stages:

  • Formation of the β-Enaminone Intermediate: The initial step involves the condensation of 4-(trifluoromethoxy)aniline with ethyl 4,4,4-trifluoroacetoacetate. The reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. Subsequent dehydration yields the more stable β-enaminone intermediate, ethyl 3-(4-(trifluoromethoxy)anilino)-4,4,4-trifluorobut-2-enoate.

  • Thermal Cyclization: The second stage is a high-temperature intramolecular cyclization of the β-enaminone. This step requires significant thermal energy (typically 250-260 °C) to overcome the activation barrier for the electrocyclic ring closure onto the aromatic ring.[4] The reaction is facilitated by the use of a high-boiling, inert solvent to ensure uniform heat transfer and prevent degradation. This cyclization, followed by the elimination of ethanol, affords the target 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

The overall synthetic pathway is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_product Final Product A 4-(Trifluoromethoxy)aniline C Formation of β-Enaminone Intermediate (Ethyl 3-(4-(trifluoromethoxy)anilino)-4,4,4-trifluorobut-2-enoate) A->C Toluene, Acid catalyst Reflux B Ethyl 4,4,4-trifluoroacetoacetate B->C D Intramolecular Cyclization & Ethanol Elimination C->D High-boiling solvent (e.g., Dowtherm A) ~250-260 °C E 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol D->E

Caption: Synthetic workflow for 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Experimental Protocol

This protocol is an adaptation of established Conrad-Limpach procedures for the synthesis of analogous 4-hydroxyquinolines.[4] Researchers should perform an initial small-scale trial to optimize conditions.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier (Example)
4-(Trifluoromethoxy)aniline461-82-5C₇H₆F₃NO177.12Sigma-Aldrich, TCI
Ethyl 4,4,4-trifluoroacetoacetate372-31-6C₆H₇F₃O₃184.11Sigma-Aldrich, TCI
Toluene, anhydrous108-88-3C₇H₈92.14Fisher Scientific
p-Toluenesulfonic acid monohydrate6192-52-5C₇H₁₀O₄S190.22Acros Organics
Dowtherm A (or other high-boiling solvent)8004-13-5Mixture of Diphenyl ether and Biphenyl~166Dow Chemical
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)anilino)-4,4,4-trifluorobut-2-enoate (Intermediate)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 4-(trifluoromethoxy)aniline (17.71 g, 0.1 mol), ethyl 4,4,4-trifluoroacetoacetate (20.25 g, 0.11 mol), and anhydrous toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.19 g, 1 mmol).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the condensation proceeds.

  • Continue refluxing until no more water is collected (typically 3-5 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid, the β-enaminone intermediate, can be used in the next step without further purification.

Step 2: Synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (Thermal Cyclization)

  • Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add the crude intermediate from Step 1.

  • Add a high-boiling solvent such as Dowtherm A (approximately 10 mL per gram of the theoretical mass of the intermediate). The use of an inert, high-boiling solvent is crucial for achieving high yields in this cyclization step.[1]

  • With vigorous stirring, heat the mixture to 250-260 °C. Maintain this temperature for 30-60 minutes.

  • Monitor the progress of the cyclization by TLC (a suitable mobile phase would be a mixture of hexanes and ethyl acetate).

  • After the reaction is complete (indicated by the disappearance of the intermediate spot on TLC), carefully remove the heat source and allow the mixture to cool to below 100 °C.

  • While the mixture is still warm, add hexanes (approximately 100-150 mL) to precipitate the product.

  • Continue cooling to room temperature, and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold hexanes to remove the residual high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Dry the purified product under vacuum to yield 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol as a solid.

Safety and Handling

  • 4-(Trifluoromethoxy)aniline: This compound is toxic if swallowed or in contact with skin. It can cause serious eye damage and skin irritation. Handle with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Ethyl 4,4,4-trifluoroacetoacetate: This is a flammable liquid and vapor and is harmful if swallowed. Keep away from heat, sparks, and open flames.

  • Dowtherm A: This is a high-boiling liquid that can cause skin and eye irritation. At high temperatures, it can produce flammable vapors. Ensure adequate ventilation and avoid inhalation of vapors.

  • High-Temperature Operations: The thermal cyclization step requires careful temperature control to avoid decomposition and potential hazards. The reaction should be conducted in a robust apparatus within a fume hood.

Characterization of the Final Product

The structure of the synthesized 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol should be confirmed by standard analytical techniques. Below are the expected spectroscopic characteristics based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic protons of the quinoline ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The proton at the 3-position will likely appear as a singlet. The protons on the benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted system. The hydroxyl proton may appear as a broad singlet or may not be observed due to exchange with the solvent.

  • ¹³C NMR: The spectrum will show characteristic signals for the quinoline carbons. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon of the -OCF₃ group will also exhibit a quartet.

  • ¹⁹F NMR: Two distinct signals are expected. One for the -CF₃ group at the 2-position and another for the -OCF₃ group at the 6-position. The chemical shifts will be characteristic of these groups on an aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3400 cm⁻¹), C=O stretching of the quinolone tautomer (~1650 cm⁻¹), C=C and C=N stretching of the aromatic system (~1600-1400 cm⁻¹), and strong C-F stretching bands (~1300-1100 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₅F₆NO₂, MW: 297.15 g/mol ). The fragmentation pattern would be expected to be consistent with the quinoline structure.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The Conrad-Limpach reaction provides an effective means of constructing this highly functionalized heterocyclic core from commercially available starting materials. The detailed protocol and characterization guidelines provided herein should serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling the synthesis and further exploration of this promising molecular scaffold. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • LookChem. (n.d.). 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. [Link]

  • PubChemLite. (n.d.). 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. [Link]

  • PubChemLite. (n.d.). 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid. [Link]

  • Autech Industry Co.,Ltd. (n.d.). 125647-79-2,4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. [Link]

  • ResearchGate. (2010). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • National Institutes of Health. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • Google Patents. (2014).
  • National Institutes of Health. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]

  • Semantic Scholar. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]

  • ResearchGate. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

  • National Institutes of Health. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. [Link]

Sources

Physicochemical properties of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Introduction

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds have garnered significant attention. The strategic incorporation of fluorine-containing functional groups, such as trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃), can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on a molecule of significant interest: 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This compound belongs to the quinolin-4-ol class, a scaffold present in numerous pharmacologically active agents.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the predicted physicochemical properties of this compound, grounded in data from structurally related analogs. Furthermore, it outlines the standard, self-validating experimental protocols required for the empirical determination of these critical parameters, explaining the causality behind the methodological choices.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

IUPAC Name: 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one Molecular Formula: C₁₁H₅F₆NO₂ Molecular Weight: 313.16 g/mol CAS Number: A unique CAS registry number for this specific compound is not readily found in public databases as of the time of this writing, highlighting its status as a specialized research chemical.

Tautomerism: The Quinolinol-Quinolone Equilibrium

A critical structural feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. For the title compound, this equilibrium lies significantly toward the quinolone tautomer due to the thermodynamic stability conferred by the conjugated amide system. This is a common characteristic observed in analogous structures like 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.[2] Throughout this guide, while the "quinolin-4-ol" nomenclature is used, the underlying structure is predominantly the quinolone form.

Caption: Tautomeric equilibrium between the quinolin-4-ol and quinolin-4-one forms.

Predicted Physicochemical Properties

Direct experimental data for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is sparse in the literature. However, by leveraging data from close structural analogs, we can formulate robust predictions for its key physicochemical parameters. This approach is standard in early-stage drug discovery for prioritizing candidate molecules.

PropertyPredicted Value / RangeRationale & Comparative Insights
Melting Point (°C) 265 - 285High melting point is expected due to the rigid, planar quinolone core, which facilitates efficient crystal lattice packing. The potential for intermolecular hydrogen bonding (N-H---O=C) and strong dipole-dipole interactions from the highly polar -CF₃ and -OCF₃ groups further increases the energy required to break the crystal lattice. This is consistent with analogs like 6-(Trifluoromethyl)-4-quinolinol (m.p. 267 °C)[3] and 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (m.p. 259-263 °C).[2]
Aqueous Solubility Very LowThe presence of two potent lipophilic groups (-CF₃ and -OCF₃) is predicted to dramatically reduce aqueous solubility. The trifluoromethoxy group, in particular, is known to significantly increase lipophilicity.[1] While the parent 2-(Trifluoromethyl)quinolin-4-ol shows some solubility (>32 µg/mL at pH 7.4),[4] the addition of the -OCF₃ group will likely lower this value considerably.
LogP (Octanol/Water) 3.5 - 4.2The calculated XLogP3 for analogs like 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is 2.4.[5] Replacing the methoxy group (-OCH₃) with a significantly more lipophilic trifluoromethoxy (-OCF₃) group (Hansch π constant of +1.04 vs. -0.02 for -OCH₃) will substantially increase the LogP value. This high lipophilicity has major implications for ADME properties.
pKa (Acidic) 5.5 - 6.5The proton on the 4-hydroxyl group (in the quinolinol tautomer) or the N-H group (in the quinolone tautomer) is acidic. Both the -CF₃ group at the 2-position and the -OCF₃ group at the 6-position are strong electron-withdrawing groups. They act through resonance and inductive effects to stabilize the conjugate base, thereby increasing the acidity (lowering the pKa) compared to non-fluorinated quinolinols.
pKa (Basic) < 1.0The quinoline nitrogen is a basic site. The powerful electron-withdrawing effect of the adjacent -CF₃ group at the 2-position significantly reduces the electron density on the nitrogen, making it a very weak base. Its pKa is predicted to be substantially lower than that of quinoline itself (~4.9).

Experimental Determination of Physicochemical Properties

To move beyond prediction and obtain definitive data, a series of standardized, cross-validating experiments must be performed.[6] The following sections detail the expert-recommended protocols.

Protocol: Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining aqueous solubility. It establishes a true thermodynamic equilibrium between the solid solute and the solvent, providing a definitive value that is critical for predicting oral absorption and designing formulations.

Methodology:

  • Preparation: Add an excess amount of solid 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The system must be protected from light if the compound is photolabile.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully extract a precise aliquot from the clear supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.

  • Validation: The presence of solid compound at the end of the experiment must be visually confirmed to ensure saturation was achieved.

solubility_workflow start Add Excess Solid to Buffer equilibrate Agitate at Constant Temp (24-48h) start->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge sample Extract Clear Supernatant centrifuge->sample quantify Quantify via HPLC-UV or LC-MS/MS sample->quantify end Report Solubility (e.g., µg/mL) quantify->end

Caption: Workflow for shake-flask solubility determination.

Protocol: pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is a highly accurate method for determining ionization constants (pKa). It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of inflection points corresponding to the pKa values. This parameter is essential, as the ionization state of a drug governs its solubility, membrane permeability, and target binding.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Acidic pKa Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant. Record the pH after each addition.

  • Basic pKa Titration: In a separate experiment, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is used to calculate the pKa from the derivative of the titration curve, which provides a more accurate value.

Protocol: Structural Confirmation and Purity Analysis

Methodology:

  • High-Resolution Mass Spectrometry (HRMS): Use an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass of the molecular ion. The measured mass should be within 5 ppm of the calculated exact mass for C₁₁H₅F₆NO₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the number and environment of protons on the aromatic rings.

    • ¹³C NMR: Will show distinct signals for all 11 carbon atoms in the molecule.

    • ¹⁹F NMR: This is crucial for this molecule. It should show two distinct signals with appropriate chemical shifts and coupling patterns for the -CF₃ and -OCF₃ groups, confirming their presence and electronic environment.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method with a suitable column (e.g., C18) and a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) coupled with a UV or PDA detector to determine the purity of the compound. Purity should typically be >95% for use in biological or advanced physicochemical assays.

analytical_workflow compound Synthesized Compound hrms HRMS (Confirm Formula) compound->hrms nmr NMR (1H, 13C, 19F) (Confirm Structure) compound->nmr hplc HPLC-UV/PDA (Assess Purity) compound->hplc validated Structurally Confirmed & Pure Compound hrms->validated nmr->validated hplc->validated

Caption: Cross-validation workflow for structural integrity.

Implications for Research and Drug Development

The predicted physicochemical profile of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol—high lipophilicity, low aqueous solubility, and distinct acidic/basic centers—has several key implications:

  • Formulation Challenges: The low aqueous solubility will likely require advanced formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) for in vivo studies.

  • Pharmacokinetics: High lipophilicity (LogP > 3.5) can lead to high volume of distribution, potential for non-specific binding to proteins and tissues, and a risk of being a substrate for efflux transporters like P-glycoprotein.

  • Metabolic Stability: The C-F bonds in the -CF₃ and -OCF₃ groups are exceptionally strong, making these moieties highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This is a desirable property for increasing a drug's half-life.

  • Target Engagement: The compound's ionization state at physiological pH will be predominantly neutral, which can facilitate passive diffusion across cell membranes to engage intracellular targets.

Conclusion

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol represents a prototypical modern medicinal chemistry compound, where fluorine substitution is used to fine-tune properties. While direct experimental data is limited, a robust physicochemical profile can be predicted through careful analysis of structural analogs. This guide provides those predictions and, more importantly, outlines the rigorous, self-validating experimental protocols necessary to generate definitive data. For any researcher or drug development professional working with this or similar molecules, the systematic characterization of these fundamental properties is an indispensable step toward understanding its biological behavior and therapeutic potential.

References

  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem. 6

  • 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878. PubChem.

  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).

  • 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | CAS No: 1701-21-9. Pharmaffiliates.

  • 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol | 31009-34-4. BLDpharm.

  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4. Ossila.

  • 2-(Trifluoromethyl)quinolin-4-ol | C10H6F3NO | CID 314576. PubChem.

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6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Authored by: A Senior Application Scientist

Foreword: The Enigmatic Architecture of Fluorinated Quinolines

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, has become a paramount strategy in modern drug design. These moieties can profoundly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity.[3][4][5] This guide provides a comprehensive, in-depth analysis of the structural elucidation of a novel quinoline derivative, 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a molecule of significant interest for its potential pharmacological applications.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of methods to provide a causal understanding of experimental choices and a self-validating framework for structural confirmation.

Strategic Synthesis: The Conrad-Limpach Approach

The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach synthesis.[6][7] This robust and versatile method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[8][9] For the synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, the logical starting materials are 4-(trifluoromethoxy)aniline and ethyl 4,4,4-trifluoroacetoacetate.

Proposed Synthetic Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-(trifluoromethoxy)aniline C Intermediate: Ethyl 3-(4-(trifluoromethoxy)phenylamino)-4,4,4-trifluorobut-2-enoate A->C Toluene, cat. Acetic Acid, Reflux B Ethyl 4,4,4-trifluoroacetoacetate B->C D Intermediate E 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol D->E High-boiling solvent (e.g., Dowtherm A), ~250°C

Caption: Proposed Conrad-Limpach synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)phenylamino)-4,4,4-trifluorobut-2-enoate
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in toluene.

  • Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (a few drops).

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion.

  • Monitoring and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and remove the toluene under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Thermal Cyclization to 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
  • Reaction Setup: In a round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, add the crude intermediate from Step 1.

  • Solvent Addition: Add a high-boiling point solvent, such as Dowtherm A or 2,6-di-tert-butylphenol, to the flask.

  • Reaction: Heat the mixture with stirring to approximately 250 °C. Maintain this temperature for 30-60 minutes.

  • Product Isolation: After cooling, the product may precipitate. If not, the solvent can be removed under high vacuum, and the residue purified by recrystallization or column chromatography.

Spectroscopic Deep Dive: Unveiling the Molecular Architecture

The structural elucidation of a novel compound is a puzzle solved by the convergence of multiple spectroscopic techniques. Each method provides a unique piece of information, and together, they reveal the complete picture.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the target molecule.

  • Expected Molecular Ion ([M]+): For C11H5F6NO2, the expected monoisotopic mass is approximately 297.02 g/mol .[10]

  • Fragmentation Pattern: The fragmentation pattern would likely show losses of CO, CF3, and OCF3 groups, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchHydroxyl (enol)
1650-1630C=O stretchAmide (keto)
1600-1450C=C and C=N stretchesAromatic rings
1300-1100C-F and C-O stretches-CF3 and -OCF3
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s1H-OH
~7.8d1HH-5
~7.6dd1HH-7
~7.4d1HH-8
~6.5s1HH-3
  • Causality: The downfield shift of the aromatic protons is due to the electron-withdrawing nature of the quinoline ring and the trifluoromethyl groups. The hydroxyl proton is expected to be a broad singlet and may be exchangeable with D2O.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Multiplicity (due to F-coupling)Assignment
~175sC-4
~150qC-2
~148sC-6
~145sC-8a
~125q-CF3
~122q-OCF3
~120sC-5
~118sC-4a
~115sC-8
~105sC-7
~95sC-3
  • Key Feature: The carbon atoms of the -CF3 and -OCF3 groups will appear as quartets due to coupling with the three fluorine atoms. The carbons attached to these groups will also show splitting.[11]

¹⁹F NMR Spectroscopy

Fluorine NMR is crucial for confirming the presence and electronic environment of the fluorine-containing groups.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60s-OCF3
~ -65s-CF3
  • Rationale: Two distinct singlets are expected, corresponding to the two different trifluoromethyl environments.

Elucidation Workflow

cluster_0 Data Acquisition cluster_1 Structural Deduction MS Mass Spec (m/z = 297.02) A Molecular Formula (C11H5F6NO2) MS->A IR IR Spec (O-H, C=O, C-F) B Functional Groups (-OH, Amide, -CF3, -OCF3) IR->B NMR NMR (¹H, ¹³C, ¹⁹F) C Connectivity (COSY, HMBC) NMR->C D Proposed Structure: 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol A->D B->D C->D

Caption: A logical workflow for the structural elucidation of the target compound.

Self-Validating Protocols and Trustworthiness

To ensure the integrity of the structural assignment, a series of self-validating checks should be employed:

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would definitively establish the proton-proton and proton-carbon connectivities, confirming the proposed structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to confirm the purity of the synthesized compound, ensuring that the spectroscopic data corresponds to the target molecule and not an impurity.

Conclusion: A Confirmed Architecture

Through a systematic application of synthetic chemistry and spectroscopic analysis, the structure of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol can be unequivocally determined. The convergence of data from mass spectrometry, IR spectroscopy, and multidimensional NMR provides a robust and self-validating confirmation of the molecular architecture. This detailed understanding is the critical first step in exploring the therapeutic potential of this novel fluorinated quinoline.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Płazińska, A., & Płaziński, W. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3192. [Link]

  • Supporting Information for various trifluoromethylated compounds. (n.d.). [Link]

  • Bahde, R. J., & Dudley, G. B. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 7(4), 337-339. [Link]

  • Quimica Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • A Physico-chemical Investigation on Fluorine-Enriched Quinolines Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

  • Supporting Information for various trifluoromethylated compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). Molecules, 27(11), 3591. [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2019). Journal of Molecular Structure, 1179, 851-861. [Link]

  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals. [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). [Link]

  • 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. (n.d.). PubChem. [Link]

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  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2022). HETEROCYCLES, 104(3), 573. [Link]

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  • Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry. [Link]

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Biological activity of trifluoromethoxy quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Trifluoromethoxy Quinoline Derivatives

Authored by Gemini, Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Bio-potentiating Moiety

In the landscape of medicinal chemistry, the quinoline ring system stands as a "privileged scaffold," a structural framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the versatility of the quinoline core is well-established.[2][4] Its therapeutic potential is dramatically influenced by the nature and position of its substituents.

This guide focuses on quinoline derivatives functionalized with a trifluoromethoxy (-OCF₃) group. The introduction of fluorine-containing moieties is a cornerstone of modern drug design, and the -OCF₃ group is particularly advantageous. It significantly enhances key pharmacokinetic properties, including metabolic stability by blocking sites prone to oxidative degradation, and lipophilicity, which can improve membrane permeability and cellular uptake.[5][6][7] This unique combination of properties often leads to improved potency, bioavailability, and a longer in-vivo half-life for therapeutic agents.[6]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the synthesis, diverse biological activities, and mechanisms of action of trifluoromethoxy quinoline derivatives, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

Part 1: Synthesis Strategies - Building the Core Structure

The construction of trifluoromethoxy-substituted quinolines relies on established heterocyclic chemistry principles, often involving the initial formation of the quinoline ring followed by or preceded by the introduction of the desired fluorine group. Classic methods like the Skraup-Doebner-Von Miller synthesis, which condenses anilines with α,β-unsaturated carbonyl compounds, remain relevant for creating the core scaffold.[8] The trifluoromethoxy group is typically introduced using specialized reagents or by building the molecule from a precursor already containing the -OCF₃ moiety.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Core Synthesis cluster_product Intermediate & Final Product A Aniline Derivative (with or without -OCF3) C Cyclization Reaction (e.g., Skraup-Doebner-Von Miller) A->C B α,β-Unsaturated Carbonyl Compound B->C D Substituted Quinoline Core C->D Forms core scaffold E Functional Group Interconversion / Derivatization D->E Modification F Final Trifluoromethoxy Quinoline Derivative E->F

Caption: Generalized workflow for the synthesis of quinoline derivatives.
Experimental Protocol: General Synthesis of a 2-(Trifluoromethyl)quinoline Derivative

This protocol is a representative example adapted from methodologies for synthesizing related trifluoromethyl quinolines, which share principles with trifluoromethoxy derivatives.[8][9]

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted aniline (1.0 eq.) and an α,β-unsaturated trifluoromethyl ketone (1.2 eq.) in trichloroacetic acid (TCA) as the solvent.

  • Reaction Condition: Fit the flask with a reflux condenser and heat the mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-trifluoromethyl quinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Part 2: Anticancer Activity - A Primary Therapeutic Target

The most extensively studied biological activity of trifluoromethoxy and trifluoromethyl quinoline derivatives is their potent anticancer effect.[1][4] These compounds exert their cytotoxic effects through multiple mechanisms, making them promising candidates for cancer therapy.

Mechanisms of Antitumor Action
  • Tyrosine Kinase Inhibition: Many quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5] By blocking the ATP-binding site of these enzymes, they halt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis, leading to cell cycle arrest.[5]

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription processes.[5][10] Some derivatives also inhibit topoisomerase enzymes, which are crucial for relaxing DNA supercoils, thereby inducing catastrophic DNA damage in cancer cells.[10]

  • Induction of Apoptosis: By modulating key signaling pathways and inducing cellular stress, these compounds can trigger programmed cell death (apoptosis), a critical mechanism for eliminating malignant cells.[11][12]

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Trifluoromethoxy Quinoline Derivative EGFR EGFR Compound->EGFR Inhibits DNA DNA Compound->DNA Intercalates Topo Topoisomerase Compound->Topo Inhibits Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Pathway Activates Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes DNA->Apoptosis Inhibition leads to DNA->Proliferation Enables Topo->Apoptosis Inhibition leads to Topo->Proliferation Enables

Caption: Key anticancer mechanisms of trifluoromethoxy quinoline derivatives.
Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their IC₅₀ values, the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-Amino-7-(trifluoromethyl)quinolineBreast (MCF-7)3.42 - 23.32[12]
4-Amino-7-(trifluoromethyl)quinolineLung (A549)5.97 - 22.01[12]
2,8-Bis(trifluoromethyl)quinolineLeukemia (HL-60)10 ± 2.5[12]
3-Phenyltrifluoromethyl quinolineBreast (MCF-7)2.0 - 3.0 (approx.)[1]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein content.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the trifluoromethoxy quinoline derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial and Anti-inflammatory Activities

Antimicrobial Effects

Trifluoromethoxy quinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, positioning them as potential alternatives in an era of growing antimicrobial resistance.[13][14]

Key Mechanisms:

  • DNA Gyrase and Topoisomerase IV Inhibition: Similar to the action of fluoroquinolone antibiotics, these derivatives can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[15]

  • Peptide Deformylase (PDF) Inhibition: Some derivatives act as inhibitors of PDF, a metalloenzyme crucial for bacterial protein maturation that is absent in humans, making it a selective target.[13][16]

Compound ClassOrganismMIC (µg/mL)Reference
Substituted QuinolinesBacillus cereus, Staphylococcus3.12 - 50[13][16]
Substituted QuinolinesPseudomonas, E. coli3.12 - 50[13][16]
Quinoline-Thiazole HybridsCandida glabrata<0.06 - 62.50[15]
Substituted QuinolinesAspergillus flavus, C. albicansPotentially Active[13][16]
Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have been explored as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory cascade.[2][17][18]

Key Targets:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation.[17]

  • Cytokine Modulation: Certain derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins in immune cells.[18]

Part 4: Neuroprotective and CNS Applications

The unique ability of the trifluoromethoxy group to enhance lipophilicity and metabolic stability makes these quinoline derivatives promising candidates for treating central nervous system (CNS) disorders, as they are more likely to cross the blood-brain barrier.[19][20]

Mechanisms of Neuroprotection

Research into neurodegenerative diseases like Alzheimer's and Parkinson's has highlighted several mechanisms by which these compounds may confer protection.

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Trifluoromethoxy quinoline derivatives can act as potent antioxidants, scavenging harmful reactive oxygen species (ROS) and protecting cells from damage.[20][21]

  • Enzyme Inhibition:

    • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds can increase levels of the neurotransmitter acetylcholine, a primary strategy in Alzheimer's therapy.[20][22]

    • Monoamine Oxidase B (MAO-B) Inhibition: Inhibiting MAO-B can increase dopamine levels and reduce oxidative stress, which is relevant for Parkinson's disease treatment.[20][22]

  • Sodium Channel Blockade: Some quinoline-derived trifluoromethyl alcohols have been identified as sodium channel blockers, a mechanism that underpins their potential as antiepileptic and analgesic agents for neuropathic pain.[23]

Neuroprotection_Pathway cluster_stress Cellular Stressors cluster_enzymes Key Enzymes Compound Trifluoromethoxy Quinoline Derivative ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges AChE AChE Compound->AChE Inhibits MAOB MAO-B Compound->MAOB Inhibits Neuron Neuron ROS->Neuron Damages Neuroprotection Neuroprotection ROS->Neuroprotection Inhibition leads to AChE->Neuroprotection Inhibition leads to MAOB->Neuroprotection Inhibition leads to Neurodegeneration Neurodegeneration Neuron->Neurodegeneration Damage leads to

Caption: Multi-target neuroprotective mechanisms of quinoline derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂ Challenge)

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced death.[19]

  • Cell Culture: Seed a neuronal cell line (e.g., HT-22 or SH-SY5Y) in a 96-well plate and allow cells to adhere for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control well.

  • Oxidative Insult: Add a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) to all wells except the negative control. Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-untreated control. A significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Part 5: Structure-Activity Relationships and Future Perspectives

The biological activity of trifluoromethoxy quinoline derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies have revealed key insights:

  • Position of the -OCF₃ Group: The placement of the trifluoromethoxy group on the quinoline ring is critical and can determine target specificity and potency.[1][11]

  • Substituents at C4: For anticancer and anti-inflammatory activity, substitutions at the C4 position, often with an amino or anilino group, are frequently crucial for potent activity.[1][17]

  • Substituents at C2 and C3: Modifications at these positions can fine-tune the molecule's steric and electronic properties, influencing binding affinity to specific targets like kinases or enzymes.[10]

The future of this chemical class is bright. Ongoing research is focused on synthesizing novel derivatives with enhanced potency and selectivity, overcoming mechanisms of drug resistance, and exploring their potential in combination therapies. The trifluoromethoxy quinoline scaffold remains a highly attractive and "tunable" framework for the development of next-generation therapeutics targeting a spectrum of human diseases.

References

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573. Link

  • BenchChem. (2025). Exploring 6-(Trifluoromethoxy)quinolin-4-amine as a Potential Anti-Cancer Agent: Application Notes and Protocols. BenchChem. Link

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  • Pan, Q., Wang, J., Wang, Q., et al. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(13), 4099–4103. Link

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Link

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  • PubMed. (1998). Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect. Arzneimittelforschung, 48(12), 1168-71. Link

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Introduction: The Quinoline Scaffold and the Promise of Novel Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functional groups to modulate pharmacological activity. The subject of this guide, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, is a novel compound that combines this established quinoline core with two distinct fluorine-containing moieties.

The introduction of trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups is a common strategy in modern drug design to enhance key properties such as metabolic stability, membrane permeability, and binding affinity. These electron-withdrawing groups can significantly alter the electronic profile of the molecule, potentially leading to unique biological activities. Given the therapeutic precedent of quinoline derivatives,[3][4] a systematic in vitro evaluation of this compound is warranted to elucidate its pharmacological potential.

This guide provides a comprehensive framework for the initial in vitro characterization of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. As a senior application scientist, the following sections are structured not as a rigid template, but as a logical, tiered approach to investigation, beginning with foundational cytotoxicity assessments and progressing to more specific assays for anticancer, anti-inflammatory, and antimicrobial activity. Each protocol is presented with the underlying scientific rationale, ensuring that the experimental design is both robust and mechanistically informative.

Foundational Analysis: Cytotoxicity and Cell Viability

Scientific Rationale: Before investigating any specific therapeutic effect, it is imperative to first establish the general cytotoxicity profile of a novel compound.[5][6][7] This foundational step determines the concentration range at which the compound affects cell viability, which is crucial for distinguishing targeted pharmacological effects from non-specific toxicity.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a quantifiable process that provides a reliable readout of cell viability.[10][12]

Workflow: MTT Cell Viability Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed_cells Seed cells into 96-well plate (e.g., 1x10^4 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of 6-(...)-quinolin-4-ol treat_cells Add compound to wells prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution (0.5 mg/mL final conc.) incubate_mtt Incubate for 4 hours (37°C) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., SDS-HCl) incubate_mtt->solubilize incubate_sol Incubate overnight or shake solubilize->incubate_sol read_absorbance Read absorbance at 570 nm incubate_sol->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control line (e.g., HFF-1 fibroblasts) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[13] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10] Incubate for 4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Cover the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[10][12] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Example IC₅₀ Values
Cell LineTypeIC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma12.5 ± 1.8
A549Lung Carcinoma25.1 ± 3.2
HCT116Colon Carcinoma8.9 ± 1.1
HFF-1Normal Fibroblast> 100

Anticancer Mechanistic Insight: Apoptosis Induction

Scientific Rationale: A favorable cytotoxicity profile, particularly one showing selectivity for cancer cells over normal cells, prompts investigation into the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway targeted by many successful anticancer drugs.[4] A hallmark of the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[15][16] These proteases cleave critical cellular substrates, leading to the dismantling of the cell. A luminescent assay, such as the Caspase-Glo® 3/7 assay, provides a highly sensitive and specific method for quantifying this activity.[17] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a quantifiable light signal.[17]

Pathway: Caspase-3/7 Mediated Apoptosis

Apoptosis_Pathway Compound 6-(...)-quinolin-4-ol (Pro-apoptotic Stimulus) Caspase9 Initiator Caspases (e.g., Caspase-9) Compound->Caspase9 activates Caspase37 Effector Caspases (Caspase-3/7) Caspase9->Caspase37 activates Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates cleaves Light Luminescent Signal Caspase37->Light cleaves Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis leads to Assay Caspase-Glo® 3/7 Reagent (DEVD-Aminoluciferin) Assay->Light NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB degrades NFkB NF-κB (p50/p65) IkB_NFkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Compound 6-(...)-quinolin-4-ol (Inhibitor) Compound->IKK inhibits DNA NF-κB Response Element NFkB_nuc->DNA binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription MIC_Workflow prep_compound Prepare 2-fold serial dilutions of compound in 96-well plate inoculate Add inoculum to all wells prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate for 18-24 hours at 37°C inoculate->incubate read_results Visually inspect for turbidity or use a plate reader (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay
  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to wells 2 through 12. Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no inoculum) receive no compound.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Data Presentation: Example MIC Values
Microbial StrainTypeMIC (µg/mL)
S. aureus (ATCC 29213)Gram-positive Bacteria16
E. coli (ATCC 25922)Gram-negative Bacteria64
P. aeruginosa (ATCC 27853)Gram-negative Bacteria> 128
C. albicans (ATCC 90028)Fungus (Yeast)32

References

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A Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (CAS No. 125647-79-2). In the absence of a complete, published experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. It is intended for researchers, medicinal chemists, and analytical scientists engaged in the synthesis, identification, and quality control of novel fluorinated quinoline derivatives. The guide includes detailed discussions of anticipated ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR data, alongside validated experimental protocols for data acquisition.

Introduction and Molecular Context

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a highly fluorinated heterocyclic compound. The quinoline core is a privileged scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents.[1] The incorporation of trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups is a common strategy in modern drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. The CF₃ group at the C-2 position and the OCF₃ group at the C-6 position significantly influence the electronic environment of the quinoline ring system, making spectroscopic analysis a critical tool for unambiguous structural confirmation.

This molecule exists in a keto-enol tautomerism, predominantly favoring the 4-quinolone form due to amide resonance stabilization. This guide will consider the spectroscopic features of this dominant tautomer, 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one.

Chemical Structure of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol with atom numberingFigure 1. Chemical structure and atom numbering of the predominant 4-quinolone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information. For analysis, a polar aprotic solvent such as DMSO-d₆ is recommended due to the presence of the acidic N-H and O-H protons and the generally good solubility it provides for quinolone systems.[2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a broad signal for the N-H proton.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Notes
H5~8.0 - 8.2dJ ≈ 2.5 HzLocated ortho to the electron-withdrawing OCF₃ group, deshielded. Appears as a doublet due to coupling with H7.
H7~7.8 - 7.9ddJ ≈ 9.0, 2.5 HzCoupled to both H8 (ortho) and H5 (meta).
H8~7.6 - 7.7dJ ≈ 9.0 HzCoupled to H7 (ortho).
H3~6.5 - 6.7sN/AOlefinic proton on the electron-rich pyridinone ring, significantly shielded. Its chemical shift is characteristic of the 4-quinolone core.
1-NH>12.0br sN/AAcidic proton, typically broad and downfield. Its presence can be confirmed by a D₂O exchange experiment.[2]

Expert Insight: The electron-withdrawing nature of the C-2 CF₃ group deshields the H8 proton via resonance effects transmitted through the quinoline system. The chemical shifts are predicted based on data from related compounds like 6-fluoro-2-(trifluoromethyl)quinolin-4-ol and 6-methyl-2-(trifluoromethyl)quinolin-4-ol.[3][4]

Carbon-¹³ ({¹³C}) NMR Spectroscopy

The {¹³C} NMR spectrum will be characterized by distinct quartets for the carbons of the CF₃ and OCF₃ groups due to one-bond and two-bond C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Notes
C2~145 - 148q²JCF ≈ 35-40 HzCarbon attached to the CF₃ group, appears as a quartet.[5][6]
C3~110 - 115sN/AOlefinic carbon.
C4~175 - 180sN/ACarbonyl carbon, significantly downfield.
C4a~138 - 142sN/ABridgehead carbon.
C5~118 - 122sN/AAromatic carbon.
C6~148 - 152q²JCF ≈ 2-4 HzAttached to OCF₃, shows small quartet coupling.
C7~125 - 128sN/AAromatic carbon.
C8~120 - 124sN/AAromatic carbon.
C8a~130 - 135sN/ABridgehead carbon.
2-CF₃~118 - 122q¹JCF ≈ 270-275 HzTrifluoromethyl carbon, characteristic large one-bond coupling constant.[5]
6-OCF₃~119 - 123q¹JCF ≈ 255-260 HzTrifluoromethoxy carbon, also shows a large one-bond coupling.

Causality Behind Experimental Choices: A longer relaxation delay (e.g., 5 seconds) is crucial for accurately observing quaternary carbons and the carbonyl carbon (C4), which have long T1 relaxation times.[2]

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and integrity of the two distinct fluorine-containing groups.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Fluorine GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale & Notes
2-CF₃~ -65 to -70sThe chemical shift is typical for a CF₃ group on an electron-deficient aromatic ring.[6]
6-OCF₃~ -58 to -62sOCF₃ groups are generally observed slightly downfield (less negative) compared to CF₃ groups.

Trustworthiness through Self-Validation: The observation of two sharp singlets with an integration ratio of 3:3 provides strong, internally consistent evidence for the proposed structure. The absence of other ¹⁹F signals is a key indicator of sample purity.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation data to support the structure. Electrospray ionization (ESI) in positive mode is a suitable technique.

Table 4: Predicted Mass Spectrometry Data (ESI+)

IonPredicted m/zRationale & Notes
[M+H]⁺298.0246The protonated molecular ion is expected to be the base peak. The exact mass (C₁₁H₆F₆NO₂) provides high confidence in the elemental composition.[7]
[M+Na]⁺320.0066Adduct with sodium is commonly observed.

Fragmentation Pathway: A primary fragmentation pathway would likely involve the loss of CO, a characteristic fragmentation for 4-quinolones, followed by subsequent fragmentation of the fluorinated groups.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Table 5: Predicted IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityFunctional GroupRationale & Notes
3200-2800 (broad)MediumN-H stretchBroad due to hydrogen bonding in the solid state.
1640-1620StrongC=O stretch (Amide I)Characteristic strong absorption for the 4-quinolone carbonyl.
1600-1550Medium-StrongC=C stretchAromatic and vinyl C=C stretching vibrations.
1250-1050Very StrongC-F stretchThe C-F bonds of the CF₃ and OCF₃ groups will produce very strong, characteristic absorption bands in this region.

Experimental Protocols

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆.

  • Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve the polar quinolone and to slow the exchange of the N-H proton, allowing for its observation.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity (peak shape).

  • ¹H Acquisition:

    • Acquire a standard ¹H spectrum using a 30° or 45° pulse angle.

    • Set a spectral width of -2 to 16 ppm.

    • Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of 0 to 200 ppm.

    • Use a relaxation delay of 5 seconds to ensure quantitative detection of all carbons.

    • Co-add 1024 or more scans as needed.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters: Operate the ESI source in positive ion mode. Optimize spray voltage, capillary temperature, and gas flows to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire data in the m/z range of 100-500. Ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm error).

Visualization of Workflows

Diagram: NMR Analysis Workflow

This diagram outlines the logical flow from sample receipt to final structural confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acq_1h Acquire 1H Spectrum lock_shim->acq_1h acq_13c Acquire 13C Spectrum lock_shim->acq_13c acq_19f Acquire 19F Spectrum lock_shim->acq_19f process FT, Phase & Baseline Correction acq_1h->process acq_13c->process acq_19f->process reference Reference to Solvent process->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign confirm Structural Confirmation assign->confirm

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The structural confirmation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol relies on a multi-technique spectroscopic approach. The predicted NMR, MS, and IR data presented in this guide, derived from established principles and analysis of closely related structures, provide a robust framework for researchers. The ¹⁹F NMR is particularly diagnostic, confirming the presence of the two unique fluoroalkyl groups, while HRMS provides unambiguous confirmation of the elemental formula. The provided protocols represent best practices for acquiring high-quality, reproducible data for this class of compounds.

References

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  • Appretech Scientific Limited. 6-(trifluoromethyl)quinolin-2(1H)-one. [Link]

  • PubChem. 6-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link]

  • Ebenazer, A. F., et al. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central. [Link]

Sources

Unlocking the Therapeutic Potential of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous approved therapeutic agents. The novel compound, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, is a compelling candidate for drug discovery due to the unique electronic and pharmacokinetic properties conferred by its trifluoromethoxy and trifluoromethyl substitutions. These fluorine-containing moieties are known to enhance metabolic stability, lipophilicity, and target-binding affinity.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of this promising molecule. By leveraging established knowledge of similar quinoline derivatives, we will explore logical target classes and detail robust experimental workflows for their investigation. This document is intended to serve as a strategic roadmap from initial hypothesis to preclinical validation.

Introduction: The Rationale for Investigating 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5] The core quinoline structure is a versatile scaffold that can be readily functionalized to modulate its biological effects.[3] The subject of this guide, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, possesses two key fluorine-containing substituents that are anticipated to significantly influence its therapeutic potential.

The trifluoromethyl (-CF3) group can drastically alter the electron distribution, lipophilicity, and metabolic stability of a molecule, often leading to improved efficacy of active pharmaceutical ingredients.[2] Similarly, the trifluoromethoxy (-OCF3) group shares these attributes, further enhancing the drug-like properties of the compound. The quinolin-4-ol (or its tautomeric form, quinolin-4-one) moiety is a common feature in biologically active molecules, including several antibacterial and anticancer agents.[6][7]

Given the established therapeutic relevance of the quinoline scaffold and the advantageous properties of the trifluoromethyl and trifluoromethoxy groups, we can logically hypothesize that 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol will exhibit significant biological activity. This guide will focus on three primary areas of investigation where quinoline derivatives have shown considerable promise: Oncology, Neuropharmacology, and Infectious Diseases.

Potential Therapeutic Target Classes and Validation Workflows

This section outlines potential therapeutic target classes for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol based on the known mechanisms of action of structurally related compounds. For each class, a detailed experimental workflow is provided to guide the validation process.

Oncology: Targeting Receptor Tyrosine Kinases (RTKs) and Downstream Signaling

Rationale: Numerous quinoline and quinazoline derivatives have been successfully developed as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell proliferation and survival.[1] The trifluoromethyl quinazoline derivatives gefitinib and erlotinib are notable examples of FDA-approved EGFR inhibitors.[1] Therefore, it is a strong starting hypothesis that 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol may exert anticancer effects through the inhibition of RTKs or key nodes in their downstream signaling pathways, such as the PI3K/Akt/mTOR pathway.[8]

Experimental Workflow:

Phase 1: Initial Screening and Target Identification

  • Broad-Spectrum Kinase Profiling:

    • Objective: To identify potential kinase targets.

    • Methodology: Submit the compound for a commercially available kinase panel screen (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™). These services test the compound's activity against a large number of purified kinases at a fixed concentration (typically 1-10 µM).

    • Data Analysis: Identify kinases with significant inhibition (e.g., >50% inhibition).

  • Cell Viability and Proliferation Assays:

    • Objective: To determine the compound's cytotoxic and anti-proliferative effects on a panel of cancer cell lines.

    • Methodology:

      • Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon).

      • Treat cells with a dose-response range of the compound.

      • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.

      • Measure cell proliferation using a BrdU incorporation assay or by direct cell counting.

    • Data Analysis: Calculate IC50 values for each cell line to determine the compound's potency.

Phase 2: Target Validation and Mechanistic Studies

  • In Vitro Kinase Inhibition Assays:

    • Objective: To confirm and quantify the inhibitory activity against the top kinase candidates identified in the initial screen.

    • Methodology: Perform in vitro kinase assays using purified recombinant kinases. Vary the concentration of the compound to determine the IC50 value for each kinase. Utilize a suitable detection method, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

    • Data Analysis: Generate dose-response curves and calculate precise IC50 values.

  • Western Blot Analysis of Downstream Signaling:

    • Objective: To determine if the compound inhibits the phosphorylation of downstream targets of the identified kinase in a cellular context.

    • Methodology:

      • Treat cancer cells with the compound for a specified time.

      • Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).

    • Data Analysis: Quantify changes in protein phosphorylation to confirm target engagement and downstream pathway modulation.

Phase 3: Cellular Phenotypic Assays

  • Cell Cycle Analysis:

    • Objective: To investigate the compound's effect on cell cycle progression.

    • Methodology: Treat cells with the compound, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Apoptosis Assays:

    • Objective: To determine if the compound induces programmed cell death.

    • Methodology: Utilize methods such as Annexin V/PI staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-Glo® 3/7).

    • Data Analysis: Quantify the percentage of apoptotic cells or the level of caspase activation.

Diagram of the Proposed Oncology Experimental Workflow:

Oncology_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Target Validation cluster_Phase3 Phase 3: Cellular Phenotyping Kinase_Screen Broad-Spectrum Kinase Profiling In_Vitro_Kinase In Vitro Kinase Inhibition Assays Kinase_Screen->In_Vitro_Kinase Identify Hits Cell_Viability Cell Viability & Proliferation Assays Cell_Viability->In_Vitro_Kinase Confirm Potency Western_Blot Western Blot Analysis In_Vitro_Kinase->Western_Blot Confirm Target Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis Apoptosis Assays Western_Blot->Apoptosis Neuro_Workflow cluster_Phase1_Neuro Phase 1: Initial Screening cluster_Phase2_Neuro Phase 2: Target Validation Automated_Patch_Clamp Automated Patch-Clamp Manual_Patch_Clamp Manual Patch-Clamp Automated_Patch_Clamp->Manual_Patch_Clamp Identify Hits In_Vivo_Models In Vivo Behavioral Models Manual_Patch_Clamp->In_Vivo_Models Confirm Mechanism

Caption: A concise workflow for neuropharmacology target identification and validation.

Infectious Diseases: Antimicrobial and Antiviral Activity

Rationale: The quinoline scaffold is the foundation of several important antimalarial drugs, such as chloroquine and mefloquine. [4]Additionally, fluoroquinolone antibiotics are a major class of antibacterial agents. [7]Given this strong precedent, it is highly probable that 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol possesses antimicrobial or antiviral properties.

Experimental Workflow:

Phase 1: Broad-Spectrum Antimicrobial and Antiviral Screening

  • Antibacterial Susceptibility Testing:

    • Objective: To determine the compound's activity against a panel of clinically relevant bacteria.

    • Methodology: Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

    • Data Analysis: Identify bacterial strains for which the compound has a low MIC.

  • Antifungal Susceptibility Testing:

    • Objective: To assess the compound's activity against pathogenic fungi.

    • Methodology: Similar to antibacterial testing, perform broth microdilution assays to determine the MIC against a panel of fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Antiviral Assays:

    • Objective: To screen for activity against a panel of viruses.

    • Methodology: Utilize cell-based assays to measure the inhibition of viral replication. This can be done through various methods, such as plaque reduction assays or reporter gene assays.

Phase 2: Mechanism of Action Studies (for active compounds)

  • Bacterial Mechanism of Action:

    • Objective: To elucidate how the compound kills bacteria.

    • Methodology:

      • Macromolecular synthesis assays: Determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall.

      • Bacterial topoisomerase assays: Investigate the inhibition of DNA gyrase and topoisomerase IV, common targets of quinolone antibiotics.

  • Antiviral Mechanism of Action:

    • Objective: To identify the stage of the viral life cycle that is inhibited.

    • Methodology: Perform time-of-addition studies to determine if the compound acts at the level of viral entry, replication, or egress.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of IC50, MIC, and other relevant metrics across different cell lines, kinases, or microbial strains. Dose-response curves should be generated for all relevant assays.

Table 1: Example Data Summary for Oncology Studies

Cell LineIC50 (µM)Target KinaseKinase IC50 (nM)
A549 (Lung)1.2EGFR50
MCF-7 (Breast)2.5PI3Kα75
HCT116 (Colon)0.8EGFR50

Conclusion

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a molecule of significant therapeutic interest. The strategic application of the experimental workflows detailed in this guide will enable a systematic and efficient evaluation of its potential therapeutic targets. By focusing on historically validated target classes for quinoline derivatives, researchers can rapidly advance this promising compound from a chemical entity to a potential lead candidate for the treatment of cancer, neurological disorders, or infectious diseases.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels - PubMed.
  • Quinolin-4-ones of plant origin with interesting biological properties. - ResearchGate.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties - NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed.
  • 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878 - PubChem.
  • Quinoline and quinolinone derivatives with multi-target activity. - ResearchGate.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC.
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - Ossila.

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The Strategic Duality of Fluorine in Quinoline Drug Candidates: An In-depth Guide to Modulating Lipophilicity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Fluorine Advantage

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the highly successful fluoroquinolone class of antibiotics.[1] The strategic incorporation of fluorine atoms into these and other quinoline-based drug candidates has become a cornerstone of modern drug design.[2] This is due to fluorine's unique combination of properties: its small atomic size, high electronegativity, and the remarkable strength of the carbon-fluorine bond.[2] These characteristics allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.

This guide provides an in-depth exploration of two critical, interconnected parameters that are profoundly influenced by fluorination: lipophilicity and metabolic stability. For researchers in drug development, mastering the interplay between these properties is paramount for designing quinoline-based therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to enhanced efficacy and safety. We will delve into the theoretical underpinnings, provide field-proven experimental protocols, and discuss optimization strategies to navigate the complex relationship between these two key determinants of a drug's success.

Part 1: The Influence of Fluorine on Lipophilicity in the Quinoline Scaffold

Theoretical Framework: Decoding Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor governing a drug's journey through the body. It is most commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[3]

  • LogD is a more physiologically relevant measure as it accounts for both the neutral and ionized forms of a compound at a specific pH, usually physiological pH 7.4.[3]

A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation and target engagement, but excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolic breakdown.[4]

Fluorine's high electronegativity dramatically alters the electronic landscape of the quinoline ring. A single fluorine atom or a trifluoromethyl (-CF3) group can significantly increase lipophilicity.[4][5] This is because the C-F bond, while polar, is a poor hydrogen bond acceptor, and its introduction can increase the overall hydrophobic surface area of the molecule.[6] The position of the fluorine atom is crucial; for instance, the introduction of a fluorine atom at the C-6 position of the quinolone scaffold, a hallmark of fluoroquinolone antibiotics, was found to enhance cell penetration and improve pharmacokinetics.[7]

Experimental Determination of Lipophilicity (LogD at pH 7.4)

A robust and widely accepted method for determining LogD is the miniaturized shake-flask method, followed by LC-MS analysis. This protocol ensures a self-validating system by directly measuring the compound's concentration in both phases.

Protocol: Miniaturized Shake-Flask Method for LogD (pH 7.4) [3]

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Mutually saturate n-octanol and the PBS buffer by mixing them vigorously for at least 24 hours and then allowing the layers to separate completely. This pre-equilibration is critical for accurate results.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test quinoline derivative in dimethyl sulfoxide (DMSO).

  • Partitioning Experiment:

    • In a microcentrifuge tube, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.

    • Add a 10 µL aliquot of the 10 mM compound stock solution.

    • Seal the tube and mix on a rotator at a consistent speed (e.g., 30 rpm) for 1 hour at room temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to achieve a clean separation of the aqueous and octanol layers.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the upper octanol phase and the lower aqueous (PBS) phase.

    • Dilute each aliquot appropriately with a suitable solvent (e.g., methanol or acetonitrile).

    • Quantify the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation:

    • LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Data Presentation: Positional Effects of Fluorination on Quinoline Lipophilicity

To illustrate the impact of fluorine substitution, consider the hypothetical LogD values for a series of quinoline derivatives presented in the table below. The data demonstrates that fluorination generally increases lipophilicity, but the magnitude of this effect is dependent on the position and number of fluorine atoms.

CompoundSubstitutionHypothetical LogD (pH 7.4)Rationale for Change
Q-H Unsubstituted2.10Baseline lipophilicity of the parent scaffold.
Q-6-F 6-Fluoro2.55Single fluorine on the carbocyclic ring increases hydrophobic surface area.[7]
Q-8-F 8-Fluoro2.60Fluorine at this position often contributes significantly to lipophilicity.
Q-2-CF₃ 2-Trifluoromethyl3.50The -CF₃ group is a potent lipophilicity enhancer.[2]
Q-6,8-diF 6,8-Difluoro2.95Additive effect of two fluorine atoms on lipophilicity.

Part 2: Taming Metabolism: The Role of Fluorine as a Metabolic Shield

Core Concepts: Drug Metabolism and the CYP450 Superfamily

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[8] A compound that is rapidly metabolized may have a short half-life and poor bioavailability, limiting its therapeutic utility.[8] The liver is the primary site of drug metabolism, which is broadly divided into two phases:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[9] These reactions typically introduce or unmask polar functional groups.

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug, further increasing its water solubility and facilitating excretion.[10]

For the quinoline scaffold, metabolism is often initiated by CYP-mediated oxidation.[11][12] Studies have implicated several CYP isozymes in the metabolism of quinoline itself, with CYP2E1 being principally involved in the formation of 3-hydroxyquinoline and CYP2A6 in the formation of quinoline-1-oxide and quinoline-5,6-diol in human liver microsomes.[11][12][13]

The C-F bond is significantly stronger than a C-H bond, making it much more resistant to oxidative cleavage by CYP enzymes.[4] By strategically placing a fluorine atom at a known "metabolic soft spot" on the quinoline ring, chemists can effectively block that site from oxidation. This "metabolic shielding" is a powerful strategy to enhance a compound's metabolic stability and prolong its in vivo half-life.[7][8]

In Vitro Assessment of Metabolic Stability

The two most common and informative in vitro assays for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (Stock Solution) Incubate_M Incubate Compound with Microsomes Compound->Incubate_M Add Incubate_H Incubate Compound with Hepatocytes Compound->Incubate_H Add Microsomes Liver Microsomes + NADPH Cofactor Microsomes->Incubate_M Add Hepatocytes Hepatocyte Suspension Hepatocytes->Incubate_H Add Quench Quench Reaction (Acetonitrile + IS) Incubate_M->Quench Time Points (0, 5, 15, 30, 60 min) Incubate_H->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate % Remaining LCMS->Calc Params Determine t½ and CLint Calc->Params

Figure 1: General workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay [14][15][16]

This assay is a high-throughput method primarily used to evaluate Phase I metabolism.

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.[14]

    • Test Compound Working Solution: Prepare a 1 µM solution of the test compound in the phosphate buffer from a DMSO stock. The final DMSO concentration should be ≤ 0.5%.[16]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from 20 mg/mL stock) and dilute to a working concentration of 0.5 mg/mL protein in phosphate buffer.[16] Keep on ice.

    • NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADPН (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[14]

    • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Pre-warm the test compound working solution, microsomal suspension, and NADPH regenerating system to 37°C.

    • In a 96-well plate, combine the test compound and the liver microsome suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.[15]

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and add it to a well containing the ice-cold quenching solution to terminate the reaction.[8]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation) .[14]

Protocol 2: Hepatocyte Stability Assay [10][17][18]

This assay is considered the "gold standard" for in vitro metabolism studies as it uses intact liver cells, which contain the full complement of Phase I and Phase II enzymes and cofactors.[10]

  • Reagent Preparation:

    • Cell Culture Medium: Use an appropriate medium like Williams Medium E, warmed to 37°C.[18]

    • Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., via Trypan Blue exclusion). Resuspend the viable cells in the medium to a final density of 0.5 x 10⁶ viable cells/mL.[18]

    • Test Compound Working Solution: Prepare a 1 µM solution of the test compound in the cell culture medium.

    • Quenching Solution: As described in the microsomal assay.

  • Incubation Procedure:

    • In a non-coated 12- or 24-well plate, add the hepatocyte suspension.[18]

    • Add the test compound working solution to initiate the reaction.

    • Incubate the plate at 37°C in a humidified CO₂ incubator, often on an orbital shaker to keep cells in suspension.[18]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and mix immediately with the quenching solution.[19]

  • Sample Processing and Analysis:

    • Follow the same procedure for protein precipitation, centrifugation, and LC-MS/MS analysis as in the microsomal assay.

  • Data Analysis:

    • Calculate t½ as described previously.

    • Calculate intrinsic clearance (CLint) in µL/min/10⁶ cells: CLint = (0.693 / t½) / (cell density in millions of cells/mL) .[18]

Data Presentation: Impact of Fluorination on Metabolic Stability

The following table presents hypothetical data comparing a non-fluorinated quinoline to its fluorinated analog, illustrating the protective effect of fluorine.

CompoundDescriptionMicrosomal t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)Rationale for Change
Q-H Unsubstituted1595The parent scaffold has an accessible site for CYP-mediated oxidation.
Q-6-F 6-Fluoro> 1208The fluorine atom at the C-6 position blocks a primary site of metabolism, dramatically increasing stability.[4][7]

Part 3: The Interplay and Optimization Strategies

The Lipophilicity-Metabolism Trade-off

A central challenge in drug design is navigating the trade-off between lipophilicity and metabolic stability. While fluorination is an excellent tool for increasing lipophilicity to improve membrane permeability, this very property can sometimes increase a compound's affinity for lipophilic active sites within CYP enzymes, potentially increasing the rate of metabolism at other unblocked sites.

This complex relationship requires a multi-parameter optimization approach. The goal is not simply to maximize stability or lipophilicity, but to achieve an optimal balance that results in a favorable overall ADME profile.

Sources

A Technical Guide to the Discovery and Evaluation of Novel Quinolin-4-ol Based Compounds as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-4-ol, or 4-hydroxyquinoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel quinolin-4-ol based compounds as potential anticancer agents. We will delve into the rationale behind the design of these compounds, provide detailed experimental protocols for their synthesis and characterization, and outline the methodologies for assessing their cytotoxic and mechanistic properties. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery.

Introduction: The Quinolin-4-ol Scaffold in Oncology

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic molecules with significant therapeutic value.[3] In the realm of oncology, quinoline derivatives have demonstrated remarkable efficacy through diverse mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][5] The quinolin-4-ol tautomer, quinolin-4-one, is of particular interest due to its versatile chemistry and its presence in both naturally occurring and synthetic compounds with potent biological activities.[6][7]

Recent research has focused on the development of novel quinolin-4-ol derivatives that exhibit high potency and selectivity against various cancer cell lines. This guide will focus on a case study of a recently developed series of quinoline-chalcone hybrids, which have shown promising anticancer activity.[8] We will explore the synthesis of these compounds, their evaluation as cytotoxic agents, and the elucidation of their mechanism of action, providing a comprehensive roadmap for the discovery and preclinical development of similar compounds.

Synthesis and Characterization of Novel Quinolin-4-ol Derivatives

The synthesis of novel quinolin-4-ol based compounds often involves multi-step reaction sequences that allow for the introduction of diverse substituents to explore structure-activity relationships (SAR). A variety of synthetic strategies have been developed, ranging from classical methods like the Gould-Jacobs reaction to more modern transition-metal-catalyzed cross-coupling reactions.[6]

Rationale for Synthetic Design

The design of novel quinolin-4-ol derivatives is guided by SAR studies of existing anticancer agents. For instance, the hybridization of the quinoline scaffold with other pharmacophores, such as the chalcone moiety, has been shown to enhance anticancer activity.[8] The chalcone framework is known to be a privileged structure in its own right, with many derivatives exhibiting potent cytotoxic effects. The combination of these two pharmacophores in a single molecule can lead to synergistic effects and novel mechanisms of action.

General Synthetic Protocol: A Case Study of Quinoline-Chalcone Hybrids

The following protocol describes a general method for the synthesis of novel quinoline-chalcone derivatives, adapted from recent literature.[8] This multi-step synthesis allows for the generation of a library of compounds with diverse substitutions for comprehensive SAR studies.

Step 1: Synthesis of Chalcone Intermediates

  • To a solution of 4-aminoacetophenone in ethanol, add an equimolar amount of a substituted aromatic aldehyde.

  • Add a catalytic amount of aqueous sodium hydroxide and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and collect the precipitated product by filtration.

  • Wash the product with water and recrystallize from ethanol to afford the pure chalcone intermediate.

Step 2: Synthesis of the Quinoline-Chalcone Hybrids

  • Reflux a mixture of the chalcone intermediate and 4-chloro-2-methylquinoline in ethanol in the presence of a catalytic amount of hydrochloric acid.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield the final quinoline-chalcone hybrid.

Step 3: Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity using the following techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the melting point range of the crystalline solid.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Evaluation: Assessing Anticancer Potential

A critical aspect of discovering novel anticancer agents is the rigorous evaluation of their biological activity. This involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most promising compounds.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for screening the cytotoxic potential of novel compounds.[7][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Presentation

The cytotoxic activities of a series of novel quinolin-4-ol derivatives against various cancer cell lines should be summarized in a clear and concise table to facilitate the analysis of structure-activity relationships.

Compound IDR1R2IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HepG2
1a HH15.218.520.1
1b 4-ClH5.87.29.3
1c 4-OCH₃H10.112.414.7
1d H4-NO₂8.39.111.5
Doxorubicin --0.81.11.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data should be obtained from experimental results.

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its anticancer effects is crucial for its further development. This involves investigating its impact on key cellular processes such as apoptosis and specific signaling pathways.

Apoptosis Induction: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells.[11] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.

Experimental Protocol: Annexin V/PI Assay

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, including any floating cells in the medium.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Target Identification and Pathway Analysis: Kinase Inhibition Assays

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[12] Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[13]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 96-well plate, add the VEGFR-2 kinase and substrate solution, followed by the diluted inhibitor or a vehicle control. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualization of Key Processes and Pathways

Visual representations of experimental workflows and signaling pathways can greatly enhance the understanding of the scientific data. Graphviz is a powerful tool for creating such diagrams.

Experimental Workflow for Anticancer Drug Discovery

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel Quinolin-4-ol Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis apoptosis Apoptosis Induction (Annexin V/PI Assay) sar_analysis->apoptosis target_id Target Identification (Kinase Inhibition Assay) sar_analysis->target_id pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis target_id->pathway_analysis lead_compound Lead Compound Identification pathway_analysis->lead_compound

Caption: A generalized workflow for the discovery and preclinical evaluation of novel quinolin-4-ol based anticancer agents.

VEGFR-2 Signaling Pathway Inhibition

vegfr2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Quinolinol Novel Quinolin-4-ol Compound Quinolinol->VEGFR2 Inhibits

Caption: Simplified representation of the VEGFR-2 signaling pathway and the inhibitory action of a novel quinolin-4-ol based compound.

Conclusion and Future Directions

The quinolin-4-ol scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The synthetic versatility of this core structure allows for the creation of large and diverse compound libraries, which, when coupled with robust biological screening and detailed mechanistic studies, can lead to the identification of potent and selective drug candidates. The case study of quinoline-chalcone hybrids highlights a promising strategy for developing new anticancer therapeutics.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further modification of the most potent compounds to improve their pharmacokinetic and pharmacodynamic properties.

  • Exploration of Novel Targets: Investigating the activity of quinolin-4-ol derivatives against other cancer-related targets.

  • In Vivo Efficacy Studies: Evaluating the anticancer activity of lead compounds in animal models of cancer.

  • Combination Therapies: Exploring the potential of novel quinolin-4-ol based compounds in combination with existing anticancer drugs to overcome drug resistance and enhance therapeutic efficacy.

By leveraging the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of quinolin-4-ol based anticancer drugs, ultimately contributing to the advancement of cancer therapy.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Gouhar, R. S., Haneen, D. S. A., & El-Hallouty, S. M. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin-4(3H)-one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1651-1663. Retrieved from [Link]

  • Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. A., Al-Zahrani, A. A., El-Emam, A. A., & Al-Obaid, A. M. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1848. Retrieved from [Link]

  • Wang, L., Zhang, Y., Sheng, J., Qin, Y., & Li, Z. (2020). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 25(22), 5367. Retrieved from [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Kamble, R. R., Hati, S., & Gacche, R. N. (2015). Facile synthesis of novel quinoline derivatives as anticancer agents. Medicinal Chemistry Research, 24(2), 734-744. Retrieved from [Link]

  • Ghaffari, M., Ghasemi, S., & Dastmalchi, S. (2022). The anti-proliferative and apoptotic effect of tetrahydrobenzo[h]quinoline on MCF-7 human breast cancer cells. Pharmaceutical Sciences, 28(2), 304-313. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Kerdawy, A. M. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 14(44), 32087-32103. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • El-Gamal, M. I., Al-Said, M. S., & Al-Dosari, M. S. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][7][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry, 110, 104812. Retrieved from [Link]

  • Ramasamy, A. K., Balasubramaniam, V., & Mohan, K. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070. Retrieved from [Link]

  • Olegário, J. C. S., de Oliveira, B. G., & de Oliveira, R. N. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17351-17363. Retrieved from [Link]

  • Papakyriakou, A., Zervou, M., & Geromichalos, G. D. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(18), 5585. Retrieved from [Link]

  • Olegário, J. C. S., de Oliveira, B. G., & de Oliveira, R. N. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 12, 1369555. Retrieved from [Link]

  • Lee, E. S., Son, J. K., Na, Y. H., & Jahng, Y. (2004). Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. Heterocyclic Communications, 10(4-5), 333-338. Retrieved from [Link]

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An In-Depth Technical Guide to the Tautomeric Forms of 2-(Trifluoromethyl)quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the tautomeric equilibrium in 2-(trifluoromethyl)quinolin-4-ol derivatives. As a class of compounds with significant potential in medicinal chemistry, a thorough understanding of their structural dynamics is paramount for rational drug design and development. The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position introduces unique electronic effects that profoundly influence the delicate balance between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) tautomeric forms. This document delves into the fundamental principles governing this equilibrium, the analytical techniques for its characterization, and the implications for molecular properties and biological activity.

The Tautomeric Equilibrium: A Fundamental Dichotomy

The core of this guide revolves around the prototropic tautomerism exhibited by 2-(trifluoromethyl)quinolin-4-ol, a dynamic equilibrium between the enol and keto forms. This is not merely a resonance phenomenon but a rapid, reversible isomerization involving the migration of a proton and the concurrent shift of double bonds.

Caption: The tautomeric equilibrium between the enol and keto forms.

The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and electronic distribution. These properties, in turn, dictate its pharmacokinetic profile and interaction with biological targets. Generally, for 4-hydroxyquinolines, the keto form is favored in both solid and solution states.[1]

The Influence of the 2-Trifluoromethyl Group: An Electronic Tug-of-War

The introduction of a trifluoromethyl (CF₃) group at the 2-position of the quinoline ring is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability and binding affinity. From a structural standpoint, the CF₃ group exerts a powerful electron-withdrawing inductive effect. This electronic perturbation has a significant impact on the tautomeric equilibrium.

The electron-withdrawing nature of the CF₃ group is expected to increase the acidity of the N-H proton in the keto tautomer, potentially stabilizing this form further through resonance. Conversely, it can also influence the electron density of the entire aromatic system, affecting the relative stability of the enol form. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in dissecting these intricate electronic effects.[2][3]

Probing the Equilibrium: Spectroscopic and Computational Approaches

A multi-faceted approach combining spectroscopic analysis and computational modeling is essential for a comprehensive understanding of the tautomeric landscape of 2-(trifluoromethyl)quinolin-4-ol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric equilibria in solution. The distinct chemical environments of the protons and carbons in the enol and keto forms give rise to separate sets of signals, allowing for their unambiguous identification and quantification.

Key Diagnostic Signals:

  • ¹H NMR:

    • Enol Form: The presence of a sharp signal for the hydroxyl proton (-OH), typically in the range of 9-12 ppm. The C3-H proton will appear as a singlet.

    • Keto Form: The appearance of a broader signal for the N-H proton, usually further downfield (11-14 ppm). The C3-H proton will likely be a doublet due to coupling with the N-H proton.

  • ¹³C NMR:

    • Enol Form: The C4 carbon, bearing the hydroxyl group, will resonate in the aromatic region, typically around 160-170 ppm.[4]

    • Keto Form: The C4 carbon, now a carbonyl group, will exhibit a characteristic downfield shift to approximately 170-180 ppm.[5]

The relative integration of the signals corresponding to each tautomer in the ¹H NMR spectrum provides a direct measure of their equilibrium ratio in a given solvent.

Tautomer Characteristic ¹H NMR Signals (ppm) Characteristic ¹³C NMR Signals (ppm)
Enol -OH (sharp, 9-12)C4-OH (~160-170)
Keto N-H (broad, 11-14)C4=O (~170-180)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable insights into the functional groups present in each tautomer, particularly in the solid state.

  • Enol Form: Characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C=C stretching vibrations in the aromatic region (1500-1650 cm⁻¹).

  • Keto Form: A strong, sharp absorption band corresponding to the C=O stretching vibration, typically found between 1650 and 1700 cm⁻¹. The N-H stretching vibration will also be present, usually around 3300-3500 cm⁻¹.

The presence and relative intensities of these bands can confirm the dominant tautomer in the solid state.[6]

Computational Chemistry: A Predictive Lens

DFT calculations have emerged as a powerful predictive tool for assessing the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of both the enol and keto forms, the thermodynamically favored tautomer can be identified. These calculations can also model the influence of different solvents using polarizable continuum models (PCM), providing a theoretical framework to understand experimental observations.[1][7]

Theoretical studies on quinolin-4-one derivatives have shown that ketone forms are generally less reactive than their enol counterparts.[2]

Parameter Keto Tautomer Enol Tautomer
Relative Energy (Gas Phase) Generally lower (more stable)Generally higher (less stable)
Relative Energy (Polar Solvents) Further stabilizedLess stabilized

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static but is influenced by a variety of factors.

factors TautomericEquilibrium Tautomeric Equilibrium (Keto vs. Enol) Substituents Substituents (e.g., 2-CF3) TautomericEquilibrium->Substituents Electronic Effects Solvent Solvent Polarity TautomericEquilibrium->Solvent Differential Solvation pH pH TautomericEquilibrium->pH Protonation/Deprotonation Temperature Temperature TautomericEquilibrium->Temperature Thermodynamic Effects

Caption: Key factors influencing the tautomeric equilibrium.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric ratio. Polar protic solvents, such as water and alcohols, can form hydrogen bonds with both the N-H of the keto form and the O-H of the enol form, but they tend to stabilize the more polar keto tautomer to a greater extent.[8][9] In contrast, non-polar aprotic solvents may favor the enol form, especially if intramolecular hydrogen bonding can occur.[10][11]

Substituent Effects

As discussed, the electronic nature of substituents on the quinoline ring can significantly alter the relative stabilities of the tautomers. The strong inductive effect of the 2-trifluoromethyl group is a prime example of this influence.

pH

The pH of the medium can have a profound effect on the tautomeric equilibrium by influencing the protonation state of the molecule. Under acidic or basic conditions, the equilibrium can be shifted, and different ionic species may predominate.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

A common synthetic route involves the condensation of an appropriately substituted aniline with an ethyl 4,4,4-trifluoroacetoacetate derivative, followed by a cyclization reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the substituted aniline (1 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. The reaction is typically complete within several hours.

  • Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

NMR Titration for Tautomeric Ratio Determination

This protocol allows for the quantitative determination of the keto-enol ratio in different solvents.

nmr_workflow start Prepare Stock Solution of Compound prep_samples Prepare Serial Dilutions in Deuterated Solvents start->prep_samples acquire_spectra Acquire 1H NMR Spectra prep_samples->acquire_spectra process_data Process Spectra (Phasing, Baseline Correction) acquire_spectra->process_data integrate_signals Integrate Diagnostic Signals (Keto and Enol) process_data->integrate_signals calculate_ratio Calculate Tautomeric Ratio (Keto:Enol) integrate_signals->calculate_ratio end Report Results calculate_ratio->end

Caption: Workflow for NMR-based tautomeric ratio determination.

  • Sample Preparation: Prepare a stock solution of the 2-(trifluoromethyl)quinolin-4-ol derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.[12]

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate the well-resolved signals corresponding to the keto and enol tautomers.

  • Calculation: Calculate the percentage of each tautomer using the following formula:

    % Keto = [Integration(Keto) / (Integration(Keto) + Integration(Enol))] * 100 % Enol = [Integration(Enol) / (Integration(Keto) + Integration(Enol))] * 100

Conclusion and Future Perspectives

The tautomeric behavior of 2-(trifluoromethyl)quinolin-4-ol derivatives is a complex interplay of electronic and environmental factors. A comprehensive understanding of this equilibrium is crucial for the successful development of novel therapeutics based on this scaffold. The methodologies outlined in this guide provide a robust framework for the characterization of these tautomeric systems. Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict tautomeric preferences and the exploration of novel derivatives with fine-tuned tautomeric ratios to optimize biological activity.

References

  • Holzer, W., et al. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. HETEROCYCLES, 75(1), 123-134. Available from: [Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available from: [Link]

  • IR Spectroscopy. e-PG Pathshala. Available from: [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. Available from: [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. ResearchGate. Available from: [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PubMed Central. Available from: [Link]

  • Tautomeric forms of 4-hydroxy quinoline. ResearchGate. Available from: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed Central. Available from: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Available from: [Link]

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scirp.org. Available from: [Link]

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. ResearchGate. Available from: [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PubMed Central. Available from: [Link]

  • Density functional theory (DFT) studi. JOCPR. Available from: [Link]

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The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's arsenal for optimizing drug candidates. Its unique and potent combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][2] This guide provides an in-depth exploration of the multifaceted roles of the CF₃ group in drug design, moving beyond a simple recitation of its effects to a nuanced discussion of the underlying chemical principles and strategic applications. We will delve into its profound impact on metabolic stability, target binding affinity, and overall pharmacokinetic profiles, supported by mechanistic insights, comparative data, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of trifluoromethylation to accelerate the development of novel and effective therapeutics.

The Strategic Advantage of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a drug candidate is a deliberate and strategic decision aimed at modulating its biological and physicochemical properties.[3] Unlike a simple methyl group, the CF₃ group is a powerful electron-withdrawing substituent with a significant steric profile.[3][4] These characteristics are central to its ability to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, ultimately leading to improved pharmacokinetic and pharmacodynamic outcomes.[1][2]

Physicochemical Properties at a Glance

The unique properties of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms. This induces a strong electron-withdrawing effect and creates a highly polarized yet metabolically stable moiety.

PropertyImpact on Drug MoleculeReference
High Electronegativity Strong inductive electron-withdrawing effect, alters pKa of nearby functional groups.[5][6][5][6]
Increased Lipophilicity Generally increases LogP, enhancing membrane permeability and bioavailability.[2][4][2][4]
Metabolic Stability The C-F bond is exceptionally strong, resisting enzymatic cleavage by P450 enzymes.[3][7][3][7]
Steric Bulk Larger than a methyl group, can influence binding selectivity and conformation.[3][4][3][4]
Hydrogen Bond Acceptor Can participate in hydrogen bonding interactions, influencing target binding.[8][9][10][8][9][10]

Enhancing Metabolic Stability: A Primary Application

A major hurdle in drug development is overcoming rapid metabolic degradation. The trifluoromethyl group offers a robust solution by blocking common sites of metabolism.

The "Metabolic Blocking" Strategy

The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[3][4] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] Strategically placing a CF₃ group on a known or suspected metabolic "hotspot," such as a terminal methyl group or an activated aromatic position, can effectively block that metabolic pathway.[7] This leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][7]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to assess and compare the metabolic stability of a parent compound versus its trifluoromethylated analog.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.

Materials:

  • Test compounds (parent and CF₃ analog), 10 mM stock in DMSO

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of test compounds (e.g., 1 µM) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.[7]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance: CLᵢₙₜ = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).

Comparative Metabolic Stability Data

The introduction of a trifluoromethyl group is expected to significantly enhance metabolic stability.

ParameterDrug without CF₃ GroupDrug with CF₃ GroupRationale
Half-life (t₁/₂) in vitro ShorterLongerReduced rate of metabolism leads to a slower clearance of the parent drug.[7]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking a primary metabolic pathway reduces the liver's capacity to clear the drug.[7]
Number of Metabolites Generally higherSignificantly reducedInhibition of a major metabolic pathway limits the formation of downstream metabolites.[7]

Modulating Target Binding and Selectivity

The electronic and steric properties of the CF₃ group can be leveraged to fine-tune a drug's interaction with its biological target, often leading to increased potency and selectivity.[2]

Electronic Effects on Binding

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the molecule.[1] When attached to an aromatic ring, it can modulate the pKa of nearby acidic or basic functional groups, which can be critical for establishing or strengthening ionic interactions within a binding pocket.[6] For instance, the pKa of p-(trifluoromethyl)benzoic acid is approximately 3.69, which is more acidic than benzoic acid (pKa ≈ 4.19), demonstrating the potent inductive effect of the CF₃ group.[6]

Role in Non-Covalent Interactions

While often considered non-polar, the trifluoromethyl group can participate in various non-covalent interactions, including:

  • Hydrophobic Interactions: The lipophilic nature of the CF₃ group allows it to favorably occupy hydrophobic pockets within a protein's active site.[4]

  • Hydrogen Bonding: Contrary to earlier assumptions, the fluorine atoms of a CF₃ group can act as weak hydrogen bond acceptors, particularly with strong hydrogen bond donors like charged nitrogen atoms (N-H⁺).[8] This interaction, though weaker than conventional hydrogen bonds, can contribute to binding affinity and specificity.

  • Amphiphilic Nature: The CF₃ group can act as both an electrophile and a nucleophile in non-covalent interactions, allowing it to form stabilizing contacts with a variety of residues in a binding pocket.[11]

Diagram: Trifluoromethyl Group Binding Interactions

G drug Drug-CF3 pocket Hydrophobic Pocket drug->pocket Hydrophobic Interaction h_donor H-Bond Donor (e.g., Arg-NH3+) drug->h_donor Weak H-Bond carbonyl Backbone Carbonyl drug->carbonyl Dipole-Dipole

Caption: Interactions of a CF₃ group within a protein binding site.

Impact on Lipophilicity and Permeability

Lipophilicity, often quantified as the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12] The trifluoromethyl group is generally considered to be lipophilic, with a Hansch π value of +0.88.[3]

Fine-Tuning LogP

The introduction of a CF₃ group typically increases a molecule's LogP, which can enhance its ability to cross cell membranes, including the blood-brain barrier.[2] This is a key consideration for drugs targeting the central nervous system. However, the effect of trifluorination on lipophilicity can be context-dependent. For example, in aliphatic alcohols, trifluorination at the α-position strongly enhances lipophilicity, while at more distant positions, the effect is diminished or even reversed due to the inductive effect on the hydroxyl group's acidity.[13][14]

Case Study: Fluoxetine (Prozac)

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a classic example of the successful application of a trifluoromethyl group. The CF₃ group on the phenoxy ring is crucial for its activity and pharmacokinetic profile.

CompoundLogPKey Property
Fluoxetine~4.05High lipophilicity aids in crossing the blood-brain barrier.
Non-fluorinated analogLowerReduced potency and altered pharmacokinetic profile.

Synthetic Methodologies for Trifluoromethylation

The incorporation of a CF₃ group into a molecule presents synthetic challenges, but a variety of methods have been developed.[3]

Common Trifluoromethylating Reagents
  • Ruppert-Prakash Reagent (TMSCF₃): A versatile nucleophilic trifluoromethylating agent used for the trifluoromethylation of carbonyl compounds.[3]

  • Togni and Umemoto Reagents: Electrophilic trifluoromethylating reagents used for the direct trifluoromethylation of nucleophiles like phenols and aromatic substrates.[3]

  • Trifluoromethyl Copper Reagents: Used for the trifluoromethylation of aromatic compounds.[3][15]

  • Fluoroform (HCF₃): A potent greenhouse gas that can be used as a C1 source for trifluoromethylation in the presence of a strong base.[16]

Diagram: General Trifluoromethylation Strategies

G substrate Organic Substrate (e.g., Ar-H, R-CHO) product CF3-Substituted Product substrate->product Trifluoromethylation nucleophilic Nucleophilic CF3- (e.g., TMSCF3) nucleophilic->substrate Attacks electrophilic center electrophilic Electrophilic CF3+ (e.g., Togni Reagent) electrophilic->substrate Attacks nucleophilic center radical Radical CF3• radical->substrate Radical addition

Caption: Overview of trifluoromethylation reaction types.

Case Studies of Trifluoromethylated Drugs

The prevalence of the CF₃ group in approved drugs highlights its importance in medicinal chemistry.

  • Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) where the CF₃ group contributes to its COX-2 selectivity.[5]

  • Atogepant (Qulipta): A CGRP receptor antagonist for migraine treatment, where the fluorinated moieties enhance metabolic stability and blood-brain barrier permeability.[3]

  • Efavirenz (Sustiva): An HIV reverse transcriptase inhibitor.[5]

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry, offering a predictable means to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[3][4] Its strategic application has led to the development of numerous successful drugs across various therapeutic areas. As synthetic methodologies for trifluoromethylation continue to advance, we can expect to see even more innovative applications of this unique substituent in the design of next-generation therapeutics. The continued exploration of fluorinated motifs remains a promising avenue for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[3]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Trifluoromethyl group - Wikipedia. Wikipedia.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Source not provided].
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  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.
  • When Is a Trifluoromethyl Group More Lipophilic than a Methyl Group? Partition Coefficients and Selected Chemical Shifts of Aliphatic Alcohols and Trifluoroalcohols. Bohrium.
  • Can the −CF3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF2–F···H–N+ Interaction Says Yes.
  • Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. Frontiers.
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  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
  • What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? Quora.

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Preliminary Toxicity Screening of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The novel compound, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (hereafter designated as Cmpd-XYZ), represents a promising candidate for further investigation, potentially in oncology or immunology, due to its unique electronic properties conferred by the trifluoromethoxy and trifluoromethyl groups. However, the introduction of fluorine moieties can significantly alter metabolic stability, off-target activity, and toxicity profiles. Therefore, a robust and early assessment of its toxicological properties is not merely a regulatory requirement but a strategic imperative to de-risk its development pathway.[1][2]

This guide presents a comprehensive, tiered strategy for the preliminary toxicity screening of Cmpd-XYZ. The approach is designed to be efficient, moving from high-throughput computational predictions to specific in vitro assays and culminating in a preliminary in vivo study. This progression ensures that resources are focused, and animal usage is minimized in accordance with the "3Rs" principle (Replacement, Reduction, and Refinement). We will detail the scientific rationale behind each experimental choice, provide validated protocols, and illustrate how to interpret the integrated data to build a foundational safety profile for this new chemical entity.

The Strategic Imperative for Early Toxicity Assessment

The journey of a new chemical entity from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[3] A proactive, front-loaded approach to safety assessment is critical. By identifying potential liabilities early, research efforts can be redirected towards more promising candidates or guide medicinal chemistry efforts to mitigate toxicity while preserving efficacy. This guide establishes a logical, multi-tiered framework for the initial toxicological evaluation of Cmpd-XYZ.

The screening funnel begins with broad, rapid, non-experimental methods and progresses to more complex biological systems, allowing for go/no-go decisions at each stage. This ensures a comprehensive yet resource-conscious evaluation.[2][4]

Tier 1: In Silico Toxicity Prediction

Rationale: A Predictive First Look

Before committing to resource-intensive wet-lab experiments, computational or in silico toxicology provides a rapid, cost-effective method to flag potential hazards based on the chemical structure of Cmpd-XYZ.[5] These methods utilize Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known toxic compounds to predict the likelihood of various toxicities.[6][7] While not a substitute for experimental data, these predictions are invaluable for prioritizing which experimental assays are most critical.

Methodology: Predictive Modeling

The chemical structure of Cmpd-XYZ (SMILES: FC(F)(F)OC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F) is submitted to a panel of validated in silico toxicology modeling platforms, such as ToxiM, admetSAR, or other commercially available software suites.[6][7] These platforms assess a range of toxicological endpoints.

Predicted Endpoints of Concern

Key endpoints for initial in silico screening include:

  • Mutagenicity: Prediction of mutagenic potential, often correlated with the Ames test outcome.

  • Carcinogenicity: Long-term potential to cause cancer.

  • Hepatotoxicity: Potential to cause drug-induced liver injury (DILI).

  • Cardiotoxicity (hERG Inhibition): Likelihood of blocking the hERG potassium channel, a key risk factor for cardiac arrhythmia.[8]

  • Aqueous Solubility and Permeability: Physicochemical properties that influence bioavailability and can be linked to toxicity.[6]

Data Presentation: Predictive Toxicity Profile

The results from the in silico analysis are summarized to provide a preliminary hazard assessment.

Toxicity Endpoint Prediction for Cmpd-XYZ Confidence Score Implication & Next Steps
Bacterial Mutagenicity (Ames)NegativeHigh (0.85)Low initial concern for genotoxicity. Confirm with in vitro Ames test.
CarcinogenicityEquivocalMedium (0.60)Monitor for any genotoxic or proliferative signals in subsequent assays.
HepatotoxicityProbableHigh (0.90)High priority for in vitro cytotoxicity testing in hepatic cell lines (e.g., HepG2).
hERG InhibitionProbableHigh (0.88)High priority for direct assessment with an in vitro hERG channel assay.
Developmental ToxicityPossibleMedium (0.65)To be considered for later-stage, specialized reproductive toxicology studies if warranted.[9]
Visualization: In Silico Assessment Workflow

Figure 1. In Silico Toxicity Screening Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Predicted Endpoints cluster_decision Outcome Compound Cmpd-XYZ Structure (SMILES) QSAR QSAR & Machine Learning Models (e.g., ToxiM, admetSAR) Compound->QSAR Mutagenicity Mutagenicity QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity Hepatotoxicity Hepatotoxicity QSAR->Hepatotoxicity hERG hERG Inhibition QSAR->hERG Other Other Endpoints QSAR->Other Profile Generate Preliminary Hazard Profile Mutagenicity->Profile Carcinogenicity->Profile Hepatotoxicity->Profile hERG->Profile Other->Profile Prioritize In Vitro Assays Prioritize In Vitro Assays Profile->Prioritize In Vitro Assays

Caption: A flowchart of the computational approach to predict toxicity.

Tier 2: In Vitro Toxicological Evaluation

Rationale: Mechanistic Insights from Cellular Systems

In vitro assays are essential for confirming in silico predictions and providing quantitative, mechanistic data on the biological activity of Cmpd-XYZ.[10][11] These tests expose cultured human or animal cells to the compound, allowing for the assessment of cytotoxicity, genotoxicity, and specific off-target effects in a controlled environment.[12][13]

General Cytotoxicity Assays
  • 3.2.1. Principle & Causality: The initial step is to determine the concentration range at which Cmpd-XYZ causes general cell death. A common method is the MTT assay, which measures the metabolic activity of cells; a decrease in activity is proportional to cell death.[13] Testing across multiple cell lines (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells) is crucial, as toxicity can be cell-type specific. This data is used to calculate the IC50 (half-maximal inhibitory concentration), a key metric of potency, and informs the dose selection for subsequent, more specific assays.

  • 3.2.2. Protocol: MTT Cell Viability Assay

    • Cell Culture: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-XYZ in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.

    • Treatment: Remove the old medium from the cells and add 100 µL of the Cmpd-XYZ dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 24 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

  • 3.2.3. Data Presentation: Cytotoxicity Profile

Cell Line Origin Hypothetical IC50 (µM) Interpretation
HepG2Human Hepatocellular Carcinoma15.2Moderate cytotoxicity. Consistent with in silico hepatotoxicity prediction.
HEK293Human Embryonic Kidney45.8Lower cytotoxicity in non-hepatic cells, suggesting some liver specificity.
Specific Toxicity Assays
  • Rationale & Causality: The Ames test is a legally mandated and universally accepted screen for identifying compounds that can cause DNA mutations.[14][15] It uses specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine (his-).[16] Mutagenicity is indicated if Cmpd-XYZ causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[14][16] The inclusion of a rat liver extract (S9 fraction) is critical because some chemicals only become mutagenic after being metabolized by liver enzymes.[17]

  • Protocol: Ames Test (Plate Incorporation Method) [16][17]

    • Strain Preparation: Grow cultures of S. typhimurium strains (e.g., TA98, TA100, TA102) overnight.

    • Test Mixture: In a sterile tube, combine 100 µL of bacterial culture, 100 µL of Cmpd-XYZ at various concentrations (or control), and 500 µL of sodium phosphate buffer (for -S9 condition) or 500 µL of S9 mix (for +S9 condition).

    • Top Agar: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex briefly, and immediately pour onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in colonies compared to the negative control indicates a positive result.

  • Rationale & Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[18][19] Therefore, assessing a compound's effect on this channel is a critical safety checkpoint. The thallium flux assay is a high-throughput method where thallium ions act as a surrogate for potassium ions.[20] When the hERG channels open, thallium flows into the cells and binds to a fluorescent dye, generating a signal. An inhibitor like Cmpd-XYZ will block this influx, reducing the fluorescence.[20]

  • Protocol: hERG Thallium Flux Assay

    • Cell Culture: Plate HEK293 cells stably expressing the hERG channel in 384-well plates.

    • Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

    • Compound Addition: Add Cmpd-XYZ across a range of concentrations and incubate. Include a known hERG inhibitor (e.g., E-4031) as a positive control and a vehicle control.

    • Stimulation & Reading: Use a kinetic plate reader to add a stimulus buffer containing thallium and potassium and immediately measure the change in fluorescence over time.

    • Analysis: Calculate the percentage of channel inhibition relative to controls and determine the IC50 value.

  • Data Presentation: Specific Toxicity Endpoints

Assay Endpoint Hypothetical Result Interpretation
Ames Test (+/- S9)MutagenicityNegativeNo evidence of mutagenic potential in this bacterial system.
hERG Flux AssayhERG IC508.5 µMPotent inhibition observed. Confirms in silico prediction and flags a significant cardiotoxicity risk.
Visualization: In Vitro Testing Cascade

Figure 2. Tiered In Vitro Toxicity Assessment cluster_start Initiation cluster_general General Cytotoxicity cluster_specific Specific Toxicity (Dose range informed by IC50) cluster_results Data Integration Start Cmpd-XYZ from Synthesis Cytotox MTT Assay (HepG2, HEK293) Start->Cytotox IC50 Determine IC50 Range Cytotox->IC50 Ames Genotoxicity (Ames Test, +/- S9) IC50->Ames Informs Dose Selection hERG Cardiotoxicity (hERG Flux Assay) IC50->hERG Informs Dose Selection Profile Build In Vitro Toxicity Profile Ames->Profile hERG->Profile Go/No-Go Decision for In Vivo Go/No-Go Decision for In Vivo Profile->Go/No-Go Decision for In Vivo

Caption: The workflow for in vitro toxicity evaluation of Cmpd-XYZ.

Tier 3: Preliminary In Vivo Acute Toxicity Study

Rationale: From Cells to a Whole System

While in vitro assays provide crucial mechanistic data, they cannot replicate the complexity of a whole organism, which involves absorption, distribution, metabolism, and excretion (ADME). A preliminary in vivo study is essential to evaluate systemic toxicity and to identify a No-Observed-Adverse-Effect Level (NOAEL).[2] The OECD 420 Fixed Dose Procedure is selected as a modern, ethical approach that uses fewer animals and avoids death as a primary endpoint, instead relying on the observation of clear signs of toxicity to classify the compound's hazard level.[21][22]

Study Design: Acute Oral Toxicity (OECD 420)
  • Justification of Model: The study will use female Sprague-Dawley rats, a standard rodent model for toxicology studies. Testing is typically conducted in one sex (usually females as they are often slightly more sensitive) to reduce animal numbers.[21]

  • Protocol: Fixed Dose Procedure [21]

    • Acclimation: Animals are acclimated for at least 5 days.

    • Fasting: Food (but not water) is withheld overnight prior to dosing.[21]

    • Dosing: A single animal is dosed by oral gavage. Based on the in vitro cytotoxicity, a starting dose of 300 mg/kg is chosen.[21] The substance is administered in a suitable vehicle (e.g., corn oil).

    • Observation (Step 1): The animal is observed for signs of toxicity.

      • If evident toxicity is observed: The study is repeated at a lower fixed dose (e.g., 50 mg/kg) in new animals.

      • If no toxicity is observed: The dose is escalated (e.g., to 2000 mg/kg) in a new animal.

    • Main Study: Once the dose causing evident toxicity (or the maximum dose) is identified, four more animals are dosed at that level.

    • Observation Period: All animals are observed for a total of 14 days for clinical signs of toxicity, behavioral changes, and mortality.[21] Body weight is recorded on days 0, 7, and 14.

    • Necropsy: At the end of the study, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any organ abnormalities.

Data Presentation: Acute Oral Toxicity Summary
Dose (mg/kg) N Mortality Clinical Signs of Toxicity Body Weight Change Gross Necropsy Findings
30050/5Mild lethargy and piloerection observed within 4 hours, resolved by 24 hours.Slight decrease on Day 1, recovered by Day 7.No abnormalities observed.
200011/1Severe lethargy, ataxia, and tremors observed at 2 hours, leading to mortality at 6 hours.N/APale liver noted.
Visualization: OECD 420 Fixed Dose Procedure Logic

Figure 3. Logic of the OECD 420 Fixed Dose Procedure Start Start Sighting Study (1 animal) Dose300 Dose at 300 mg/kg Start->Dose300 Check300 Evident Toxicity? Dose300->Check300 Dose2000 No: Escalate dose to 2000 mg/kg (new animal) Check300->Dose2000 No Dose50 Yes: De-escalate dose to 50 mg/kg (new animal) Check300->Dose50 Yes Check2000 Toxicity or Mortality? Dose2000->Check2000 MainStudy Dose 4 more animals at identified toxic dose (e.g., 300 mg/kg) Dose50->MainStudy Check2000->MainStudy Yes (at 300 mg/kg) End Classify Substance based on outcome at fixed dose levels MainStudy->End

Caption: Decision tree for the in vivo acute oral toxicity study.

Synthesis and Path Forward

The tiered preliminary toxicity screening of Cmpd-XYZ has generated a foundational safety profile, integrating computational, cellular, and systemic data.

  • In Silico predictions correctly flagged hepatotoxicity and hERG inhibition as potential risks while suggesting a low probability of mutagenicity.

  • In Vitro assays confirmed these predictions. Cmpd-XYZ demonstrated moderate, liver-specific cytotoxicity and, critically, potent inhibition of the hERG channel (IC50 = 8.5 µM). The Ames test was negative, corroborating the in silico model and lowering concerns about genotoxicity.

  • In Vivo acute testing classified Cmpd-XYZ as having moderate acute toxicity, with clear signs observed at 300 mg/kg and mortality at 2000 mg/kg.

Next Steps:

  • Medicinal Chemistry: Prioritize structural modifications to Cmpd-XYZ to reduce hERG affinity while retaining desired pharmacological activity.

  • Further Screening: Screen new analogues through the same in silico and in vitro hERG assays to identify candidates with an improved safety margin.

  • Hold Further In Vivo Studies: No further in vivo testing is warranted until the cardiotoxicity liability is addressed and a candidate with a hERG IC50 >30 µM is identified.

This structured, evidence-based approach ensures that development efforts are focused on compounds with the highest probability of success, embodying the principles of modern, efficient, and ethical drug discovery.

References

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • Gupta, S. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2764. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • OECD. (2002). Test Guideline No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]

  • Naveen K L. (2018). OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. NTP. [Link]

  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]

  • Sharma, A. K., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 93. [Link]

  • Creative Biolabs. Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • Sharma, A. K., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5. [Link]

  • RSC Publishing. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. [Link]

  • The Ames Test. The Ames Test. [Link]

  • NIH. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

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  • Charles River Laboratories. Ames Test. [Link]

  • Vanaraj Rabari. (2016). hERG Assay. SlideShare. [Link]

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  • Evotec. hERG Safety. Cyprotex. [Link]

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  • Charles River Laboratories. Preclinical GLP Toxicology Studies. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

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Methodological & Application

Application Note & Experimental Protocols: Investigating the Therapeutic Potential of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

| Scientific Introduction: Rationale for Investigation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for molecular recognition by various biological targets. The specific subclass of quinolin-4-ones, and their tautomeric quinolin-4-ol form, are of particular interest due to their demonstrated ability to engage in key interactions, such as hydrogen bonding and π-π stacking, with enzymatic targets.[2]

The subject of this guide, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol , represents a highly functionalized and promising investigational molecule. The incorporation of fluorine-containing substituents is a well-established strategy in modern drug design to enhance critical pharmacokinetic and pharmacodynamic properties.

  • Trifluoromethyl (CF₃) Group (at C2): This strongly electron-withdrawing group can significantly alter the acidity of the N-H proton and the basicity of the quinoline nitrogen, influencing target binding. It enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.

  • Trifluoromethoxy (OCF₃) Group (at C6): Often considered a "super-methoxy" group, OCF₃ is a highly lipophilic and metabolically stable bioisostere of the methoxy group. Its strong electron-withdrawing nature can further modulate the electronic profile of the quinoline ring system, impacting target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Given the known activities of structurally related quinoline derivatives, this compound is a prime candidate for screening in oncology and infectious disease research.[1][3] This document provides a comprehensive framework for the initial characterization, handling, and experimental application of this compound.

| Compound Properties, Safety, and Handling

Prior to any experimental work, a thorough understanding of the compound's properties and safety requirements is mandatory. While specific experimental data for this exact molecule is not extensively published, properties can be estimated based on its structure and data from close analogs.

| Physicochemical & Structural Data
PropertyValue / RepresentationSource / Rationale
IUPAC Name 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol---
Synonyms 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-oneTautomeric Form
Molecular Formula C₁₁H₅F₆NO₂---
Molecular Weight 313.16 g/mol Calculated
Structure Chemical Structure - Placeholder for actual structure image if available---
Melting Point >250 °C (estimated)Analogs like 6-(trifluoromethyl)quinolin-4-ol melt at ~265°C.[4]
Solubility Poorly soluble in water; Soluble in DMSO, DMF, MethanolCommon for heterocyclic compounds.[5]
Storage Store at 2-8°C, desiccated, protected from light.[4]Prevents degradation.
| Mandatory Safety & Handling Protocol

Based on Safety Data Sheets (SDS) for structurally similar trifluoromethylated quinolines, this compound should be handled with caution as a potentially hazardous substance.[6][7][8][9]

Hazard Identification:

  • Acute Toxicity: May be toxic if swallowed. Analogs show H301 classification.[10]

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

Protocol Steps:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves (double-gloving is recommended).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A flame-resistant lab coat is required.

  • Stock Solution Preparation:

    • Calculate the required mass for your desired stock concentration (e.g., 10 mM or 50 mM).

    • Use a properly calibrated analytical balance within the fume hood.

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath.

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Spill & Waste Management:

    • Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

    • Waste: All contaminated materials (pipette tips, tubes) and unused solutions must be disposed of in a designated hazardous chemical waste container. Do not discharge into drains.[7]

| Application Note 1: In Vitro Anticancer Activity Screening

Rationale: Numerous quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including kinase signaling and tubulin polymerization.[1] A primary cell viability assay is the foundational experiment to determine if this compound possesses cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust, colorimetric method for this purpose.

| Workflow for MTT-Based Cell Viability Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_incubate Day 2-4: Incubation cluster_read Day 5: Assay Readout seed Seed cancer cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 prep_dilutions Prepare serial dilutions of test compound incubate1->prep_dilutions add_compound Add compound dilutions to respective wells prep_dilutions->add_compound incubate2 Incubate 48-72h (37°C, 5% CO₂) add_compound->incubate2 add_mtt Add MTT reagent (Incubate 3-4h) incubate2->add_mtt add_sol Add solubilizing agent (e.g., DMSO) add_mtt->add_sol read Read absorbance at 570 nm add_sol->read data_analysis data_analysis read->data_analysis Calculate % viability & IC₅₀ value

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

| Detailed Experimental Protocol: MTT Assay
  • Cell Seeding (Day 1):

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment (Day 2):

    • Thaw the 10 mM DMSO stock of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

    • Prepare a 2X working stock of the highest concentration to be tested (e.g., 200 µM) by diluting the stock solution in culture medium.

    • Perform serial dilutions (e.g., 1:2 or 1:3) in culture medium to create a concentration gradient (e.g., 200 µM, 100 µM, 50 µM... down to ~0.1 µM).

    • Include "Vehicle Control" wells (medium with the same final percentage of DMSO as the treated wells, typically ≤0.5%) and "Untreated Control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

    • Incubate for an additional 48 or 72 hours.

  • Assay Readout (Day 5):

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Application Note 2: Antibacterial Susceptibility Testing

Rationale: The quinoline core is famous for its antibacterial properties, with fluoroquinolones being a major class of antibiotics. While this compound is not a classic fluoroquinolone, the quinolin-4-ol scaffold has demonstrated antibacterial potential.[1] Determining the Minimum Inhibitory Concentration (MIC) is the standard method to quantify a compound's antibacterial potency.

| Workflow for Broth Microdilution MIC Assay

MIC_Workflow start Prepare 2-fold serial dilutions of compound in broth in a 96-well plate add_bacteria Inoculate each well with standardized bacterial suspension (final conc. ~5 x 10⁵ CFU/mL) start->add_bacteria inoculate Adjust bacterial culture to 0.5 McFarland standard (1.5 x 10⁸ CFU/mL) inoculate->add_bacteria controls Include: - Growth Control (no compound) - Sterility Control (no bacteria) add_bacteria->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

| Detailed Experimental Protocol: Broth Microdilution
  • Preparation:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Each well should contain 50 µL of the diluted compound at 2X the final desired concentration.

    • Select bacterial strains for testing (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

    • Grow a fresh overnight culture of the bacteria.

  • Inoculum Standardization:

    • Dilute the overnight culture in fresh broth and adjust its turbidity to match the 0.5 McFarland standard.

    • Further dilute this suspension according to CLSI guidelines to achieve the final target inoculum concentration.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria without compound) and a negative/sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

| Data Interpretation and Future Directions

  • Anticancer Screening: An IC₅₀ value in the low micromolar or nanomolar range warrants further investigation. Follow-up studies could include mechanism-of-action assays such as cell cycle analysis (flow cytometry), apoptosis assays (Annexin V/PI staining), or targeted kinase inhibition panels if a specific kinase is a hypothesized target.

  • Antibacterial Testing: A low MIC value suggests potential as an antibacterial agent. Subsequent experiments should include determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal. Testing against a broader panel of clinical isolates, including resistant strains, would be a critical next step.

This document provides a foundational guide for the initial scientific investigation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The proposed protocols are standard, robust, and will generate the necessary preliminary data to direct future, more specialized research efforts.

| References

  • PubChem. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. National Center for Biotechnology Information. [Link]

  • Chemcasts. 6-Methyl-2-(trifluoromethyl)-4-quinolinol (CAS 1701-20-8) Properties. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • HETEROCYCLES. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]

  • PubChem. 2-(Trifluoromethyl)quinolin-4-ol. National Center for Biotechnology Information. [Link]

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Application Notes & Protocols: Investigating 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rationale for the Design and Investigation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties[1][2]. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile[3]. The subject of this guide, 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, is a novel investigational compound designed to leverage the established therapeutic potential of the quinolin-4-ol core while incorporating the unique physicochemical properties of trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups.

The inclusion of these fluorine-containing moieties is a deliberate strategy in modern drug design. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets[4][5]. Similarly, the trifluoromethoxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties[4]. The dual substitution on the quinoline core suggests a potential for enhanced potency and a favorable drug-like profile.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for the characterization of novel chemical entities.

Physicochemical Characterization and Synthesis

A thorough understanding of the physicochemical properties of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is fundamental for its development. While experimental data for this specific molecule is not yet published, its synthesis can be approached through established methods for quinolin-4-one formation, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis[1]. A plausible synthetic route could involve the condensation of a substituted aniline with a β-ketoester bearing a trifluoromethyl group[6].

Table 1: Predicted Physicochemical Properties of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~327.19 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP~3.5 - 4.5Indicates good lipophilicity for membrane permeability.
pKa~6.0 - 7.0 (acidic)Influences solubility and ionization state at physiological pH.
SolubilityLow in aqueous mediaMay require formulation strategies for in vivo studies.

Hypothesized Mechanisms of Action and Biological Targets

The structural features of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol suggest several potential mechanisms of action, primarily in the realms of oncology and infectious diseases.

Anticancer Activity

Many quinoline derivatives exert their anticancer effects through the inhibition of key cellular processes. Potential mechanisms for the title compound include:

  • Inhibition of Topoisomerases: Similar to some fluoroquinolones that have found applications in oncology, this compound may inhibit DNA gyrase (in bacteria) or topoisomerase II (in cancer cells), leading to DNA damage and apoptosis[3][7].

  • Modulation of Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Quinoline derivatives have been shown to inhibit this pathway[3].

  • DNA Intercalation: The planar structure of the quinoline ring system may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription[2].

anticancer_mechanisms cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets compound 6-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol topoisomerase Topoisomerase II Inhibition compound->topoisomerase pi3k_akt PI3K/Akt/mTOR Pathway Inhibition compound->pi3k_akt dna_intercalation DNA Intercalation compound->dna_intercalation dna_damage DNA Damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest cell_cycle_arrest->apoptosis topoisomerase->dna_damage pi3k_akt->cell_cycle_arrest dna_intercalation->dna_damage

Caption: Hypothesized anticancer mechanisms of action.

Antimicrobial Activity

The structural similarity to fluoroquinolone antibiotics suggests potential antibacterial activity. The primary mechanism for this class of drugs is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication[][9][10].

antibacterial_mechanism compound 6-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol dna_gyrase DNA Gyrase compound->dna_gyrase inhibition topo_iv Topoisomerase IV compound->topo_iv inhibition dna_replication Bacterial DNA Replication dna_gyrase->dna_replication topo_iv->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death disruption apoptosis_assay_workflow start Seed cells in 6-well plates treat Treat with compound (IC50 concentration) start->treat harvest Harvest cells (adherent and floating) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Hypothetical MIC Values for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)4
Escherichia coli (ATCC 25922)8
Methicillin-resistant S. aureus (MRSA)4
Ciprofloxacin-resistant E. coli16

In Vivo Evaluation: A Conceptual Framework

Positive in vitro results should be followed by in vivo studies to assess efficacy and safety. A zebrafish embryo model can be a valuable initial step for evaluating toxicity and preliminary anticancer activity due to its rapid development and optical transparency.[11] Subsequently, rodent models (e.g., xenograft models for cancer, infection models for antibacterial studies) are essential for pharmacokinetic profiling and preclinical efficacy determination.[12]

Conclusion and Future Directions

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol represents a rationally designed molecule with significant potential in drug discovery. The strategic incorporation of trifluoromethoxy and trifluoromethyl groups onto the versatile quinolin-4-ol scaffold warrants a thorough investigation of its biological activities. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for elucidating the therapeutic promise of this and other novel quinoline derivatives. Future studies should focus on target identification and validation, lead optimization, and comprehensive preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • ResearchGate. (1986). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2022). International Journal of Pharmaceutical Sciences and Drug Research.
  • NIH. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
  • ResearchGate. (2023). Quinolin-4-ones of plant origin with interesting biological properties.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • PubMed. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
  • Wikipedia. (n.d.). Quinolone antibiotic.
  • ResearchGate. (2014). Biological Activities of Quinoline Derivatives.
  • MDPI. (2023).
  • NIH. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC.
  • PubChem. (2024). 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol.
  • NIH. (2009). Mechanism of action of and resistance to quinolones. PMC.
  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • NIH. (2021). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. PMC.
  • PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.
  • PubMed. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.

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Application of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in Cancer Research: A Technical Guide for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Investigator

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Its derivatives are known to exert potent anti-cancer effects through diverse mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.[1][2] This document provides a comprehensive guide for the investigation of a novel quinoline derivative, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol , as a potential anti-cancer agent.

It is critical to note that as of the date of this publication, direct experimental data for this specific compound is limited in the public domain. Therefore, this guide is constructed as a predictive and rational framework for its evaluation. The proposed mechanisms, protocols, and expected outcomes are based on the well-documented activities of structurally analogous quinoline compounds, particularly those bearing trifluoromethyl and trifluoromethoxy substitutions, which are known to enhance metabolic stability and cytotoxic efficacy.[3][4][5]

Scientific Rationale and a Proposed Mechanism of Action

The unique substitution pattern of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol suggests a multi-faceted potential for anti-cancer activity. The trifluoromethoxy and trifluoromethyl groups are potent electron-withdrawing groups that can significantly enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cellular uptake and bioavailability.[4]

Based on the established activities of related quinoline derivatives, we hypothesize that 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol may exert its anti-cancer effects through two primary mechanisms: the induction of apoptosis and the inhibition of critical cell signaling pathways.

Induction of Apoptosis

Trifluoromethyl-substituted quinolines have been shown to trigger programmed cell death in various cancer cell lines.[3] We propose that 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol could induce apoptosis via the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Proposed Intrinsic Apoptosis Pathway

Intrinsic Apoptosis Pathway Compound 6-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) Compound->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Inhibition of Pro-Survival Signaling Pathways

Quinoline derivatives are known to inhibit various receptor tyrosine kinases and their downstream signaling pathways, which are often dysregulated in cancer.[6] The structural features of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol suggest potential inhibitory activity against pathways such as the PI3K/Akt/mTOR and EGFR/MAPK pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a key strategy in cancer therapy.[6]

  • EGFR/MAPK Pathway: The epidermal growth factor receptor (EGFR) and the downstream MAPK cascade are crucial for cell proliferation and are frequently overactive in various cancers.[1]

Proposed Inhibition of Pro-Survival Signaling Pathways

Signaling Pathway Inhibition cluster_0 PI3K/Akt/mTOR Pathway cluster_1 EGFR/MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Pro_PI3K Cell Growth & Proliferation mTOR->Pro_PI3K EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Pro_MAPK Cell Proliferation & Survival ERK->Pro_MAPK Compound 6-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol Compound->PI3K Inhibition Compound->EGFR Inhibition

Caption: Proposed inhibition of PI3K/Akt/mTOR and EGFR/MAPK pathways.

In Vitro Evaluation Protocols

The following protocols provide a framework for the initial in vitro characterization of the anti-cancer activity of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: This is the primary screening assay to establish the cytotoxic potential of the compound. A panel of cancer cell lines from different tissues (e.g., breast, colon, lung, pancreas) should be used to assess the breadth of activity.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation: The IC50 values for analogous 4-aminoquinoline derivatives provide a benchmark for expected potency.

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethylethane-1,2-diamineMDA-MB-468 (Breast)8.73[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)1.8[1]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olNot Specified14.14[7][8]
Apoptosis Assays

Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.

Rationale: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cell death. Annexin V/Propidium Iodide (PI) staining by flow cytometry is a standard method for this purpose.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on the key proteins involved in the proposed signaling pathways.

Rationale: Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing direct evidence of target engagement.

Protocol: Western Blot

  • Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control.

General Workflow for In Vitro Evaluation

In Vitro Workflow Start Start: Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Western Western Blot Analysis (Signaling Pathways) IC50->Western Results Data Analysis & Interpretation Apoptosis->Results Western->Results

Caption: A streamlined workflow for the in vitro assessment of the compound.

In Vivo Evaluation Protocols

Following promising in vitro results, the anti-tumor efficacy of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol should be evaluated in preclinical animal models.

Xenograft Models

Objective: To assess the in vivo anti-tumor activity of the compound in a living organism.

Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the efficacy of anti-cancer agents.[9][10]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-15, DLD-2 for colon cancer) into the flank of nude mice.[11]

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the compound via an appropriate route (e.g., intraperitoneal, oral) daily for a specified period (e.g., 9-14 days).[11]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

Toxicity Studies

Objective: To determine the maximum tolerated dose (MTD) and to assess the general toxicity of the compound.

Rationale: Understanding the safety profile of the compound is essential for its further development. The zebrafish embryo model can be a rapid and effective tool for initial toxicity screening.[7][8]

Concluding Remarks

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a novel compound with significant potential as an anti-cancer agent, based on the established activities of structurally related quinoline derivatives. The trifluoromethyl and trifluoromethoxy substitutions are expected to confer favorable pharmacological properties. The proposed research framework, encompassing in vitro and in vivo studies, will enable a thorough evaluation of its efficacy and mechanism of action. The successful completion of these studies will provide the necessary foundation for its further development as a potential clinical candidate.

References

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1802-1807. Available at: [Link]

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. Available at: [Link]

  • Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. (2023). MDPI. Available at: [Link]

  • Preclinical Animal Models for the Development of Cancer Chemoprevention Drugs. (2004). Humana Press. Available at: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). Georgia Southern University Commons. Available at: [Link]

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  • Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain. (2021). Semantic Scholar. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Available at: [Link]

  • Correction: Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2025). PubMed. Available at: [Link]

  • Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (2021). MDPI. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening with 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Modern Pharmacophore

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] From the historical significance of quinine in treating malaria to the development of modern antibacterial and anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[4][5] The compound of interest, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol , represents a contemporary iteration of this scaffold, featuring two fluorine-containing moieties. These substitutions are often employed in drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

Given the broad spectrum of activities associated with quinolin-4-one cores, including anticancer and anti-inflammatory effects, this application note outlines high-throughput screening (HTS) strategies to elucidate the biological activity of this specific compound.[4][5] We present two distinct, robust, and scalable HTS assays designed to identify its potential as either a specific enzyme inhibitor or a modulator of a critical cellular signaling pathway. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize novel quinoline derivatives.

Strategic Approach to Screening

Without a predetermined biological target for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a dual-pronged screening approach is recommended. This involves both a target-based biochemical assay and a broader, phenotype-oriented cell-based assay. This strategy maximizes the potential for hit discovery across different mechanistic classes.

  • Biochemical Assay: A fluorescence polarization-based kinase inhibition assay. Protein kinases are a well-established class of drug targets, particularly in oncology and immunology.[6][7]

  • Cell-Based Assay: A luciferase reporter gene assay to monitor the activity of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a pivotal regulator of inflammation and cell survival.[8]

Application 1: Biochemical Screening for Kinase Inhibition

Many quinoline derivatives have been identified as potent inhibitors of protein kinases. This protocol describes a competitive binding assay using fluorescence polarization (FP), a homogenous technique well-suited for HTS due to its simplicity and high signal-to-noise ratio.

Principle of the Assay

The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of a target kinase by a competing inhibitor (the test compound). When the fluorescent tracer is bound to the large kinase, it tumbles slowly in solution, emitting highly polarized light. If the test compound displaces the tracer, the small, unbound tracer tumbles rapidly, resulting in a decrease in fluorescence polarization.

cluster_0 High Polarization State cluster_1 Low Polarization State Kinase Kinase Tracer Tracer Kinase->Tracer Binding High_Signal Slow Tumbling High Polarization Tracer->High_Signal Kinase_Inhibited Kinase Inhibitor Test Compound (Quinolin-4-ol) Kinase_Inhibited->Inhibitor Binding Free_Tracer Tracer Low_Signal Fast Tumbling Low Polarization Free_Tracer->Low_Signal

Figure 1: Fluorescence Polarization Assay Principle.

Detailed Protocol: FP-Based Kinase Inhibition Assay

1. Materials and Reagents:

  • Target Kinase: e.g., ABL1, SRC, or another kinase of interest (recombinant, purified).
  • Fluorescent Tracer: A kinase-specific fluorescent probe that binds to the ATP pocket.
  • Test Compound: 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, dissolved in 100% DMSO to create a 10 mM stock.
  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
  • Plates: Low-volume, black, 384-well microplates.
  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

2. Assay Development and Optimization:

  • Kinase Titration: Determine the optimal kinase concentration that yields a robust FP signal with a fixed tracer concentration (e.g., 1 nM).
  • Tracer Kd Determination: Determine the binding affinity (Kd) of the tracer for the kinase to ensure assay conditions are appropriate for competitive binding.
  • DMSO Tolerance: Confirm that the assay is not significantly affected by the final concentration of DMSO used to deliver the compounds (typically ≤1%).
  • Z' Factor Calculation: Perform a validation run with positive and negative controls to ensure the assay quality is suitable for HTS (Z' > 0.5).[7]

3. HTS Workflow:

  • Prepare a compound plate by serially diluting the 10 mM stock of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in DMSO.
  • Using an automated liquid handler, dispense 50 nL of compound solution from the compound plate into the 384-well assay plates. Also include positive and negative (DMSO only) controls.
  • Add 5 µL of kinase solution (at 2x final concentration in assay buffer) to each well and incubate for 15 minutes at room temperature.
  • Add 5 µL of fluorescent tracer solution (at 2x final concentration in assay buffer) to all wells.
  • Incubate the plate for 60 minutes at room temperature, protected from light.
  • Measure fluorescence polarization on a compatible plate reader.
Data Analysis and Expected Results

The primary output is the millipolarization (mP) value. Inhibition is calculated relative to the high (DMSO) and low (positive control) signal wells.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

Active compounds ("hits") will cause a dose-dependent decrease in the mP signal.

ParameterValueDescription
Assay Window (ΔmP) > 100 mPThe difference between high and low controls, indicating a robust signal.
Z' Factor 0.78A measure of assay quality; > 0.5 is considered excellent for HTS.[7]
Hit Threshold > 3σ from meanA statistically significant deviation from the negative control mean.
Hypothetical IC₅₀ 1.2 µMThe concentration of the quinoline compound required to achieve 50% inhibition in a follow-up dose-response experiment.

Application 2: Cell-Based Screening for NF-κB Pathway Modulation

Cell-based assays provide a more biologically relevant context, assessing compound effects within a living system.[9][10][11] This protocol uses a luciferase reporter assay to screen for inhibitors of the NF-κB pathway, which is frequently dysregulated in inflammatory diseases and cancer.

Principle of the Assay

The assay utilizes a stable cell line (e.g., HEK293) engineered to contain a luciferase reporter gene under the control of a promoter with multiple NF-κB response elements. When the pathway is activated (e.g., by TNFα), the NF-κB transcription factor binds to the promoter and drives the expression of luciferase. The resulting luminescence, produced in the presence of a substrate like luciferin, is proportional to pathway activity. Inhibitors of the pathway will prevent this process, leading to a decrease in the luminescent signal.

cluster_0 NF-κB Pathway cluster_1 Reporter Gene Expression TNFa TNFα (Activator) Receptor TNFR1 TNFa->Receptor Signaling_Cascade IKK Complex Activation Receptor->Signaling_Cascade NFkB_Activation NF-κB Translocation to Nucleus Signaling_Cascade->NFkB_Activation NFkB_Binding NF-κB binds to Response Element NFkB_Activation->NFkB_Binding Luciferase_Expression Luciferase Gene Transcription NFkB_Binding->Luciferase_Expression Luminescence Light Signal Luciferase_Expression->Luminescence Inhibitor Quinolin-4-ol (Test Compound) Inhibitor->Signaling_Cascade Inhibition

Figure 2: NF-κB Luciferase Reporter Assay Workflow.

Detailed Protocol: NF-κB Luciferase Reporter Assay

1. Materials and Reagents:

  • Cell Line: HEK293/NF-κB-luc, a stable cell line containing the luciferase reporter construct.
  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., hygromycin).
  • Pathway Activator: Tumor Necrosis Factor-alpha (TNFα), human recombinant.
  • Test Compound: 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (10 mM stock in DMSO).
  • Positive Control: A known NF-κB inhibitor (e.g., BAY 11-7082).
  • Plates: White, opaque, 384-well cell culture-treated plates.
  • Luminescence Detection Reagent: A commercial "add-and-read" luciferase assay substrate (e.g., Bright-Glo™).
  • Instrumentation: A luminometer-equipped microplate reader.

2. HTS Workflow:

  • Using a cell dispenser, seed the 384-well plates with HEK293/NF-κB-luc cells at a pre-optimized density (e.g., 5,000 cells/well in 20 µL of medium).
  • Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
  • Dispense 50 nL of compound solutions from the source plate into the cell plates. Include positive and negative (DMSO) controls.
  • Incubate for 1 hour at 37°C, 5% CO₂.
  • Add 5 µL of TNFα solution (at a 5x EC₈₀ concentration) to all wells except for the unstimulated controls.
  • Incubate the plates for 6 hours at 37°C, 5% CO₂.
  • Equilibrate the plates to room temperature for 10 minutes.
  • Add 25 µL of luciferase detection reagent to each well.
  • Incubate for 5 minutes at room temperature to allow signal stabilization.
  • Measure luminescence using a plate reader.

3. Counterscreen for Cytotoxicity:

  • It is critical to run a parallel assay to distinguish true pathway inhibition from cytotoxicity.
  • A common method is to use a viability assay (e.g., CellTiter-Glo®) on a replicate plate that has been treated identically. This will identify compounds that reduce the luciferase signal simply by killing the cells.
Data Analysis and Expected Results

The primary output is Relative Light Units (RLU). Data is normalized to controls.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - [(RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control)])

A successful hit will show dose-dependent inhibition of the TNFα-induced signal without significant cytotoxicity at the same concentrations.

ParameterValueDescription
Signal-to-Background > 100-foldThe ratio of stimulated (TNFα + DMSO) to unstimulated controls.
Z' Factor 0.81Indicates an excellent assay for HTS.[12]
Hit Threshold > 50% InhibitionA common initial cutoff for primary screening.
Cytotoxicity Flag < 20% Viability LossHits are deprioritized if they show significant cytotoxicity at active concentrations.
Hypothetical EC₅₀ 2.5 µMThe concentration of the quinoline compound causing 50% inhibition of the NF-κB signal.

Conclusion and Forward Path

The protocols detailed in this application note provide a robust framework for the initial characterization of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. By employing both a target-based biochemical assay and a pathway-focused cell-based assay, researchers can efficiently probe the compound's bioactivity. Positive results from these primary screens would necessitate further validation, including dose-response studies to confirm potency (IC₅₀/EC₅₀), secondary assays to confirm the mechanism of action, and counterscreens to rule out assay artifacts. This systematic approach is fundamental to the modern drug discovery process, enabling the rapid identification and advancement of promising new chemical entities.[13][14]

References

  • Astashkina, A., Mann, B., & Grainger, D. (2012). A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity. Pharmacology & Therapeutics, 134(1), 82-106. Available at: [Link]

  • Crown Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Biotechnology, 21(6), 798-803. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Zang, R., Li, D., Tang, I., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. Available at: [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. Available at: [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. Available at: [Link]

  • Czerwonka, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7551. Available at: [Link]

  • Ismail, E. M. O. A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(15), 4639. Available at: [Link]

  • ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. Retrieved from [Link]

  • Kovács, L., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 28(13), 5163. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde. Retrieved from [Link]

  • Ortiz, A., et al. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 27(9), 2697. Available at: [Link]

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Synthesis of Novel Bioactive Agents: A Detailed Guide to the Derivatization of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities.[1] These compounds have demonstrated significant potential as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[1][2] The strategic incorporation of fluorine-containing substituents, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, is a well-established method in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[3] The subject of this guide, 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, is a highly functionalized scaffold poised for the development of novel therapeutic candidates. This document provides a comprehensive overview of the synthetic pathways to derivatize this quinolin-4-ol core, offering detailed protocols and insights into the chemical logic behind these transformations.

Core Synthetic Strategy: From Quinolin-4-ol to Diversified Derivatives

The derivatization of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol primarily hinges on the reactivity of the 4-hydroxy group. This versatile functional group can be alkylated to form ethers or, more strategically, converted into a 4-chloro leaving group. The resulting 4-chloroquinoline is an excellent electrophile for a variety of nucleophilic substitution and cross-coupling reactions, opening a gateway to a diverse library of derivatives.


"start" [label="6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol", fillcolor="#4285F4"]; "chloro" [label="4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline", fillcolor="#EA4335"]; "o_alkylation" [label="O-Alkylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "chlorination" [label="Chlorination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "nucleophilic_substitution" [label="Nucleophilic Substitution", shape=ellipse, fillcolor="#34A853"]; "suzuki_coupling" [label="Suzuki-Miyaura Coupling", shape=ellipse, fillcolor="#34A853"]; "alkoxy_deriv" [label="4-Alkoxy Derivatives", fillcolor="#4285F4"]; "amino_thio_deriv" [label="4-Amino/Thio Derivatives", fillcolor="#4285F4"]; "aryl_deriv" [label="4-Aryl Derivatives", fillcolor="#4285F4"];

start -> o_alkylation [label=" R-X, Base"]; o_alkylation -> alkoxy_deriv; start -> chlorination [label=" POCl3 or SOCl2"]; chlorination -> chloro; chloro -> nucleophilic_substitution [label=" Nu-H (Amines, Thiols)"]; nucleophilic_substitution -> amino_thio_deriv; chloro -> suzuki_coupling [label=" Ar-B(OH)2, Pd catalyst"]; suzuki_coupling -> aryl_deriv; }

Figure 1: Overall synthetic workflow for the derivatization of the quinolin-4-ol core.

Part 1: Synthesis of the Starting Material

The foundational step is the synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. A robust and scalable method for this is the Conrad-Limpach synthesis. This involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[4]

Protocol 1: Synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
  • Step A: Condensation. In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in toluene. Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of glacial acetic acid. Heat the mixture to reflux, collecting the water generated in the Dean-Stark trap. Monitor the reaction by TLC until the aniline is consumed.

  • Step B: Cyclization. After cooling, remove the toluene under reduced pressure. To the crude intermediate, add a high-boiling point solvent such as Dowtherm A (10-20 mL per gram of intermediate).[5] Heat the mixture to 250-260 °C with stirring for 30-60 minutes.

  • Work-up and Purification. Allow the mixture to cool to room temperature, which should induce precipitation of the product. Add petroleum ether to facilitate complete precipitation. Collect the solid by filtration and wash with petroleum ether. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the desired 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Part 2: Derivatization via O-Alkylation

Direct alkylation of the 4-hydroxy group provides access to 4-alkoxy derivatives. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Protocol 2: O-Alkylation with Alkyl Halides
  • Reaction Setup. To a solution of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Addition of Alkylating Agent. Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1-1.5 eq) to the suspension.

  • Reaction Conditions. Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature and reaction time will depend on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Work-up and Purification. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
IodomethaneK₂CO₃DMF254-685-95
Benzyl bromideCs₂CO₃Acetonitrile606-880-90
Ethyl bromoacetateK₂CO₃DMF508-1275-85

Table 1: Representative Conditions for O-Alkylation.

Part 3: Synthesis of the 4-Chloroquinoline Intermediate

The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a pivotal step that unlocks a wider range of derivatization possibilities. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7]

Protocol 3: Chlorination of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
  • Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Conditions. Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification. Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude 4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline can be purified by recrystallization or column chromatography.

Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

Part 4: Derivatization of the 4-Chloroquinoline Intermediate

The electron-deficient nature of the quinoline ring, further activated by the two fluorine-containing groups, makes the 4-chloro derivative highly susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

A wide array of nucleophiles, including amines and thiols, can displace the 4-chloro substituent to introduce diverse functionalities.


"chloroquinoline" [label="4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline", fillcolor="#EA4335"]; "amine_nucleophile" [label="Primary/Secondary Amine (R₂NH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "thiol_nucleophile" [label="Thiol (RSH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "amino_product" [label="4-Aminoquinoline Derivative", fillcolor="#4285F4"]; "thio_product" [label="4-Thioquinoline Derivative", fillcolor="#4285F4"];

chloroquinoline -> amine_nucleophile [label=" Base, Solvent"]; amine_nucleophile -> amino_product; chloroquinoline -> thiol_nucleophile [label=" Base, Solvent"]; thiol_nucleophile -> thio_product; }

Figure 2: SₙAr reactions of the 4-chloroquinoline intermediate.

Protocol 4a: Synthesis of 4-Aminoquinoline Derivatives
  • Reaction Setup. Dissolve 4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Addition of Nucleophile. Add the desired primary or secondary amine (1.5-2.0 eq). The reaction can be carried out with or without a base (e.g., triethylamine, diisopropylethylamine), depending on the nucleophilicity of the amine.

  • Reaction Conditions. Heat the mixture to a temperature between 80 °C and reflux. Monitor the reaction by TLC.

  • Work-up and Purification. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Protocol 4b: Synthesis of 4-Thioquinoline Derivatives
  • Reaction Setup. In a suitable solvent like DMF or ethanol, add a base such as sodium hydride or potassium carbonate to a solution of the desired thiol (1.1 eq) to form the thiolate in situ.

  • Addition of Electrophile. Add a solution of 4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (1.0 eq) to the thiolate solution.

  • Reaction Conditions. Stir the reaction at room temperature or with gentle heating. Monitor by TLC.

  • Work-up and Purification. Quench the reaction with water and extract the product. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Aniline-Ethanol8012-1670-85
MorpholineEt₃NIsopropanol908-1280-95
ThiophenolK₂CO₃DMF252-485-95

Table 2: Representative Conditions for SₙAr Reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl substituents at the 4-position.[8]


"chloroquinoline" [label="4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline", fillcolor="#EA4335"]; "boronic_acid" [label="Arylboronic Acid (Ar-B(OH)₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "pd_catalyst" [label="Pd Catalyst (e.g., Pd(PPh₃)₄)", shape=diamond, fillcolor="#34A853"]; "base" [label="Base (e.g., K₂CO₃)", shape=diamond, fillcolor="#34A853"]; "aryl_product" [label="4-Arylquinoline Derivative", fillcolor="#4285F4"];

chloroquinoline -> pd_catalyst; boronic_acid -> pd_catalyst; base -> pd_catalyst; pd_catalyst -> aryl_product; }

Figure 3: Suzuki-Miyaura cross-coupling reaction scheme.

Protocol 5: Synthesis of 4-Arylquinoline Derivatives
  • Reaction Setup. In a reaction vessel, combine 4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically aqueous sodium carbonate or potassium carbonate (2.0-3.0 eq).

  • Solvent. Use a solvent system such as a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction Conditions. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification. Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O901270-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O1001665-80
3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O951860-75

Table 3: Representative Conditions for Suzuki-Miyaura Cross-Coupling.

Application Notes: Biological Significance of Derivatized Quinolines

The derivatization of the 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol scaffold is of significant interest to drug discovery programs. The introduction of various substituents at the 4-position can modulate the biological activity of the molecule, leading to the identification of potent and selective therapeutic agents.

  • Anticancer Activity: Many 4-aminoquinoline and 4-anilinoquinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[9] For instance, some derivatives act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2.[10] The synthesized derivatives from the protocols above can be screened against a panel of cancer cell lines to identify lead compounds for further optimization.

  • Antibacterial and Antimalarial Activity: The quinoline scaffold is a well-known pharmacophore in the development of anti-infective agents.[11] Derivatives bearing amino alcohol side chains at the 4-position have shown promising activity against phytopathogenic bacteria.[11] Furthermore, the core structure is related to established antimalarial drugs, suggesting that novel derivatives could exhibit activity against drug-resistant strains of Plasmodium falciparum.

Conclusion

The 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol core is a highly valuable starting material for the synthesis of a diverse range of novel chemical entities. The protocols outlined in this guide provide a robust framework for the derivatization of this scaffold through O-alkylation, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling. The resulting libraries of compounds hold significant promise for the discovery of new therapeutic agents in oncology and infectious diseases. As with any chemical synthesis, researchers are encouraged to optimize these general procedures for their specific substrates and target molecules.

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The Synthetic Chemist's Guide to 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol: A Versatile Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a fluorinated heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. The strategic incorporation of both trifluoromethoxy and trifluoromethyl groups imparts unique physicochemical properties to the quinoline scaffold, making it an attractive building block for the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of these fluorine-containing moieties can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.

This document offers in-depth application notes and detailed protocols for the synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and its subsequent derivatization into synthetically useful intermediates. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Information

While extensive experimental data for 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is not widely published, its fundamental properties can be summarized based on data for analogous compounds and computational predictions.

Table 1: Physicochemical Properties of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

PropertyValueSource
CAS Number 125647-79-2[1]
Molecular Formula C₁₁H₅F₆NO₂[1]
Molecular Weight 297.15 g/mol [1]
Appearance Expected to be an off-white to pale yellow solidInferred from analogous compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, hot ethanol) and poorly soluble in water.Inferred from analogous compounds

Safety and Handling:

Synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

The most established and versatile method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[3][4][5] This two-step process involves the initial condensation of a substituted aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.

The following protocol is an adapted method for the synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, based on well-documented procedures for analogous compounds, such as 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline.[6][7]

Protocol 1: Synthesis via Conrad-Limpach Reaction

Part A: Synthesis of the Enamine Intermediate (Ethyl 3-(4-(trifluoromethoxy)phenylamino)-4,4,4-trifluorobut-2-enoate)

This initial step involves the condensation of 4-(trifluoromethoxy)aniline with ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-ketoester, followed by dehydration to form the enamine. A Dean-Stark apparatus is employed to drive the reaction to completion by removing the water formed.

  • Materials:

    • 4-(Trifluoromethoxy)aniline (1.0 eq)

    • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

    • Toluene

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in toluene.

    • Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (a few drops).

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification.

Part B: Thermal Cyclization to 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

The thermal cyclization of the enamine intermediate is the key step in forming the quinoline ring system. This intramolecular electrophilic aromatic substitution requires high temperatures to overcome the activation energy for the ring closure. The choice of a high-boiling, inert solvent is crucial for maintaining a consistent high temperature and achieving good yields.[7][8]

  • Materials:

    • Crude ethyl 3-(4-(trifluoromethoxy)phenylamino)-4,4,4-trifluorobut-2-enoate from Part A

    • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude intermediate from Part A.

    • Add a high-boiling solvent (e.g., Dowtherm A) in a ratio of approximately 10-20 mL of solvent per gram of intermediate.

    • Heat the mixture with stirring to 250-260 °C.

    • Maintain this temperature for 30-60 minutes. Monitor the cyclization progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

    • Collect the solid product by vacuum filtration and wash it with a small amount of a cold, non-polar solvent (e.g., hexanes or cold ethanol) to remove the residual high-boiling solvent.

    • The crude 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.

Conrad_Limpach_Synthesis Conrad-Limpach Synthesis Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 4-(Trifluoromethoxy)aniline Intermediate Enamine Intermediate Aniline->Intermediate Toluene, Acetic Acid (cat.), Reflux Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Intermediate Intermediate_ref Enamine Intermediate Quinolinol 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Intermediate_ref->Quinolinol High-boiling solvent (e.g., Dowtherm A), ~250-260 °C

Caption: General workflow for the Conrad-Limpach synthesis of the target quinolinol.

Application as a Synthetic Intermediate

The 4-hydroxy group of the quinolinol is a versatile functional handle that can be readily converted into other functionalities, significantly expanding its utility as a synthetic intermediate. A key transformation is the conversion of the hydroxyl group to a chlorine atom, which then serves as an excellent leaving group for nucleophilic aromatic substitution reactions.

Protocol 2: Chlorination of the 4-Hydroxy Group

This protocol describes the conversion of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol to 4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline using phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Materials:

    • 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Carefully add 6-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain the temperature for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl₃.

    • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

    • Wash the crude product with water and then a small amount of cold ethanol.

    • The crude 4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Nucleophilic Aromatic Substitution

The 4-chloroquinoline derivative is an excellent substrate for nucleophilic aromatic substitution, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles at the 4-position of the quinoline ring. This is a common strategy in the synthesis of bioactive molecules.[9]

  • General Procedure for Amination:

    • In a suitable solvent (e.g., ethanol, DMF, or neat), combine 4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline with an excess of the desired primary or secondary amine.

    • Heat the reaction mixture. The reaction temperature and time will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and work up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The product can be purified by column chromatography or recrystallization.

Derivatization_Workflow Key Derivatization Reactions Quinolinol 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Chloroquinoline 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline Quinolinol->Chloroquinoline POCl₃, Reflux SubstitutedQuinoline 4-Substituted Quinoline Derivatives (e.g., amino, alkoxy, thio) Chloroquinoline->SubstitutedQuinoline Nucleophile (e.g., R₂NH), Heat

Caption: Primary applications of the quinolinol as a synthetic intermediate.

Conclusion

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a valuable and versatile intermediate in organic synthesis. Its preparation via the Conrad-Limpach synthesis, followed by derivatization of the 4-hydroxy group, provides access to a wide array of substituted quinolines. The presence of the trifluoromethoxy and trifluoromethyl groups offers significant advantages in the design of novel molecules with enhanced biological and physicochemical properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.

References

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • PubChem. 2-(Trifluoromethyl)quinolin-4-ol. [Link]

  • Trost, B. M.; Li, C.-J. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synth. Commun.2009 , 39 (9), 5193-5196. [Link]

Sources

Application Note & Protocol: A Cell-Based Assay for Screening Modulators of NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed Application Note and Protocol for a cell-based assay designed to evaluate 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol as a potential modulator of the NLRP3 inflammasome.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect signs of infection and cellular damage. Among the most critical of these are the Nod-like receptors (NLRs), which can assemble into large, multi-protein complexes known as inflammasomes.[1] The NLRP3 inflammasome, in particular, is a key mediator of inflammation and has been implicated in a wide array of chronic diseases, including type 2 diabetes, Alzheimer's disease, and atherosclerosis, making it a high-value target for therapeutic intervention.[2]

NLRP3 inflammasome activation is a tightly regulated, two-step process.[2]

  • Signal 1 (Priming): The first signal, typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the inactive cytokine precursor, pro-IL-1β.[2][3]

  • Signal 2 (Activation): A second, diverse stimulus—such as extracellular ATP, pore-forming toxins like nigericin, or crystalline materials—triggers the assembly of the inflammasome complex.[2][3] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[2] This proximity induces the autocatalytic cleavage and activation of caspase-1.

Activated caspase-1 is the central executioner of the inflammasome pathway. It cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are then secreted from the cell.[4] Concurrently, caspase-1 cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to a lytic, inflammatory form of cell death known as pyroptosis and the release of cellular contents, including lactate dehydrogenase (LDH).[3][5]

The compound 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol belongs to the quinoline class of heterocyclic compounds. Quinoline derivatives are known to possess a wide range of biological activities and are scaffolds for numerous approved drugs.[6][7][8] This application note provides a robust, multi-readout protocol to assess the potential of this novel quinoline derivative to modulate NLRP3 inflammasome activity in a well-established cellular model.

Assay Principle and Workflow

This protocol employs the human monocytic cell line, THP-1, differentiated into a macrophage-like state. The assay quantifies three distinct hallmarks of NLRP3 inflammasome activation:

  • Caspase-1 Activity: The primary enzymatic output of the assembled inflammasome.

  • IL-1β Secretion: The key downstream pro-inflammatory cytokine.

  • Pyroptosis: Inflammatory cell death measured by LDH release.

By measuring these three parallel outputs, the protocol provides a comprehensive and self-validating system to identify and characterize potential inhibitors. A preliminary cytotoxicity screen is essential to ensure that any observed reduction in inflammasome activity is not merely a result of the compound's toxicity to the cells.

G cluster_workflow Experimental Workflow cluster_readouts Downstream Analysis A Culture & Differentiate THP-1 Cells with PMA B Seed Cells into 96-Well Plates A->B C Prime with LPS (Signal 1) (4 hours) B->C D Pre-treat with Test Compound (e.g., 1 hour) C->D E Activate with Nigericin (Signal 2) (1-2 hours) D->E F Collect Supernatant & Lyse Remaining Cells E->F G IL-1β ELISA F->G Analyze Samples H Caspase-1 Activity Assay F->H Analyze Samples I LDH Assay (Pyroptosis) F->I Analyze Samples

Caption: High-level overview of the experimental workflow.

Materials and Reagents

ReagentRecommended SupplierNotes
THP-1 Cell Line (ATCC® TIB-202™)ATCCMaintain in suspension culture.
RPMI-1640 MediumGibco / Thermo Fisher
Fetal Bovine Serum (FBS), Heat-InactivatedGibco / Thermo Fisher
Penicillin-Streptomycin (10,000 U/mL)Gibco / Thermo Fisher
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichFor differentiation. Prepare a stock solution in DMSO.
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichFor priming (Signal 1). Prepare a stock solution in sterile PBS.
Nigericin sodium saltSigma-AldrichFor activation (Signal 2). Prepare a stock solution in ethanol.
Adenosine 5'-triphosphate (ATP) disodium saltSigma-AldrichAlternative for Signal 2. Prepare a fresh stock solution in sterile PBS for each experiment.
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-olN/APrepare a high-concentration stock (e.g., 10-50 mM) in sterile DMSO.
Caspase-Glo® 1 Inflammasome AssayPromega (Cat# G9951)Luminescence-based assay for direct measurement of Caspase-1 activity.[9]
Human IL-1β ELISA KitR&D Systems / AbcamFor quantification of secreted IL-1β.[10]
CytoTox 96® Non-Radioactive Cytotoxicity AssayPromega (Cat# G1780)LDH-based assay for measuring pyroptosis and general cytotoxicity.
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichSolvent for test compound and PMA.
Phosphate-Buffered Saline (PBS), sterileGibco / Thermo Fisher

Detailed Experimental Protocols

Part A: Cell Culture and Differentiation

Causality: THP-1 monocytes do not robustly respond to NLRP3 stimuli. Differentiation with PMA induces a stable, adherent macrophage-like phenotype that is fully competent for inflammasome activation.[2] A resting period after differentiation allows the cells to return to a non-activated state before the experiment begins.

  • Maintain THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

  • Differentiate Cells: Seed THP-1 monocytes into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

  • Add PMA to a final concentration of 50-100 ng/mL.[2]

  • Incubate for 48 hours at 37°C and 5% CO₂. The cells will become adherent and adopt a macrophage-like morphology.

  • Rest Cells: After differentiation, gently aspirate the PMA-containing medium. Wash the cells once with 100 µL of warm, serum-free RPMI-1640.

  • Add 100 µL of fresh, complete RPMI-1640 medium and incubate for an additional 24 hours.

Part B: Preliminary Cytotoxicity Assay

Causality: This step is a critical control. It establishes the concentration range at which the test compound does not cause cell death on its own. This ensures that any observed decrease in IL-1β or Caspase-1 activity in the main assay is due to specific inhibition of the inflammasome pathway, not simply because the cells are dead or unhealthy.[11]

  • Prepare differentiated and rested THP-1 cells in a 96-well plate as described in Part A.

  • Prepare serial dilutions of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in complete medium. It is crucial to maintain a final DMSO concentration below 0.5% across all wells to avoid solvent-induced toxicity.

  • Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubate for the total duration of the main experiment (e.g., 1-hour pre-treatment + 2-hour activation = 3 hours total).

  • Quantify cell viability using an LDH release assay according to the manufacturer's protocol.

  • Determine the maximum non-toxic concentration of the compound for use in the main assay.

Part C: NLRP3 Inflammasome Activation Assay

Causality: This protocol follows the canonical two-signal model. LPS provides the priming signal to upregulate pro-IL-1β. The test compound is added before the activation signal to assess its inhibitory potential. Nigericin, a potassium ionophore, provides a potent and reliable activation signal (Signal 2) by inducing potassium efflux, a key trigger for NLRP3 assembly.[2]

  • Prepare Cells: Use differentiated and rested THP-1 cells in a 96-well plate (from Part A).

  • Prime (Signal 1): Gently replace the medium with 90 µL of fresh, complete medium containing 200-500 ng/mL of LPS.[2] For negative control wells, add medium without LPS. Incubate for 4 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare dilutions of the test compound in complete medium at 10X the final desired concentration. Add 10 µL of these dilutions to the appropriate wells. For control wells, add 10 µL of medium with the corresponding DMSO concentration (vehicle control).

  • Incubate for 1 hour at 37°C and 5% CO₂.

  • Activate (Signal 2): Prepare a 10X working solution of Nigericin (e.g., 100 µM for a 10 µM final concentration) or ATP (e.g., 50 mM for a 5 mM final concentration) in serum-free medium.

  • Add 11 µL of the 10X Nigericin solution to the appropriate wells. For non-activated controls, add 11 µL of serum-free medium.

  • Incubate for 1-2 hours for Nigericin or 30-60 minutes for ATP.[2]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes. Store at -80°C for subsequent IL-1β ELISA and LDH analysis. The remaining cells can be lysed for intracellular protein analysis or used for a cell-based Caspase-1 activity assay.

Part D: Downstream Analysis

Protocol D1: Caspase-1 Activity Assay (Luminescence-based)

  • This assay can be performed on the cell supernatant or directly on the remaining cells in the assay plate.[9][12]

  • Prepare the Caspase-Glo® 1 reagent according to the manufacturer's protocol.[9]

  • Add a volume of reagent equal to the volume of sample in each well (e.g., 100 µL reagent to 100 µL supernatant or 100 µL reagent to the 100 µL of remaining cells/medium).

  • Shake the plate at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a plate reader. A decrease in luminescence in compound-treated wells relative to the activated control indicates inhibition of Caspase-1 activity.

Protocol D2: IL-1β Quantification (ELISA)

  • Thaw the collected supernatants on ice.

  • Perform the ELISA according to the manufacturer's instructions for your chosen kit.[13][14]

  • Briefly, this involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric or chemiluminescent readout.

  • Calculate the concentration of IL-1β (pg/mL) in each sample by interpolating from the standard curve. A dose-dependent reduction in IL-1β concentration indicates inflammasome inhibition.

Protocol D3: Pyroptosis Assessment (LDH Assay)

  • Use the collected supernatants from Part C.

  • Perform the LDH cytotoxicity assay according to the manufacturer's protocol.

  • The amount of LDH released is proportional to the level of pyroptosis (and other lytic cell death).

  • Results should be correlated with the preliminary cytotoxicity data from Part B. A potent inhibitor should reduce LDH release in the inflammasome activation assay (by preventing pyroptosis) and show low LDH release in the cytotoxicity assay at the same concentrations.

Data Presentation and Interpretation

For clear analysis, experimental data should be organized and visualized effectively.

Table 1: Example Plate Layout for Inflammasome Assay (96-Well Plate)

Well1-3 (Triplet 1)4-6 (Triplet 2)7-9 (Triplet 3)10-12 (Triplet 4)
A Untreated CellsVehicle ControlLPS OnlyMax Lysis Control
B LPS + NigericinLPS + Nig + VehLPS + Nig + Cmpd (Low)LPS + Cmpd (Low)
C LPS + NigericinLPS + Nig + VehLPS + Nig + Cmpd (Mid)LPS + Cmpd (Mid)
D LPS + NigericinLPS + Nig + VehLPS + Nig + Cmpd (High)LPS + Cmpd (High)
...............
Cmpd = Test Compound; Nig = Nigericin; Veh = Vehicle (DMSO)

Table 2: Summary of Expected Outcomes for a Potent & Specific Inhibitor

ConditionCaspase-1 ActivitySecreted IL-1βLDH ReleaseInterpretation
Untreated BaselineBaselineBaselineNegative Control
LPS Only BaselineBaselineBaselinePriming alone does not activate
LPS + Nigericin ++++++++++++Positive Control (Max Activation)
LPS + Nig + Cmpd ↓↓↓↓↓↓↓↓↓Dose-dependent inhibition
Cmpd Only (from Part B) N/AN/ABaselineCompound is not cytotoxic

Data should be plotted using graphing software to visualize dose-response relationships and calculate IC₅₀ values for each readout. A successful "hit" will demonstrate a potent, dose-dependent inhibition of Caspase-1 activity and IL-1β secretion at non-cytotoxic concentrations.

G cluster_pathway NLRP3 Inflammasome Activation Pathway LPS Signal 1 (e.g., LPS) TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB proIL1B_gene Pro-IL-1β & NLRP3 Transcription NFkB->proIL1B_gene NLRP3_inactive NLRP3 (Inactive) proIL1B_gene->NLRP3_inactive produces proIL1B Pro-IL-1β proIL1B_gene->proIL1B produces Nigericin Signal 2 (e.g., Nigericin) K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3_inactive activates Inflammasome Active Inflammasome Complex NLRP3_inactive->Inflammasome assembles ASC ASC ASC->Inflammasome assembles proCasp1 Pro-Caspase-1 proCasp1->Inflammasome assembles Casp1 Caspase-1 (Active) Inflammasome->Casp1 cleaves & activates Casp1->proIL1B cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1B IL-1β (Secreted) proIL1B->IL1B GSDMD_pore GSDMD Pore (Pyroptosis) GSDMD->GSDMD_pore

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Topic: Analytical Methods for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This technical guide provides robust, validated analytical methodologies for the precise quantification of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a compound of significant interest in pharmaceutical research and development.[1][2] Recognizing the diverse analytical needs throughout the drug development lifecycle, this document details two distinct, fit-for-purpose protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for routine quality control and formulation analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications in complex biological matrices.[3] Both methods are presented with comprehensive, step-by-step protocols and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and scientific rigor.[4][5][6]

Introduction and Rationale

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a heterocyclic compound featuring a quinoline scaffold, which is a privileged structure in medicinal chemistry known for a wide range of biological activities.[7] The dual incorporation of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups is a common medicinal chemistry strategy to modulate key drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[8][9] Consequently, the ability to accurately quantify this molecule is paramount for advancing its development, from purity assessment in active pharmaceutical ingredients (APIs) to pharmacokinetic profiling in preclinical and clinical studies.

The selection of an analytical method is contingent upon its intended purpose. For API and drug product analysis, where concentrations are relatively high, a robust, cost-effective, and readily available technique like HPLC-UV is often the method of choice.[3] Conversely, for bioanalysis (e.g., measuring drug levels in plasma), the complexity of the sample matrix and the low analyte concentrations necessitate a method with superior sensitivity and selectivity, making LC-MS/MS the gold standard.[3][10] This guide provides detailed protocols for both, empowering researchers to select the optimal method for their specific application.

Method 1: Quantification by HPLC-UV

Principle and Causality

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC). The analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The choice of a C18 column is based on its proven versatility and effectiveness in retaining moderately nonpolar compounds like quinoline derivatives. The mobile phase, a mixture of acetonitrile and an ammonium acetate buffer, is optimized to achieve a sharp peak shape and a suitable retention time. UV detection is selected due to the aromatic nature of the quinoline core, which imparts strong chromophoric properties, allowing for sensitive detection at its wavelength of maximum absorbance (λmax).[11]

Experimental Protocol: HPLC-UV

a) Materials and Reagents:

  • 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Purified water (18.2 MΩ·cm)

  • Ammonium hydroxide (for pH adjustment)

b) Instrumentation and Conditions:

  • HPLC System: Agilent 1200 Series or equivalent with a photodiode array (PDA) detector.[11]

  • Column: Zorbax Plus C8 (150 x 4.6 mm, 5.0 µm) or equivalent.[11]

  • Mobile Phase: Acetonitrile : 50 mM Ammonium Acetate (pH 8.0, adjusted with ammonium hydroxide), 55:45 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (Verify λmax by UV scan).

c) Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

d) Analysis Workflow:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in ascending order of concentration.

  • Prepare the sample for analysis by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter.[12]

  • Inject the prepared sample(s).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Serial Dilution Sample Test Sample (Dissolve & Filter) Inject Inject Standards & Sample Sample->Inject Equilibrate Equilibrate System Equilibrate->Inject System Ready Detect UV Detection (275 nm) Inject->Detect CalCurve Build Calibration Curve (Area vs. Conc.) Detect->CalCurve Quantify Quantify Sample CalCurve->Quantify

Caption: General workflow for the quantification of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol by HPLC-UV.

Method 2: Quantification by LC-MS/MS

Principle and Causality

For bioanalytical applications, LC-MS/MS offers unparalleled sensitivity and selectivity.[13] The liquid chromatography component separates the analyte from endogenous matrix components. The analyte is then ionized, typically using Electrospray Ionization (ESI) in positive mode, which is effective for nitrogen-containing heterocyclic compounds.[14] The use of formic acid in the mobile phase is a critical choice, as it provides a source of protons to facilitate the formation of the protonated molecule [M+H]⁺.[12] The tandem mass spectrometer then isolates this precursor ion (Q1), fragments it in the collision cell (Q2), and detects a specific product ion (Q3). This Multiple Reaction Monitoring (MRM) transition is highly specific to the analyte, minimizing interferences from the complex biological matrix and ensuring accurate quantification at very low levels.[14]

Experimental Protocol: LC-MS/MS

a) Materials and Reagents:

  • All reagents from the HPLC-UV method.

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D₄-6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (if available), or a structurally similar compound.

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

  • Human plasma (or other relevant biological matrix).

b) Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • MS System: Sciex Triple Quad 6500+ or equivalent triple quadrupole mass spectrometer.[15]

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: ESI, Positive Mode.

  • MRM Transition (Hypothetical):

    • Analyte: Q1: 298.0 m/z → Q3: 197.0 m/z (corresponding to [M+H]⁺ and a stable fragment).

    • Internal Standard: To be determined based on its structure.

c) Sample Preparation (Protein Precipitation): [10]

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Add Cold Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Ionize ESI+ Ionization Inject->Ionize Detect MRM Detection (Q1/Q3) Ionize->Detect Data Calculate Analyte/IS Peak Area Ratio & Quantify Detect->Data

Caption: Workflow for bioanalytical sample preparation and quantification by LC-MS/MS.

Method Validation Framework (ICH Q2(R2))

To ensure that an analytical procedure is fit for its intended purpose, a comprehensive validation is required.[5][16] The following parameters must be assessed, with acceptance criteria tailored to the method's application.[17]

Validation Parameters and Typical Acceptance Criteria
ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)Description
Specificity No interference at analyte retention time from placebo/degradants.No interference at analyte/IS retention time in blank matrix.Ability to measure the analyte unequivocally in the presence of other components.[16]
Linearity (r²) > 0.999> 0.99Demonstrates a direct proportionality between concentration and response.[3]
Range 80% - 120% of test concentrationLower Limit to Upper Limit of Quantification (LLOQ to ULOQ)The interval where the method is precise, accurate, and linear.[4]
Accuracy 98.0% - 102.0% Recovery85.0% - 115.0% Recovery (±20% at LLOQ)The closeness of the measured value to the true value.[3]
Precision (%RSD) ≤ 2.0%≤ 15.0% (≤ 20% at LLOQ)The degree of agreement among individual test results.[3]
LOQ ~0.5 µg/mL~0.1 - 1.0 ng/mLThe lowest concentration that can be reliably quantified.[11]
LOD ~0.15 µg/mLN/AThe lowest amount of analyte that can be detected.[3]

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive analytical toolkit for the quantification of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. The HPLC-UV method serves as a robust workhorse for quality control and formulation analysis, while the LC-MS/MS method delivers the high sensitivity and selectivity required for challenging bioanalytical studies. Adherence to the outlined protocols and the principles of method validation will ensure the generation of accurate, reliable, and defensible data, thereby supporting the successful progression of this compound through the drug development pipeline.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • ICH. (2023).
  • PubMed. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • Benchchem. (2025). An In-Depth Technical Guide on the Core Basic Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)-one.
  • Benchchem. (2025).
  • PubMed. (2015).
  • ResearchGate. (2025). LC-MS/MS results of quinoline biotransformation by C.
  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
  • Benchchem. (2025).
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • YouTube. (2024). BioAnalysis: Mastering Sample Preparation.
  • ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
  • PubMed. (2017).
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • ResearchGate. (2025). An Extensive Review on Biological Interest of Quinoline and Its Analogues.

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Application Notes and Protocols for the Development of Antitubercular Agents from Quinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antitubercular Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for novel antitubercular agents with new mechanisms of action.[1] The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its presence in clinically successful drugs, including the fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) and the diarylquinoline bedaquiline, underscores its therapeutic significance in combating TB.[1][2] Bedaquiline, in particular, has revolutionized the treatment of MDR-TB with its novel mechanism of targeting the mycobacterial ATP synthase.[3]

This guide provides a comprehensive overview of the key stages in the preclinical development of novel antitubercular agents derived from quinoline precursors. We will delve into established synthetic protocols for constructing the quinoline core, followed by detailed methodologies for in vitro and in vivo evaluation of their antimycobacterial activity and safety profiles. The causality behind experimental choices is emphasized throughout to provide researchers with not just a set of instructions, but a framework for rational drug design and development.

PART 1: Synthesis of Quinoline Precursors

The versatility of the quinoline scaffold stems from the numerous synthetic routes available for its construction, allowing for the introduction of a wide array of substituents to modulate biological activity. Here, we present three classical and reliable methods for synthesizing the quinoline core.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines, which can be further functionalized. The reaction proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4]

Expertise & Experience: This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[4] The high temperature required for the cyclization step is a critical parameter and is often the rate-limiting step. Modern adaptations using microwave irradiation can significantly reduce reaction times and improve yields.[5]

Protocol: Classical Thermal Synthesis of 4-Hydroxyquinoline [4][5]

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

  • Thermal Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Add a non-polar solvent like cyclohexane or hexane to aid precipitation.

  • Hydrolysis: Collect the precipitated solid by filtration and wash with a non-polar solvent. Suspend the solid in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Place the dried solid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Combes Quinoline Synthesis

The Combes synthesis is a versatile method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[6]

Expertise & Experience: The choice of acid catalyst is crucial for the efficiency of the cyclization step. While sulfuric acid is commonly used, polyphosphoric acid (PPA) can be more effective as a dehydrating agent in some cases.[6][7] The reaction's regioselectivity can be influenced by the steric effects of the substituents on both the aniline and the β-diketone.[6]

Protocol: Synthesis of a 2,4-Disubstituted Quinoline [8][9]

  • Condensation and Cyclization: In a reaction vessel, combine the substituted aniline (1.0 equivalent) and the β-diketone (e.g., acetylacetone, 1.0 equivalent). Slowly add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) while cooling the mixture in an ice bath.

  • Heating: Once the addition is complete, heat the reaction mixture. The temperature and duration will depend on the specific substrates and catalyst used (e.g., with PPA, heating to 130-140 °C for 2-4 hours is typical).

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Friedländer Annulation

The Friedländer synthesis is a straightforward method for producing polysubstituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][10]

Expertise & Experience: This reaction can be catalyzed by either acids or bases.[10] The choice of catalyst and reaction conditions can influence the regioselectivity when using unsymmetrical ketones. To avoid side reactions like the self-condensation of the ketone under basic conditions, using an imine analog of the 2-aminoaryl carbonyl compound can be a useful strategy.[10]

Protocol: Synthesis of a Polysubstituted Quinoline [10]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 equivalent) and the α-methylene ketone (1.0-1.5 equivalents) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

PART 2: In Vitro Evaluation of Antitubercular Activity and Cytotoxicity

Once a library of quinoline derivatives has been synthesized, the next critical step is to assess their biological activity. This involves determining their potency against Mtb and their toxicity to mammalian cells to establish a preliminary therapeutic index.

Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the MIC of compounds against Mtb. It is a reliable, low-cost, and high-throughput method. The assay relies on the reduction of the blue Alamar Blue (resazurin) reagent to the pink resorufin by metabolically active mycobacterial cells.

Trustworthiness: This protocol includes both positive (a known antitubercular drug) and negative (no drug) controls to validate the assay's performance. The visual color change provides a clear and easily interpretable endpoint.

Protocol: MABA for M. tuberculosis

  • Preparation of Drug Plates: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) to all wells. Add 100 µL of the test compound solution (in 7H9 broth) to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv from a fresh culture in 7H9 broth. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the drug plate. Include wells with bacteria but no drug (growth control) and wells with media only (sterility control).

  • Incubation: Seal the plates with parafilm and incubate at 37 °C for 7 days.

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Reading Results: Re-incubate the plates for 24 hours. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a standard colorimetric assay for assessing the cytotoxicity of compounds on mammalian cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability. Living cells with active mitochondrial dehydrogenases reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Trustworthiness: The inclusion of a vehicle control and a positive control (a known cytotoxic agent) ensures the reliability of the results. The quantitative nature of the assay allows for the determination of the 50% cytotoxic concentration (CC50).

Protocol: MTT Assay on Vero Cells

  • Cell Seeding: Seed Vero cells (or another appropriate mammalian cell line) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.

Data Presentation and Interpretation

The in vitro data should be summarized in a clear and concise format to facilitate the identification of promising lead compounds.

Compound IDR1R2MIC (µg/mL) vs. Mtb H37RvCC50 (µM) vs. WI-38 cellsSelectivity Index (SI = CC50/MIC)
Q8b HH0.0636.6610
Q8h HH0.1242.8356.7
P1-6 VariousVarious1.6--
Isoniazid --0.12--
Pyrazinamide --3.2--

Note: The R groups for Q8b and Q8h refer to substituents on the isatin moiety of isatin-tethered quinolines. The data for P1-6 represents a range for a series of furanyl pyrazolo[3,4-b]quinolin-5-ones.

PART 3: In Vivo Efficacy Evaluation in a Murine Model

Promising candidates from in vitro screening should be advanced to in vivo efficacy studies. The murine model of tuberculosis is a well-established preclinical tool for this purpose.[1]

Expertise & Experience: The choice of mouse strain is important. BALB/c and C57BL/6 mice are commonly used. The low-dose aerosol infection model is preferred as it mimics the natural route of human infection. A chronic infection model (treatment starting 4 weeks post-infection) is often used to assess the sterilizing activity of a compound.

Protocol: Murine Model of Chronic Tuberculosis

  • Aerosol Infection: Infect 6-8 week old female BALB/c mice with M. tuberculosis H37Rv using a calibrated aerosol exposure system to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks.

  • Treatment Groups: Randomly assign mice to treatment groups (n=8-10 per group), including a vehicle control, positive controls (e.g., isoniazid at 25 mg/kg and rifampicin at 10 mg/kg), and the test compound at various doses.

  • Drug Administration: Administer the drugs daily, 5 days a week, for 4-8 weeks via oral gavage.

  • Assessment of Bacterial Load: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleen.

  • CFU Enumeration: Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80. Prepare 10-fold serial dilutions of the homogenates and plate on 7H10 agar plates.

  • Incubation and Counting: Incubate the plates at 37 °C for 3-4 weeks and count the number of colonies. The results are expressed as log10 CFU per organ.

PART 4: Visualization of Key Concepts

Overall Drug Development Workflow

G cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Efficacy Synthesis Quinoline Synthesis (Gould-Jacobs, Combes, Friedländer) Purification Purification & Characterization Synthesis->Purification MIC MIC Determination (MABA) Purification->MIC Data_Analysis Data Analysis (SI) MIC->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT) Cytotoxicity->Data_Analysis Infection Murine Infection Model Data_Analysis->Infection Treatment Drug Administration Infection->Treatment CFU CFU Enumeration Treatment->CFU Lead_Optimization Lead_Optimization CFU->Lead_Optimization Lead Optimization

Caption: A streamlined workflow for the development of quinoline-based antitubercular agents.

Mechanism of Action: Bedaquiline Inhibition of ATP Synthase

G cluster_0 Mycobacterial Inner Membrane cluster_1 Mycobacterial Cytoplasm ATP_Synthase F0 subunit c-ring a-subunit Proton Channel F1_subunit F1 subunit ATP Synthesis ATP_Synthase:f0->F1_subunit:f0 Rotation ATP_Synthase:f1->F1_subunit:f0 Rotation Blocked Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase:f1 Binds to c-ring Proton_Gradient Proton Motive Force Proton_Gradient->ATP_Synthase:f3 Drives Rotation ATP ATP F1_subunit:f1->ATP Produces

Caption: Bedaquiline inhibits mycobacterial ATP synthase by binding to the c-ring of the F0 subunit.[3]

References

  • Nuermberger, E. L., et al. (2006). Combination Chemotherapy with the Nitroimidazopyran PA-824 and First-Line Drugs in a Murine Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 50(8), 2640–2645. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

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  • Kumar, A., & Sharma, S. (2025). A comprehensive review of quinoline scaffolds in antitubercular drug discovery. Discover Chemistry, 2, 280. [Link]

  • Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1292, 145-152. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 364–367. [Link]

  • Preiss, L., et al. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. Science Advances, 1(4), e1500106. [Link]

  • ResearchGate. (n.d.). Schematic view of ATP synthase and its interaction with bedaquiline.... [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • National Institutes of Health. (2023). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bedaquiline Fumarate?. [Link]

  • Frontiers. (2023). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. [Link]

  • ResearchGate. (2025). A comprehensive review of quinoline scaffolds in antitubercular drug discovery. [Link]

  • ASM Journals. (2011). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. [Link]

  • MDPI. (2021). Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (2020). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • National Institutes of Health. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

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  • Brieflands. (2018). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. [Link]

  • National Institutes of Health. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. [Link]

  • National Institutes of Health. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • ResearchGate. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • ResearchGate. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. [Link]

  • National Institutes of Health. (2021). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. [Link]

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Application Notes and Protocols for the Evaluation of Substituted Quinolines' Antiplasmodial Activity

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiplasmodial activity of substituted quinolines. This document offers detailed, step-by-step protocols for essential experiments and explains the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Enduring Significance of Quinolines in Antimalarial Drug Discovery

Quinolines, a class of heterocyclic aromatic organic compounds, have historically been the cornerstone of antimalarial chemotherapy, with quinine being the first effective treatment for malaria.[1][2] The subsequent development of synthetic quinolines, such as chloroquine and mefloquine, revolutionized malaria treatment.[2][3] These drugs are thought to primarily exert their antiplasmodial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its acidic food vacuole.[3][4][5] Chloroquine, a weak base, accumulates in this acidic organelle and is believed to cap hemozoin crystals, preventing further polymerization of toxic heme and leading to parasite death.[3][4]

However, the emergence and spread of drug-resistant Plasmodium falciparum strains have severely compromised the efficacy of many quinoline-based drugs.[6][7] Resistance is often associated with mutations in genes such as P. falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance 1 (pfmdr1), which can lead to reduced drug accumulation within the parasite's food vacuole.[8][9] Consequently, there is a continuous and urgent need for the discovery and development of novel substituted quinolines that can overcome existing resistance mechanisms.[1][2][10]

This guide provides a structured approach to the preclinical evaluation of new substituted quinoline derivatives, covering essential in vitro and in vivo assays, cytotoxicity testing, and preliminary mechanism of action studies.

In Vitro Antiplasmodial Activity Assays

The initial screening of novel compounds for antiplasmodial activity is typically performed using in vitro cultures of P. falciparum. The goal is to determine the 50% inhibitory concentration (IC50), which is the concentration of a drug that reduces parasite growth by 50%. Several robust and high-throughput methods are available.

SYBR Green I-Based Fluorescence Assay

This is a widely used, simple, and cost-effective method for determining parasite viability.[11][12] The SYBR Green I dye intercalates with double-stranded DNA, and since mature erythrocytes are anucleated, the fluorescence intensity is directly proportional to the amount of parasite DNA, thus reflecting parasite growth.[13][14]

Protocol: SYBR Green I Assay

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.[1] Maintain the culture in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.

  • Plate Preparation: Serially dilute the test compounds in complete culture medium in a 96-well black microplate. Include positive (e.g., chloroquine, artesunate) and negative (no drug) controls.

  • Parasite Seeding: Add synchronized ring-stage parasites (typically at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: SYBR Green I Assay Workflow

SYBR_Green_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Substituted Quinolines B Addition of Controls (Positive & Negative) A->B C Seeding with Synchronized Ring-Stage Parasites B->C D 72-hour Incubation C->D E Lysis and Staining with SYBR Green I D->E F Fluorescence Reading E->F G Calculation of IC50 Values F->G

Caption: Workflow of the SYBR Green I-based fluorescence assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is essential for anaerobic glycolysis in Plasmodium.[15][16] The pLDH activity is proportional to the number of viable parasites.[17][18] This method is particularly useful as it does not require radioactive materials.[16][18]

Protocol: pLDH Assay

  • Parasite Culture and Plate Preparation: Follow steps 1-3 of the SYBR Green I assay protocol, using a clear 96-well microplate.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Lysis: Lyse the erythrocytes by repeated freeze-thaw cycles.

  • Enzyme Reaction: Add a reaction mixture containing lactate, NBT (nitroblue tetrazolium), and diaphorase to each well. The pLDH will reduce NAD+ to NADH, which in turn reduces NBT to a colored formazan product.

  • Absorbance Reading: After a 30-60 minute incubation at room temperature in the dark, measure the absorbance at approximately 650 nm using a microplate reader.

  • Data Analysis: Calculate IC50 values as described for the SYBR Green I assay.

Table 1: Comparison of In Vitro Antiplasmodial Assays

FeatureSYBR Green I AssaypLDH Assay
Principle DNA intercalationEnzyme activity
Detection FluorescenceColorimetric
Throughput HighHigh
Cost LowLow to moderate
Advantages Simple, sensitive[12][19]No radioactive materials, reliable[15][20]
Disadvantages Potential for interference from autofluorescent compoundsLess sensitive at low parasitemia

In Vivo Antiplasmodial Activity Assays

Compounds that demonstrate promising in vitro activity should be further evaluated in vivo using rodent malaria models.[21][22][23] These models provide crucial information on the efficacy, pharmacokinetics, and toxicity of the compounds in a whole-organism system.[22][24]

Peters' 4-Day Suppressive Test

This is a standard and widely used method to assess the in vivo antimalarial efficacy of a test compound.[25]

Protocol: 4-Day Suppressive Test

  • Animal Model: Use Swiss albino mice (e.g., CD1 or NMRI strains).[22]

  • Parasite Inoculation: Inoculate mice intraperitoneally with Plasmodium berghei ANKA strain-infected erythrocytes (typically 1 x 10^7 parasitized red blood cells).

  • Drug Administration: Two hours post-infection, administer the test compound orally or intraperitoneally once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

  • Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Efficacy Calculation: Calculate the average percentage of parasitemia suppression using the following formula: % Suppression = [(A - B) / A] x 100 Where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

  • ED50 Determination: The 50% effective dose (ED50), the dose that suppresses parasitemia by 50%, can be determined by testing a range of drug concentrations.

Diagram: In Vivo 4-Day Suppressive Test Workflow

in_vivo_workflow A Inoculation of Mice with P. berghei B Daily Drug Administration (4 days) A->B C Blood Smear Preparation (Day 5) B->C D Microscopic Determination of Parasitemia C->D E Calculation of Percent Parasitemia Suppression D->E quinoline_moa cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic) Hb Hemoglobin Heme Toxic Heme Hb->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Blocked Heme-Quinoline Complex (Inhibits Polymerization) Heme->Blocked Quinoline Substituted Quinoline Quinoline->Heme Quinoline->Blocked Blocked->Hemozoin Inhibition Parasite_Death Parasite Death Blocked->Parasite_Death Accumulation of Toxic Heme

Caption: Proposed mechanism of action of quinoline antimalarials.

Ethical Considerations in Animal Research

All in vivo experiments must be conducted in accordance with internationally recognized guidelines for the ethical use of animals in research, such as those established by the European Medicines Agency and other regulatory bodies. [26][27][28][29][30]The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to. [26][29]Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of substituted quinolines for their antiplasmodial activity. By following these methodologies, researchers can generate reliable and reproducible data to identify and advance promising new candidates in the fight against malaria. The integration of in vitro, in vivo, and mechanistic studies is essential for a comprehensive understanding of a compound's potential as a future antimalarial drug.

References

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Application Notes and Protocols for the Antimicrobial Evaluation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol as a potential antimicrobial agent. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies necessary for a thorough evaluation of its efficacy and safety profile.

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, and antimalarial properties.[1][2][3][4] The well-known fluoroquinolone antibiotics, for instance, are a testament to the therapeutic potential of this chemical class.[5] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[5][6]

The subject of this guide, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, is a highly fluorinated quinolin-4-ol derivative. The incorporation of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[7] These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Given the established antimicrobial potential of the quinolin-4-ol core, this novel derivative warrants a systematic investigation into its antimicrobial spectrum and mechanism of action.

Part 1: Preliminary Characterization and Handling

Before initiating biological assays, it is crucial to characterize the physicochemical properties of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

1.1. Purity and Identity Confirmation:

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Rationale: To ensure the compound's identity and purity, which is critical for the accuracy and reproducibility of biological data.

1.2. Solubility Assessment:

  • Method: Determine the solubility in various solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers relevant to the planned biological assays.

  • Rationale: Poor solubility can lead to inaccurate results in antimicrobial and cytotoxicity assays. Establishing optimal solvent conditions is a prerequisite for reliable data.

Part 2: Core Antimicrobial Activity Assessment

The primary objective is to determine the compound's ability to inhibit the growth of a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for this initial screening.[8]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate with bacterial suspension A->C B Prepare serial dilutions of the test compound in microtiter plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity or use a microplate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2.1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[8]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium only)

  • Sterility control (compound in medium)

  • Growth control (bacterium in medium)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9]

  • Compound Dilution: a. Add 100 µL of sterile MHB to all wells of the microtiter plate. b. Add an additional 100 µL of the test compound stock solution to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[8] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Parameter Description
Test Compound Concentration Range e.g., 0.125 - 128 µg/mL
Final Inoculum Concentration ~5 x 10^5 CFU/mL
Incubation Time & Temperature 16-20 hours at 37°C
Endpoint Lowest concentration with no visible growth

Part 3: Cytotoxicity Assessment - A Critical Step in Drug Development

A promising antimicrobial agent must exhibit selective toxicity against microbial cells while having minimal adverse effects on host cells.[10][11][12][13] Therefore, cytotoxicity testing is an indispensable part of the evaluation process.[14]

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of the test compound B->C D Incubate for 24-48 hours at 37°C, 5% CO2 C->D E Perform cell viability assay (e.g., MTT, Resazurin) D->E F Measure absorbance or fluorescence and calculate IC50 value E->F

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 3.1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, sterile, flat-bottom microtiter plates

  • 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Parameter Description
Cell Lines e.g., HeLa, HEK293, HepG2
Seeding Density 1-5 x 10^4 cells/well
Treatment Duration 24-48 hours
Endpoint IC50 (50% inhibitory concentration)

Part 4: Investigating the Mechanism of Action

Should 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol demonstrate potent and selective antimicrobial activity, further studies to elucidate its mechanism of action are warranted. Based on the quinoline scaffold, potential mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism for fluoroquinolones.[6] Assays are commercially available to assess the inhibition of these enzymes.

  • Disruption of the Bacterial Cell Membrane: Some quinoline derivatives can interfere with the integrity of the bacterial cell membrane.[5] This can be investigated using membrane potential-sensitive dyes or by measuring the leakage of intracellular components.

  • Inhibition of Biofilm Formation: The ability to inhibit or disperse bacterial biofilms is a highly desirable property for a new antimicrobial agent.[15] Crystal violet staining is a common method for quantifying biofilm formation.

Conclusion

The systematic evaluation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, as outlined in these application notes, will provide a robust dataset to determine its potential as a novel antimicrobial agent. By following these standardized protocols, researchers can generate reliable and reproducible data on its antimicrobial spectrum, cytotoxicity, and potential mechanism of action, thereby guiding further drug development efforts.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, Springer. Available at: [Link][10][12]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed, National Center for Biotechnology Information. Available at: [Link][11]

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. Available at: [Link][16]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. Available at: [Link][13]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link][6]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link][17]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link][18]

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  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Journal of Pharmaceutical Sciences. Available at: [Link][1]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link][2]

  • A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. IJCRT.org. Available at: [Link][5]

  • The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][3]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link][4]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. Available at: [Link][15]

Sources

The Trifluoromethylated Quinoline Scaffold: A Keystone in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Agrochemical Design

In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms, particularly as the trifluoromethyl (CF₃) group, into heterocyclic scaffolds has emerged as a paramount strategy for enhancing biological efficacy. The quinoline core, a bicyclic aromatic heterocycle, has long been recognized for its broad spectrum of biological activities, including antifungal, insecticidal, and herbicidal properties[1][2]. When functionalized with trifluoromethyl groups, the resulting molecules often exhibit dramatically improved physicochemical and biological profiles. This guide provides an in-depth exploration of the synthesis and application of trifluoromethylated quinolines in agrochemicals, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The trifluoromethyl group's profound impact on a molecule's properties stems from its unique electronic and steric characteristics[3]. Its high electronegativity and strong electron-withdrawing nature can significantly alter the acidity of neighboring functional groups and influence non-covalent interactions with biological targets, often leading to enhanced binding affinity[4][5]. Furthermore, the exceptional strength of the carbon-fluorine bond imparts a high degree of metabolic stability, protecting the molecule from enzymatic degradation in target organisms and the environment[3][4]. This increased persistence can translate to longer-lasting pest control and potentially lower application rates. The lipophilicity conferred by the CF₃ group also enhances the molecule's ability to penetrate the waxy cuticles of plants and the exoskeletons of insects, thereby improving bioavailability[3][4].

This document will delve into the practical applications of these principles, providing detailed methodologies for the synthesis of key trifluoromethylated quinoline-based agrochemicals and elucidating the scientific rationale behind their design and function.

Part 1: Trifluoromethylated Quinolines as Potent Fungicides

Trifluoromethylated quinolines have demonstrated exceptional activity against a range of phytopathogenic fungi. A notable class of these compounds is the 2,8-bis(trifluoromethyl)quinolines, which have shown remarkable efficacy against economically significant pathogens such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold)[6].

Mechanism of Action: Targeting Fungal Respiration

While the exact mechanism for all trifluoromethylated quinoline fungicides is not universally defined, a key target for some novel quinoline fungicides is the inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA. By inhibiting DHODH, these fungicides disrupt fungal cell proliferation and growth.

Structure-Activity Relationship Insights

Research into 2,8-bis(trifluoromethyl)quinoline derivatives has revealed key structural features that govern their antifungal potency. The presence of both CF₃ groups at the 2 and 8 positions of the quinoline ring is crucial for high activity. Modifications at the 4-position have been explored extensively, with the introduction of various ether and ester linkages leading to compounds with a range of potencies. For instance, compound Ac12 , a derivative of 2,8-bis(trifluoromethyl)-4-quinolinol, exhibited EC₅₀ values of 0.52 µg/mL against S. sclerotiorum and 0.50 µg/mL against B. cinerea, significantly outperforming the lead compound and commercial fungicides like azoxystrobin[6]. The preliminary mechanism for Ac12 suggests that it disrupts the cell membrane, leading to increased permeability and the release of cellular contents[6].

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of representative trifluoromethylated quinoline derivatives against key plant pathogens.

CompoundTarget FungusEC₅₀ (µg/mL)Reference
2,8-bis(trifluoromethyl)-4-quinolinol (Lead Compound)Sclerotinia sclerotiorum1.72[6]
2,8-bis(trifluoromethyl)-4-quinolinol (Lead Compound)Botrytis cinerea1.89[6]
Ac12 (Derivative of lead)Sclerotinia sclerotiorum0.52[6]
Ac12 (Derivative of lead)Botrytis cinerea0.50[6]
Experimental Protocol: Synthesis of a 2,8-bis(trifluoromethyl)quinoline Precursor

This protocol details the synthesis of 2,8-bis(trifluoromethyl)-4-chloroquinoline, a key intermediate for creating a library of fungicidal derivatives.

G A 2-(Trifluoromethyl)aniline D 2,8-bis(trifluoromethyl)-4-hydroxyquinoline A->D Conrad-Limpach-Skraup Reaction (Heat, 120-150°C) B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->D C Polyphosphoric Acid (PPA) C->D Catalyst & Solvent F 2,8-bis(trifluoromethyl)-4-chloroquinoline D->F Chlorination (Reflux) E Phosphorus Trichloride (PCl₃) E->F G A 4-(4-trifluoromethoxyphenoxy)-3-methyl-aniline D 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol A->D Cyclization (Reflux in xylene) B Ethyl 2-methyl-3-oxopentanoate B->D C p-Toluenesulfonic acid C->D Catalyst G Flometoquin D->G O-acylation E Methyl chloroformate E->G F Sodium hydride F->G Base

Sources

Application Notes & Protocols: A Framework for In Vivo Evaluation of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo experimental studies for the novel compound, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The incorporation of trifluoromethoxy and trifluoromethyl groups into the quinoline scaffold is a key medicinal chemistry strategy aimed at enhancing metabolic stability, lipophilicity, and biological target affinity.[5][6][7][8] Given the nascent stage of research on this specific molecule, this guide establishes a foundational, multi-pronged approach to elucidate its therapeutic potential in vivo. We present detailed protocols for initial toxicity and pharmacokinetic assessments, followed by efficacy evaluations in oncology, inflammation, and neuroprotection models, underpinned by robust biomarker analysis.

Introduction: The Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[9][10] Its derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.[3][4] The subject of this guide, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, is a novel entity characterized by two key fluorine-containing functional groups. The trifluoromethyl (CF3) and trifluoromethoxy (OCF3) moieties are known to significantly modulate the physicochemical and pharmacokinetic properties of parent molecules.[7][8] Specifically, they can:

  • Enhance Metabolic Stability: The strength of the carbon-fluorine bond can prevent metabolic degradation at that position, increasing the compound's half-life.[8]

  • Increase Lipophilicity: This property can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[5][8]

  • Modulate Receptor Binding: The strong electron-withdrawing nature of these groups can alter the electronic profile of the molecule, potentially enhancing its affinity and selectivity for biological targets.[8]

Given these structural features and the known activities of related quinoline compounds, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol warrants investigation across several potential therapeutic areas. This guide provides a logical, stepwise framework for its preclinical in vivo evaluation.

Foundational In Vivo Studies: Safety, Tolerability, and Pharmacokinetics

Before assessing efficacy, it is imperative to establish the safety profile and pharmacokinetic (PK) behavior of the compound. These initial studies are crucial for selecting appropriate dose levels and schedules for subsequent efficacy models and must be conducted in compliance with Good Laboratory Practice (GLP) guidelines where required for regulatory submissions.[11][12][13][14]

Dose-Range Finding (Acute Toxicity) Study

The primary objective is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[15]

Protocol 1: Acute Toxicity and MTD Determination in Mice

  • Animal Model: Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to minimize variability.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 dose-escalation groups.

  • Dose Selection: Based on in vitro cytotoxicity data (if available) or data from structurally similar compounds, select a starting dose. A logarithmic dose escalation (e.g., 10, 30, 100, 300 mg/kg) is a common strategy.[16]

  • Compound Formulation & Administration:

    • The compound's solubility will dictate the vehicle. Common vehicles include saline, PBS, or a suspension in 0.5% carboxymethylcellulose (CMC).

    • The choice of administration route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) should align with the compound's properties and intended clinical application.[15][17]

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-administration, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and body weight.[15]

  • Endpoint: The MTD is defined as the highest dose at which no significant morbidity, mortality, or body weight loss (typically >15-20%) is observed.

Parameter Description Reference
Animal Strain C57BL/6 or BALB/c mice (single sex, 8-10 weeks old)[15]
Group Size 3-5 mice per group (1 vehicle control, 4-5 dose groups)[16]
Administration PO, IP, or IV (based on compound properties)[17][18]
Monitoring Period 14 days[15]
Key Endpoints Clinical signs of toxicity, body weight change, mortality[15]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between drug concentration (PK) and its biological effect (PD) is fundamental to successful drug development.[19][20][21][22] A well-designed PK/PD study informs dose selection for efficacy studies and helps bridge preclinical findings to clinical trials.[23]

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model & Groups: Use C57BL/6 mice (n=3-4 per time point).

  • Dosing: Administer a single, well-tolerated dose of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (e.g., 1/10th to 1/3rd of the MTD) via the intended therapeutic route (e.g., PO and IV to determine bioavailability).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

PK Parameter Description
Cmax The maximum observed plasma concentration of the drug.
Tmax The time at which Cmax is reached.
AUC The total drug exposure over time.
t1/2 The time required for the plasma concentration to decrease by half.
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulation.

Efficacy Evaluation: A Multi-Indication Approach

Based on the broad biological activities of quinoline derivatives, a parallel investigation into oncology, inflammation, and neuroprotection is a logical starting point.

Oncology Models

Many quinoline derivatives exhibit potent anticancer activity by targeting various signaling pathways.[3][4][24][25]

Workflow: In Vivo Oncology Evaluation

G cluster_0 Phase 1: Xenograft Model cluster_1 Phase 2: PD & MoA a Select Cancer Cell Line (e.g., A549 lung, HCT116 colon) b Implant Cells into Immunocompromised Mice a->b c Tumor Growth to Palpable Size b->c d Randomize Mice into Treatment Groups c->d e Administer Compound (based on MTD/PK data) d->e f Monitor Tumor Volume & Body Weight e->f g Endpoint Analysis: Tumor Growth Inhibition (TGI) f->g h Collect Tumors at Study End g->h i Biomarker Analysis (e.g., Western Blot, IHC) h->i j Assess Target Engagement (e.g., p-Akt, p-ERK) i->j

Caption: Workflow for assessing in vivo anti-cancer efficacy.

Protocol 3: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer) into the flank of each mouse.[26][27]

  • Tumor Growth & Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control (standard-of-care chemotherapy), and 2-3 dose levels of the test compound.

  • Treatment: Administer the compound daily (or as determined by PK data) for a specified period (e.g., 21-28 days).

  • Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI). Collect tumors for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for key signaling proteins, immunohistochemistry for proliferation markers like Ki-67).[21][28]

Anti-Inflammatory Models

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[1][2] Acute and chronic inflammation models can be used to assess this potential.

Protocol 4: Carrageenan-Induced Paw Edema Model (Acute Inflammation)

  • Animal Model: Use Sprague-Dawley rats or BALB/c mice.

  • Treatment: Administer the test compound (at various doses), vehicle, or a positive control (e.g., Indomethacin) orally 1 hour before the inflammatory insult.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Evaluation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. This model is useful for evaluating inhibitors of mediators like histamine, prostaglandins, and leukotrienes.[29][30]

Neuroprotection Models

The antioxidant and anti-inflammatory properties of some quinoline derivatives suggest a potential role in neuroprotection.[1][2][9][31] The ability to cross the blood-brain barrier, suggested by the lipophilic OCF3 group, is a prerequisite for central nervous system activity.[8]

Workflow: Neuroprotection Evaluation

G a Select Neurodegenerative Model (e.g., MPTP for Parkinson's, LPS for Neuroinflammation) b Pre-treatment with Compound a->b c Induce Neurotoxic Insult b->c d Behavioral Assessment (e.g., Rotarod, Open Field) c->d e Post-mortem Brain Analysis c->e f Histology (e.g., TH+ neurons) Biochemical Assays (e.g., Cytokines, Oxidative Stress Markers) e->f

Caption: Workflow for assessing in vivo neuroprotective effects.

Protocol 5: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

  • Animal Model: Use C57BL/6 mice.

  • Treatment: Pre-treat mice with the test compound or vehicle for several days prior to LPS administration.

  • Induction of Neuroinflammation: Administer a single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

  • Behavioral Analysis: 24-48 hours post-LPS, conduct behavioral tests to assess sickness behavior and cognitive deficits (e.g., open field test, Y-maze).

  • Biomarker Analysis: Euthanize animals and collect brain tissue. Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the hippocampus and cortex using ELISA or qPCR. Perform immunohistochemistry to assess microglial activation (Iba1 staining).

Data Interpretation and Next Steps

The collective data from these foundational and efficacy studies will provide a comprehensive initial profile of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

  • Positive Oncology Data: Strong TGI coupled with evidence of on-target modulation in tumor tissue would warrant further investigation in more advanced models, such as patient-derived xenografts (PDX) or syngeneic models to study immune system interactions.[26][27]

  • Positive Anti-Inflammatory Data: Efficacy in acute models should be followed up with chronic inflammation models, such as collagen-induced arthritis, to assess potential for treating chronic inflammatory diseases.[29]

  • Positive Neuroprotection Data: Evidence of behavioral improvement and reduction in neuroinflammatory markers would justify further studies in genetic or more chronic models of neurodegeneration.

Integrating PK data with efficacy and PD biomarker results is crucial for establishing a robust PK/PD/efficacy relationship, which is essential for predicting a human efficacious dose and designing successful clinical trials.[19][20] All studies must be conducted ethically and in accordance with institutional and national guidelines for animal welfare.[11][14][32]

References

  • Title: VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: OUCI URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PubMed Central URL: [Link]

  • Title: Addressing PK/PD Study Design Early in Development Source: Pharmaceutical Technology URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: researchgate.net URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PubMed URL: [Link]

  • Title: Preclinical Studies in Drug Development Source: PPD URL: [Link]

  • Title: Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease Source: PubMed Central URL: [Link]

  • Title: Preclinical Regulatory Requirements Source: Social Science Research Institute URL: [Link]

  • Title: Using Mouse Data to Establish PK/PD Relationships Source: InnoSer URL: [Link]

  • Title: Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease Source: ResearchGate URL: [Link]

  • Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: PubMed URL: [Link]

  • Title: PK/PD studies Source: Oncodesign Services URL: [Link]

  • Title: Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies Source: precisionformedicine.com URL: [Link]

  • Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL: [Link]

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  • Title: Unlock translational insights: In vivo biomarker analysis for drug discovery Source: Nuvisan URL: [Link]

  • Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: PubMed Central URL: [Link]

  • Title: Benchmarking Biomarkers In Clinical Trials Source: In Vivo URL: [Link]

  • Title: Step 2: Preclinical Research Source: FDA URL: [Link]

  • Title: Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination Source: PubMed Central URL: [Link]

  • Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: semanticscholar.org URL: [Link]

  • Title: In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs Source: ILAR Journal URL: [Link]

  • Title: Application of Animal Models in Cancer Research: Recent Progress and Future Prospects Source: dovepress.com URL: [Link]

  • Title: Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) Source: Boston University URL: [Link]

  • Title: From screening to IND submission: Biomarker analysis in preclinical drug development Source: KCAS URL: [Link]

  • Title: Review on recent development of quinoline for anticancer activities Source: sciencedirect.com URL: [Link]

  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: MDPI URL: [Link]

  • Title: 2‐Trifluoromethyl quinoline core in active pharmaceutical molecules. Source: ResearchGate URL: [Link]

  • Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model Source: PubMed URL: [Link]

  • Title: Dosing Techniques and Limits Source: Animal Care and Use URL: [Link]

  • Title: Pharmacokinetics of quinolones: newer aspects Source: PubMed URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: sciencedirect.com URL: [Link]

  • Title: Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power? Source: NIH URL: [Link]

  • Title: Cancer Models Source: Charles River Laboratories URL: [Link]

  • Title: 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 Source: PubChem URL: [Link]

  • Title: Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels Source: ResearchGate URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but valuable fluorinated scaffold. The unique electronic properties imparted by the trifluoromethoxy and trifluoromethyl groups make this molecule a compelling building block in drug discovery, but these same properties introduce specific hurdles in its synthesis.[1][2]

This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common experimental issues. We will explore the reaction mechanism, troubleshoot frequent failure points, and present optimized protocols to ensure reproducible, high-yield synthesis.

Foundational Synthetic Strategy: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[3][4] This thermal cyclization process provides a robust pathway to the desired scaffold. The synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is best approached as a two-step sequence:

  • Condensation: Reaction of 4-(trifluoromethoxy)aniline with a suitable β-dicarbonyl compound, typically diethyl ethoxymethylenemalonate or a related derivative, to form an anilinomethylenemalonate intermediate.[5]

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form the quinolin-4-one ring system.[5][6]

The presence of two potent electron-withdrawing groups (EWGs) on the aniline ring—the trifluoromethoxy (-OCF3) at the 4-position and the trifluoromethyl (-CF3) on the eventual quinoline 2-position—is the central challenge. These groups deactivate the aniline nitrogen and the aromatic ring, making both the initial condensation and the final cyclization steps more demanding than in non-fluorinated systems.

Gould-Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-(Trifluoromethoxy)aniline C Anilinomethylenemalonate Intermediate A->C + B - EtOH B Diethyl Ethoxymethylenemalonate D Ethyl 6-(Trifluoromethoxy)-4-oxo- 2-(trifluoromethyl)-1,4-dihydroquinoline- 3-carboxylate C->D Heat (e.g., 250 °C) - EtOH E 6-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol D->E Saponification (NaOH) then Decarboxylation (Heat)

Caption: Figure 1: The two-stage Gould-Jacobs reaction for quinolin-4-ol synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Sluggish or Incomplete Initial Condensation

Question: My condensation reaction between 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate is extremely slow, or the yield of the anilinomethylenemalonate intermediate is poor. Why is this happening and how can I fix it?

Answer: This is a classic issue rooted in the electronic nature of your starting material. The trifluoromethoxy group (-OCF3) is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen. This makes the initial nucleophilic attack on the malonate derivative less favorable compared to reactions with electron-rich anilines.

Solutions:

  • Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid. The acid will protonate the ethoxy leaving group of the malonate, making it a better leaving group and accelerating the initial condensation.

  • Microwave Irradiation: Microwave synthesis is highly effective for this step. The rapid, high-energy heating can overcome the activation barrier, often reducing reaction times from hours to minutes and improving yields.[7] A typical starting point would be 150-170 °C for 10-20 minutes.

  • Azeotropic Water Removal: If using conventional heating in a solvent like toluene, employ a Dean-Stark apparatus to remove the ethanol byproduct, which helps drive the equilibrium towards the product.[8]

Issue 2: Failure of the Thermal Cyclization Step

Question: I've isolated the anilinomethylenemalonate intermediate, but upon heating in a high-boiling solvent, I either recover the starting material or get a dark, intractable tar. What is the critical factor I'm missing?

Answer: The thermal cyclization is an intramolecular electrophilic aromatic substitution (a 6-electron cyclization).[3] The intermediate's aromatic ring, deactivated by the -OCF3 group, is a poor nucleophile. Consequently, this step requires extremely high temperatures, often around 250 °C, to provide the necessary activation energy.[9] Failure to reach and maintain this temperature will result in an incomplete reaction. Conversely, prolonged heating or localized overheating can lead to decomposition (the "tar" you are observing).

Solutions & Optimization:

  • Solvent is Key: The choice of a high-boiling, inert solvent is critical for maintaining a stable and uniform high temperature. Diphenyl ether or Dowtherm A are the industry standards.[5][8] Using a lower-boiling solvent will not work.

  • Temperature Control: Precise temperature monitoring is essential. Use a thermocouple placed directly in the reaction mixture. Avoid "hot spots" by ensuring vigorous and efficient stirring.

  • Chemical Assistance (Recommended): To avoid the risks of extreme temperatures, consider using a cyclization agent.

    • Eaton's Reagent (7.7% P₂O₅ in CH₃SO₃H): This is an excellent alternative that acts as both a strong acid and a dehydrating agent, promoting cyclization at much lower temperatures (e.g., 70-100 °C) and often leading to cleaner reactions and higher yields.[7][10]

    • Polyphosphoric Acid (PPA): PPA is another effective agent for promoting this type of cyclization, typically requiring temperatures around 140 °C.[10][11]

Table 1: Comparison of Cyclization Conditions

MethodReagent/SolventTypical Temperature (°C)AdvantagesDisadvantages
ThermalDowtherm A / Diphenyl Ether250 - 260 °CSimple setup, no extra reagents.[8]High risk of decomposition, requires precise temperature control.
ChemicalEaton's Reagent70 - 100 °CLower temperature, cleaner reaction, often higher yield.[7]Reagent is corrosive and requires careful handling.
ChemicalPolyphosphoric Acid (PPA)120 - 140 °CEffective and common reagent.[11]Can be viscous and difficult to stir; workup can be challenging.
MicrowaveSolvent-free or High-Boiling Solvent250 - 300 °CExtremely fast, can improve yields significantly.[6]Requires specialized equipment; pressure can build up.
Issue 3: Difficult Saponification and Decarboxylation

Question: After cyclization, I have the ethyl 4-oxo-quinoline-3-carboxylate. The subsequent hydrolysis of the ester and decarboxylation to get the final product is proving difficult. What conditions are optimal?

Answer: The hydrolysis of the ester at the C3 position can sometimes be challenging. Standard saponification with NaOH or KOH in an aqueous/alcoholic solution at reflux is the typical method.[3] The subsequent decarboxylation of the resulting carboxylic acid is usually achieved by heating in the acidic workup or by further heating the isolated acid.[12]

Troubleshooting:

  • Incomplete Hydrolysis: If you observe incomplete hydrolysis, ensure you are using a sufficient excess of base (e.g., 3-5 equivalents) and that the reflux is vigorous enough. The presence of the electron-withdrawing trifluoromethyl group can affect the reactivity of the adjacent ester.[13]

  • Premature Decarboxylation: Be aware that under harsh acidic hydrolysis conditions, spontaneous decarboxylation can occur, which might be desirable if a one-step hydrolysis/decarboxylation is the goal.[14]

  • Purification: The final quinolin-4-ol product is often a crystalline solid. After acidic workup to precipitate the product, it can be collected by filtration.[15] Recrystallization from a solvent like ethanol or acetic acid is usually effective for purification.[8]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow cluster_step1 Problem Area: Condensation (Step 1) cluster_step2 Problem Area: Cyclization (Step 2) cluster_step3 Problem Area: Purification start Low Yield or Reaction Failure q1 Is the anilinomethylenemalonate intermediate forming? start->q1 cause1 Cause: Low nucleophilicity of 4-(trifluoromethoxy)aniline q1->cause1 No q2 Is the intermediate failing to cyclize? q1->q2 Yes sol1 Solutions: • Add catalytic acid (AcOH) • Use microwave irradiation • Azeotropic removal of EtOH cause1->sol1 cause2 Cause: Insufficient temperature to overcome deactivated ring q2->cause2 Yes q3 Is the final product impure? q2->q3 No, but impure sol2 Solutions: • Ensure temp is ~250 °C (Dowtherm A) • Use Eaton's Reagent (lower temp) • Use Polyphosphoric Acid (PPA) cause2->sol2 cause3 Cause: Side products or thermal decomposition q3->cause3 Yes sol3 Solutions: • Recrystallize from Ethanol/AcOH • Use column chromatography • Re-evaluate cyclization temp/time cause3->sol3

Caption: Figure 2: A decision tree for troubleshooting common synthesis problems.

Optimized Experimental Protocol

This protocol utilizes Eaton's reagent for a more controlled and reliable cyclization step, avoiding the hazards of extremely high-temperature thermal cyclization.

Part 1: Synthesis of Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate

  • Setup: To a 100 mL round-bottom flask, add 4-(trifluoromethoxy)aniline (5.0 g, 28.2 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (6.4 g, 29.6 mmol, 1.05 eq).

  • Reaction: Place a magnetic stir bar in the flask and heat the neat mixture in an oil bath at 120 °C for 2 hours with stirring. The reaction can be monitored by TLC (3:1 Hexanes:Ethyl Acetate) for the disappearance of the aniline.

  • Isolation: After cooling to room temperature, the mixture will likely solidify. If it remains an oil, add 20 mL of hexanes and stir vigorously to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold hexanes (2 x 15 mL), and dry under vacuum. The product is typically of sufficient purity to proceed to the next step without further purification. Expect a white to off-white solid.

Part 2: Synthesis of Ethyl 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol via Eaton's Reagent

Note: This protocol assumes the use of a precursor that leads to the 2-trifluoromethyl substituent directly. A more common route involves diethyl ethoxymethylenemalonate followed by saponification and decarboxylation.

Alternative Part 2: Cyclization, Saponification, and Decarboxylation

  • Cyclization Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermocouple, and a reflux condenser, place the intermediate from Part 1 (e.g., 5.0 g). Add Eaton's reagent (50 mL) carefully.

  • Cyclization Reaction: Heat the mixture to 80 °C with vigorous stirring. Maintain this temperature for 3-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This quench is highly exothermic.

  • Precipitation: A precipitate of ethyl 6-(trifluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. Dry the solid.

  • Saponification: Transfer the dried solid to a round-bottom flask. Add a solution of sodium hydroxide (3 eq) in a 1:1 mixture of ethanol and water. Heat the mixture to reflux for 4-6 hours until the solid dissolves and TLC indicates the absence of the starting ester.

  • Decarboxylation & Isolation: Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl. A precipitate will form. Heat the mixture gently to 50-60 °C for 1 hour to ensure complete decarboxylation (CO₂ evolution will be observed). Cool the mixture, collect the final solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wójtowicz-Krawiec, A.; Mrozek-Wilczkiewicz, A.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26 (1), 163. [Link]

  • Merck Index. Gould-Jacobs Reaction. Royal Society of Chemistry. [Link]

  • Price, C. C.; Roberts, R. M. The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. J. Am. Chem. Soc.1946 , 68 (7), 1204–1208. [Link]

  • Kiss, L.; et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2023 , 28 (18), 6681. [Link]

  • Wang, Z.; et al. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. J. Am. Chem. Soc.2023 , 145 (38), 20836–20842. [Link]

  • Repository of the Academy's Library. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • El-Faham, A.; et al. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Green Chemistry Letters and Reviews2016 , 9 (3), 169-176. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Osorio-Olivares, M.; et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank2017 , 2017 (4), M964. [Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • ChemRxiv. Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. [Link]

  • ResearchGate. Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • PubChem. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. National Center for Biotechnology Information. [Link]

  • Yadav, A.; et al. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega2023 , 8 (36), 32833–32845. [Link]

  • Fujisaka, A.; et al. Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles2022 , 104 (3), 572. [Link]

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • University of Calgary. Malonic esters. Organic Chemistry Notes. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Beilstein Journal of Organic Chemistry. Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. [Link]

  • Arkivoc. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. [Link]

  • ResearchGate. One-Pot Cascade Trifluoromethylation/Cyclization of Imides: Synthesis of α-Trifluoromethylated Amine Derivatives. [Link]

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  • PubMed. Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals. [Link]

  • MDPI. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. [Link]

  • Hrčak. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]

  • ResearchGate. The Cyclization of Allenyl-Substituted Hydroxylamines to 1,2-Oxazines: an Experimental and Computational Study. [Link]

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  • MDPI. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. [Link]

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Technical Support Center: Optimizing the Synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a crucial fluorinated building block in medicinal chemistry.

Welcome to the technical support guide for the synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This molecule is of significant interest to researchers in drug development due to the presence of trifluoromethoxy and trifluoromethyl groups, which can enhance metabolic stability, binding affinity, and lipophilicity. However, its synthesis can present challenges, particularly concerning reaction yield and purity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges effectively. The primary synthetic route discussed is the Conrad-Limpach synthesis, which is well-suited for preparing 4-quinolone structures from anilines and β-ketoesters.[1]

Core Synthesis Pathway: The Conrad-Limpach Reaction

The synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is most effectively achieved through a two-step process starting from 4-(trifluoromethoxy)aniline and ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds via two key stages:

  • Condensation: Formation of a β-aminoacrylate intermediate by reacting the aniline with the β-ketoester. This step is typically performed at lower temperatures.[1]

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form the final quinolin-4-ol product. This step requires significant thermal energy to overcome the activation barrier for the 6-electron cyclization.[2][3]

Overall Reaction Scheme:
  • Step 1: 4-(trifluoromethoxy)aniline + Ethyl 4,4,4-trifluoroacetoacetate → Ethyl 3-(4-(trifluoromethoxy)anilino)-4,4,4-trifluorobut-2-enoate

  • Step 2: Thermal Cyclization → 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Experimental Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Work-up & Purification A 4-(trifluoromethoxy)aniline C Mix Reactants (Solvent: Toluene/Ethanol) Catalyst: p-TSA (optional) Temp: 25-80°C A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Intermediate: Ethyl 3-(4-(trifluoromethoxy)anilino)- 4,4,4-trifluorobut-2-enoate C->D E High-Boiling Solvent (e.g., Dowtherm A, Mineral Oil) Temp: ~250°C D->E F Product: 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol E->F G Cool & Precipitate F->G H Filter & Wash (e.g., with Hexanes) G->H I Recrystallization (e.g., from Ethanol) H->I J Final Pure Product I->J

Caption: Workflow for the Conrad-Limpach synthesis of the target quinolin-4-ol.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Question 1: My initial condensation reaction is showing low conversion to the β-aminoacrylate intermediate. What are the likely causes and how can I fix it?

  • Answer: Low conversion in the first step is a frequent issue that can often be resolved by addressing a few key parameters.

    • Causality: The condensation between the aniline and the β-ketoester is a reversible equilibrium reaction. To drive it towards the product, the removal of the water byproduct is beneficial. Furthermore, the nucleophilicity of the aniline and the electrophilicity of the keto-ester's carbonyl group are critical.

    • Troubleshooting Steps:

      • Catalysis: While the reaction can proceed without a catalyst, adding a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA) or a few drops of acetic acid can significantly accelerate the reaction by protonating the keto-ester's carbonyl group, making it more electrophilic.[4]

      • Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which will shift the equilibrium towards the product.

      • Temperature Control: This condensation should be run at a relatively low temperature (room temperature to 80°C).[5] Excessively high temperatures at this stage can favor the formation of an amide intermediate (anilid), which upon cyclization would lead to the undesired 2-quinolone isomer.[1]

      • Reagent Purity: Ensure that the 4-(trifluoromethoxy)aniline is free from oxidation impurities and that the ethyl 4,4,4-trifluoroacetoacetate is of high purity. Contaminants can interfere with the reaction.

Question 2: The thermal cyclization step is giving a very low yield of the final product. What can I do to improve it?

  • Answer: The thermal cyclization is the most energy-demanding step and is often the primary bottleneck for achieving a high overall yield.

    • Causality: This intramolecular electrophilic aromatic substitution (a 6-electron cyclization) has a high activation energy.[2] Achieving and maintaining the required high temperature uniformly throughout the reaction mixture is crucial. Insufficient heat leads to incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of both the starting material and the product.[5][6]

    • Troubleshooting Steps:

      • Ensure Sufficient Temperature: The cyclization typically requires temperatures around 250°C.[3][5] It is critical that your heating apparatus can reliably reach and maintain this temperature.

      • Use a High-Boiling Solvent: Performing the reaction in a high-boiling inert solvent such as mineral oil, diphenyl ether, or Dowtherm A is highly recommended.[3][5] This ensures uniform heat distribution and prevents localized overheating and charring that can occur when heating the neat intermediate. Yields can increase dramatically from under 30% (neat) to over 90% with a proper solvent.[3]

      • Consider Microwave Heating: Microwave irradiation is an excellent alternative to conventional heating. It provides rapid and efficient heating, often leading to significantly shorter reaction times and improved yields.[6][7] A typical starting point would be to heat the intermediate at 250°C for 10-20 minutes in a dedicated microwave reactor.[7]

      • Use a Cyclizing Agent: For a milder alternative to high-temperature thermal cyclization, consider using Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid).[8] This reagent acts as both a strong acid and a dehydrating agent, promoting cyclization under much gentler conditions (e.g., 100°C), which can prevent thermal degradation.[8]

Table 1: Comparison of Cyclization Conditions
MethodSolventTemperature (°C)Typical TimeCommon IssuesPotential Yield
Conventional Heating Dowtherm A~25030-60 minThermal degradation, uneven heatingGood to Excellent[3]
Microwave Irradiation Neat (Solvent-free)250 - 3005-20 minPressure buildup, potential decarboxylationGood to Excellent[7]
Eaton's Reagent Eaton's Reagent80 - 1201-3 hoursHandling of corrosive reagentExcellent[8]

Note: Yields are highly substrate-dependent and the above data is illustrative based on literature for similar quinolone syntheses.

Question 3: I'm observing significant streaking and poor separation during purification by column chromatography. How can I resolve this?

  • Answer: This is a common problem when purifying quinoline derivatives on silica gel.

    • Causality: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This strong interaction leads to tailing (streaking) of the product spot on a TLC plate and poor peak shape during column chromatography, often resulting in low recovery.

    • Troubleshooting Steps:

      • Add a Basic Modifier: The most common solution is to deactivate the acidic sites on the silica gel. Add a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent system (e.g., Hexane/Ethyl Acetate).[9]

      • Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.[9]

      • Prioritize Recrystallization: Before resorting to chromatography, attempt to purify the crude product by recrystallization. This can often provide a high-purity product without the complications of chromatography. Suitable solvents might include ethanol, isopropanol, or ethyl acetate.

Troubleshooting Logic Diagram

G cluster_0 Problem cluster_1 Potential Cause cluster_2 Suggested Solution A Low Yield B Incomplete Condensation (Step 1) A->B C Poor Cyclization (Step 2) A->C D Product Loss During Purification A->D E Add Acid Catalyst (p-TSA) Remove Water (Dean-Stark) B->E F Use High-Boiling Solvent (Dowtherm A) Increase Temp to ~250°C Use Microwave or Eaton's Reagent C->F G Add NEt3 to Eluent Use Alumina instead of Silica Attempt Recrystallization First D->G

Sources

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Introduction: Welcome to the technical support guide for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly functionalized quinolinol intermediate. Given its complex structure, featuring both trifluoromethoxy and trifluoromethyl groups, understanding its stability profile and handling requirements is paramount for ensuring experimental reproducibility and the integrity of your results. While direct, comprehensive stability studies on this specific molecule are not widely published, this guide synthesizes data from closely related structural analogs and general principles of quinoline chemistry to provide authoritative recommendations. The trifluoromethyl groups are known to enhance molecular stability through strong inductive effects, which is a favorable characteristic of this compound[1].

Section 1: Core Stability & Storage Profile

This table summarizes the critical parameters for maintaining the long-term integrity of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

ParameterRecommendationRationale & Supporting Evidence
Storage Temperature Solid: 2–8°CSolution: -20°C (short-term) or -80°C (long-term)Refrigeration is a standard recommendation for analogous fluorinated quinolinols to minimize thermal degradation.[2][3][4]
Atmosphere Store solid under an inert atmosphere (e.g., Argon, Nitrogen).[4]Structurally similar quinolinols have shown sensitivity to moisture and air.[5] An inert atmosphere displaces oxygen and moisture, preventing potential oxidative degradation or hydrolysis.
Light Exposure Store in an amber vial or protect from light.Quinoline and its derivatives can be light-sensitive, often darkening over time with exposure.[6] Protecting the compound from light prevents photochemical degradation pathways.
Moisture/Humidity Store in a desiccator or dry environment. Keep container tightly sealed.[2][5][7]Several related quinolinols are designated as moisture-sensitive.[5] The 4-hydroxy group can be particularly susceptible to interactions with water, potentially affecting stability and solubility.
Recommended Solvents DMSO, DMF, Methanol (for stock solutions)Based on general solubility of complex heterocyclic compounds. The stability of mefloquine, a related quinoline, in aqueous solution suggests the core is robust, but solutions should always be prepared fresh when possible for maximum reliability.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for the solid compound?

For long-term storage (>6 months), the solid compound should be stored at 2–8°C in a tightly sealed container, preferably under a dry, inert atmosphere like nitrogen or argon.[2][4] The container should be placed inside a desiccator to provide an additional layer of protection against ambient moisture.[5]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of quinoline derivatives. For biological assays, ensure the final DMSO concentration is compatible with your experimental system. Prepare the stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C for short-term use (1-2 weeks) or -80°C for long-term archival. While the quinoline core of related compounds shows good stability in solution, preparing fresh dilutions from the stock for daily experiments is the best practice to ensure consistent results.[8]

Q3: How critical is it to handle this compound under an inert atmosphere?

While the compound may be stable under normal conditions for short periods, its structural analogs have noted sensitivities to air and moisture.[5][7] For experiments requiring the highest degree of precision and for long-term storage, using an inert atmosphere is a critical step to prevent "experimental drift" caused by slow, unnoticeable degradation over time. The trifluoromethyl groups contribute to the overall stability, but the quinolinol moiety remains a potential site for oxidative reactions.[1]

Q4: My solid material has a slight yellow or brown tint. Is it degraded?

Quinoline-based compounds can darken over time due to minor impurities or slight degradation upon exposure to light or air.[6] A faint off-white or pale yellow color is not uncommon for this class of compounds. However, a significant change to dark yellow or brown, especially if the material was initially white, indicates potential degradation. In such cases, it is advisable to perform a quality control check (e.g., LC-MS or NMR) to assess purity before use.

Q5: How do the two fluorine-containing groups affect the compound's stability?

The presence of both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group significantly enhances the chemical stability of the molecule. These groups are strongly electron-withdrawing, which can decrease the electron density in the quinoline ring system, making it less susceptible to certain types of electrophilic attack or oxidative degradation compared to unsubstituted quinolines.[1]

Section 3: Troubleshooting Guide

Observed ProblemPotential Cause Related to StabilityRecommended Solution
Inconsistent results in biological assays Compound degradation in stock solution due to repeated freeze-thaw cycles or prolonged storage at 4°C.Prepare fresh dilutions from a properly stored (-80°C) master stock for each experiment. Avoid using stock solutions that are more than a few weeks old if stored at -20°C.
Precipitate forms in aqueous buffer Poor solubility or pH-dependent precipitation. The 4-ol group can deprotonate, changing solubility characteristics.Verify the pH of your buffer. Consider using a co-solvent like DMSO (typically <0.5% final concentration) to maintain solubility. Filter the final solution through a 0.22 µm syringe filter before use.
Difficulty dissolving the solid compound Compound has absorbed moisture, forming clumps and altering solubility properties.Ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation. If moisture is suspected, dry the material under a high vacuum for several hours before attempting to weigh and dissolve.
Appearance of new spots on TLC or peaks in LC-MS Chemical degradation due to improper storage (exposure to light, air, or moisture).Discard the compromised batch. Re-order or re-synthesize the compound and strictly adhere to the recommended storage and handling protocols outlined in this guide.

Section 4: Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting of Solid Compound

This protocol ensures the long-term stability of the solid material upon receipt.

  • Equilibration: Before opening, place the sealed manufacturer's vial inside a desiccator and allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: If possible, perform all weighing and aliquoting inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is not available, work quickly in a low-humidity environment.

  • Weighing: Use an analytical balance to weigh the desired amounts of the compound into pre-labeled, tared amber glass vials suitable for low-temperature storage.

  • Inerting and Sealing: Backfill each new vial with dry nitrogen or argon gas, seal the cap tightly (Teflon-lined caps are recommended), and wrap the cap with parafilm for an extra barrier against moisture.

  • Storage: Place the aliquoted vials in a labeled box and store them at 2–8°C in a designated, low-traffic refrigerator.

Protocol 2: Preparation and Storage of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for creating a reliable stock solution.

  • Calculation: Calculate the mass of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol required. (Molecular Weight: 311.17 g/mol ). For 1 mL of a 10 mM solution, 3.11 mg is needed.

  • Weighing: Following Protocol 1, accurately weigh the calculated mass into a sterile, appropriately sized vial.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Vortex the solution gently for 1-2 minutes. If necessary, sonicate briefly in a room temperature water bath to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in microcentrifuge tubes. Store these aliquots at -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

Section 5: Visual Troubleshooting Workflow

This diagram provides a logical pathway for diagnosing and resolving common issues encountered during experimentation.

Troubleshooting_Workflow Problem Experimental Anomaly (e.g., Inconsistent Data, Precipitate) Check_Compound Assess Compound Integrity Problem->Check_Compound Check_Solution Assess Solution Preparation & Storage Problem->Check_Solution Check_Protocol Review Experimental Protocol Problem->Check_Protocol Is_Solid_OK Solid Discolored or Old? Check_Compound->Is_Solid_OK Is_Solution_Fresh Solution Freshly Prepared? Check_Solution->Is_Solution_Fresh Is_pH_OK Is Buffer pH Correct? Check_Protocol->Is_pH_OK Is_Solid_OK->Check_Solution No Action_QC Action: Run QC (LC-MS/NMR) on Solid Compound Is_Solid_OK->Action_QC Yes Is_Soluble Full Dissolution Achieved? Is_Solution_Fresh->Is_Soluble Yes Action_New_Stock Action: Prepare Fresh Stock Solution from Validated Solid Is_Solution_Fresh->Action_New_Stock No Is_Soluble->Check_Protocol Yes Action_Filter Action: Filter Solution (0.22 µm Syringe Filter) Is_Soluble->Action_Filter No Action_Adjust_Protocol Action: Adjust Buffer or Add Co-Solvent Is_pH_OK->Action_Adjust_Protocol No Resolution Problem Resolved: Proceed with Experiment Is_pH_OK->Resolution Yes Action_New_Stock->Resolution Action_Filter->Resolution Action_Adjust_Protocol->Resolution

Caption: Troubleshooting workflow for experiments involving 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

References

  • Milner, E. et al. (2010). Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. ResearchGate. Available at: [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Angene Chemical. Available at: [Link]

  • Skórska, A., Sliwiński, J., & Oleksyn, B. J. (2006). Conformation stability and organization of mefloquine molecules in different environments. Bioorganic & Medicinal Chemistry Letters, 16(4), 850-853. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Hydroxy-6-(trifluoromethyl)quinoline. Thermo Fisher Scientific. Available at: [Link]

  • Bygbjerg, I. C., & Flachs, H. (1982). Note on the stability of mefloquine hydrochloride in aqueous solution. Transactions of the Royal Society of Tropical Medicine and Hygiene, 76(4), 526. Available at: [Link]

  • Schwarz, G. et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189. Available at: [Link]

  • Röger, P., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Biological Chemistry Hoppe-Seyler, 370(11), 1175-1181. Available at: [Link]

  • Lalevée, J. et al. (2019). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Angewandte Chemie International Edition, 58(40), 14195-14200. Available at: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound in various experimental assays. As a highly fluorinated quinolin-4-ol derivative, this molecule presents significant lipophilicity, which often leads to poor aqueous solubility and potential precipitation during experiments. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.

Understanding the Challenge: Physicochemical Properties at a Glance

The structure of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol contains two potent lipophilic moieties: a trifluoromethyl group (-CF₃) and a trifluoromethoxy group (-OCF₃). These groups are known to significantly increase lipophilicity and metabolic stability, but they concurrently decrease aqueous solubility.[1][2][3] The quinoline core itself is inherently hydrophobic.[4] While the 4-hydroxyl group can participate in hydrogen bonding, the overall character of the molecule is dominated by its lipophilicity, making it a classic "brick dust" compound.

Quinoline derivatives are also weak bases, and their solubility can be highly dependent on pH.[5][6][7] At pH values below the compound's pKa, the quinoline nitrogen becomes protonated, leading to a significant increase in aqueous solubility.[7][8]

Frequently Asked Questions (FAQs)

Q1: My compound, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, precipitated immediately after I diluted my DMSO stock solution into my aqueous assay buffer. What happened?

A1: This is a common phenomenon known as "crashing out" and is typically due to the compound's low aqueous solubility.[9] While highly soluble in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO), the compound's solubility limit is exceeded upon dilution into a predominantly aqueous environment.[10] The drastic change in solvent polarity causes the compound to rapidly precipitate out of the solution.[9]

Q2: I am preparing a stock solution. What is the best starting solvent?

A2: For initial stock solutions, a high-purity, anhydrous organic solvent is recommended. The most common and effective choice for compounds of this nature is Dimethyl Sulfoxide (DMSO) . Other potential options include ethanol or N,N-Dimethylformamide (DMF). It is crucial to ensure the compound is fully dissolved in the stock solution before proceeding with further dilutions.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v) , and should not exceed 1%.[11][12] Higher concentrations of DMSO can be cytotoxic, induce cellular stress responses, or have off-target effects that can confound experimental results.[13][14] It is imperative to run a vehicle control (assay medium with the same final concentration of DMSO) to assess any solvent-induced effects.[15]

Q4: Can I use pH modification to improve the solubility of my compound?

A4: Yes, pH modification can be a very effective strategy for quinoline derivatives.[5][16] Since 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a weak base, lowering the pH of the aqueous buffer will lead to protonation of the quinoline nitrogen, which should significantly increase its solubility.[7] However, you must ensure that the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).

Troubleshooting Guide: Step-by-Step Solutions to Solubility Issues

If you are encountering precipitation or poor solubility, follow this systematic troubleshooting guide.

Observation 1: Immediate Precipitation Upon Dilution

If your compound precipitates instantly when added to your aqueous assay buffer or cell culture medium, the concentration is likely exceeding its kinetic solubility.

Initial Troubleshooting Steps
  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. Perform a serial dilution to determine the maximum soluble concentration in your specific assay medium.[9]

  • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the stock solution to the side of the tube and then gently mixing, or add the stock dropwise while vortexing.[10]

  • Pre-warm the Medium: For cell-based assays, pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[10]

Observation 2: Compound Precipitates Over Time in the Incubator

Precipitation that occurs after a period of incubation can be due to temperature shifts affecting solubility or instability of the supersaturated solution.

Advanced Solubilization Strategies

If the initial troubleshooting steps are insufficient, more advanced formulation strategies are required. The following decision tree outlines a systematic approach.

Solubility_Workflow start Start: Compound Precipitates in Assay check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Action: Prepare higher concentration stock to lower final DMSO volume. check_dmso->reduce_dmso No ph_modification Strategy 1: pH Modification Is your assay pH-tolerant? check_dmso->ph_modification Yes reduce_dmso->ph_modification adjust_ph Action: Lower buffer pH (e.g., to 6.5 or 6.0) and re-test solubility. ph_modification->adjust_ph Yes cyclodextrin Strategy 2: Use Cyclodextrins ph_modification->cyclodextrin No adjust_ph->cyclodextrin Insoluble success Success: Compound is Soluble adjust_ph->success Soluble test_cyclodextrin Action: Prepare formulation with HP-β-CD or SBE-β-CD. cyclodextrin->test_cyclodextrin co_solvent Strategy 3: Co-solvent/Surfactant (for non-cellular assays) test_cyclodextrin->co_solvent Insoluble (or for optimization) test_cyclodextrin->success Soluble test_co_solvent Action: Add a low percentage of a co-solvent (e.g., Ethanol) or surfactant (e.g., Tween 80). co_solvent->test_co_solvent asd Advanced Strategy: Amorphous Solid Dispersion (ASD) test_co_solvent->asd Insoluble test_co_solvent->success Soluble fail Issue Persists: Consult Formulation Specialist asd->fail ASD_Workflow cluster_prep ASD Preparation cluster_use Assay Use dissolve 1. Dissolve Compound & Polymer in a common solvent evaporate 2. Remove Solvent (Rotary Evaporation) dissolve->evaporate dry 3. Dry under Vacuum evaporate->dry asd_powder Amorphous Solid Dispersion Powder dry->asd_powder reconstitute 4. Weigh & Reconstitute directly in Assay Buffer asd_powder->reconstitute assay Perform Experiment reconstitute->assay

Caption: Workflow for preparing and using an Amorphous Solid Dispersion (ASD).

By systematically applying these troubleshooting steps and formulation protocols, researchers can overcome the solubility challenges associated with 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, ensuring more reliable and accurate experimental outcomes.

References
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 133.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 133.
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 133.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Mishra, D. S. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 133.
  • Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
  • Vertex AI Search. (n.d.). Methods for the preparation of amorphous solid dispersions – A comparative study | Request PDF - ResearchGate.
  • T. L. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
  • Vertex AI Search. (n.d.). Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
  • Vertex AI Search. (n.d.). Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva - PMC - NIH.
  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78.
  • Vertex AI Search. (n.d.). The Role of Trifluoromethyl Groups in Chemical Intermediates.
  • Vertex AI Search. (n.d.). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC - NIH.
  • Vertex AI Search. (n.d.). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • Zuccari, G., et al. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics, 13(2), 248.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Vertex AI Search. (n.d.). Amorphous solid dispersions and the confounding effect of nanoparticles in in vitro dissolution and in vivo testing: Niclosamide as a case study | bioRxiv.
  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3899-3905.
  • Vertex AI Search. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(10), 926-931.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
  • BenchChem. (2025). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data.
  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
  • Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting.
  • PubChem. (n.d.). 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol.
  • Vertex AI Search. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central.
  • ACS Omega. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer.
  • Vertex AI Search. (n.d.). Direct trifluoromethylation of a quinoline. | Download Scientific Diagram - ResearchGate.
  • BenchChem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • Vertex AI Search. (n.d.). a) Examples of trifluoromethylated quinoline drug molecules b) Recent... - ResearchGate.
  • PubChem. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol.
  • ChemicalBook. (n.d.). 6-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 49713-51-1.
  • BLDpharm. (n.d.). 31009-34-4|6-Fluoro-2-(trifluoromethyl)quinolin-4-ol.

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Technical Support Center: Synthesis of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylated quinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The trifluoromethyl group (-CF3) is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and bioavailability of molecules.[1] However, its strong electron-withdrawing nature can introduce complexities and side reactions in classical quinoline syntheses. This guide provides in-depth technical insights and practical solutions to navigate these challenges.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions during the synthesis of trifluoromethylated quinolines, categorized by the classical synthesis method.

Issues in Doebner-von Miller and Skraup-Type Syntheses

The Doebner-von Miller reaction and its variants are powerful tools for quinoline synthesis, but the presence of a trifluoromethyl group can lead to specific side reactions.[2][3]

Question: My Doebner-von Miller reaction with a trifluoromethylated aniline or α,β-unsaturated carbonyl compound is resulting in significant tar formation and low yields of the desired quinoline. What is the cause, and how can I mitigate this?

Answer:

Tar formation is a prevalent issue in Doebner-von Miller reactions, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4][5] The electron-withdrawing trifluoromethyl group can exacerbate this by increasing the acidity of the reaction medium and promoting polymerization.

Causality and Mechanistic Insights:

The strong acid catalysts (e.g., H₂SO₄, HCl) used in this synthesis can readily protonate the α,β-unsaturated carbonyl, making it highly susceptible to polymerization. The trifluoromethyl group on either the aniline or the carbonyl component can further enhance the electrophilicity of the intermediates, favoring intermolecular reactions that lead to high molecular weight tars.

Troubleshooting Workflow for Tar Formation

start Start: Tar Formation Observed strategy1 Strategy 1: Control Reactant Concentration Implement slow addition of the α,β-unsaturated carbonyl compound. Generate the carbonyl compound in situ (Beyer method). start->strategy1 Address Polymerization strategy2 Strategy 2: Modify Reaction Medium Use a two-phase system (e.g., water/toluene) to sequester the carbonyl. Experiment with milder Lewis acid catalysts (e.g., ZnCl₂, Sc(OTf)₃). start->strategy2 Reduce Acidity strategy3 Strategy 3: Optimize Reaction Conditions Carefully control the reaction temperature to avoid overheating. Use a moderator like ferrous sulfate in Skraup-type syntheses. start->strategy3 Control Exotherm outcome Outcome: Reduced Tar Formation & Improved Yield strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Troubleshooting decision tree for mitigating tar formation.

Detailed Protocols:

  • Slow Addition of Carbonyl Compound: Instead of adding the α,β-unsaturated carbonyl compound all at once, add it dropwise to the heated acidic solution of the aniline over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the reactive carbonyl, disfavoring polymerization.[4]

  • In Situ Generation (Beyer Method): Generate the α,β-unsaturated carbonyl compound in the reaction mixture. For example, an aldol condensation can produce the required reactant at a controlled rate.[4]

  • Two-Phase System: Utilizing a biphasic system, such as water/toluene, can sequester the carbonyl compound in the organic phase, thereby reducing its contact with the strong acid in the aqueous phase and minimizing polymerization.[4][5]

ParameterStandard ConditionRecommended Modification for CF3-Quinolines
Acid Catalyst Conc. H₂SO₄ or HClWeaker Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or p-toluenesulfonic acid
Temperature RefluxGentle heating to initiate, then control of exothermic reaction
Reactant Addition All at onceSlow, dropwise addition of the carbonyl compound

Question: I am observing the formation of an unexpected regioisomer in my Doebner-von Miller synthesis. Why is this happening, and how can I control the regioselectivity?

Answer:

While the Doebner-von Miller synthesis typically yields specific substitution patterns, the presence of the strongly electron-withdrawing trifluoromethyl group can alter the regioselectivity of the cyclization. A reversal of the standard regiochemistry has been observed, particularly with certain substrates.[4][6]

Mechanistic Considerations:

The cyclization step involves an electrophilic attack of a carbocation intermediate onto the aniline ring. The position of this attack is governed by the electronic properties of the substituents on the aniline. A trifluoromethyl group will strongly deactivate the ring towards electrophilic substitution, and its directing effect can lead to the formation of unexpected isomers.

Strategies to Control Regioselectivity:

  • Catalyst Selection: The choice of acid catalyst can influence the reaction pathway. Experimenting with different Brønsted and Lewis acids may favor the formation of the desired isomer.

  • Substrate Modification: If possible, modifying the substituents on the aniline or the carbonyl compound can help direct the cyclization to the desired position.

  • Careful Product Analysis: Thoroughly characterize all products using techniques like NMR spectroscopy and mass spectrometry to identify and quantify the different isomers formed.

Challenges in Friedländer and Conrad-Limpach Syntheses

The Friedländer and Conrad-Limpach syntheses are versatile methods for preparing quinolines from 2-aminoaryl aldehydes/ketones and compounds with an active methylene group.[7][8][9] The introduction of a trifluoromethyl group can impact the reactivity of the starting materials and lead to side reactions.

Question: My Friedländer synthesis using a trifluoromethyl-substituted 2-aminobenzaldehyde is sluggish and gives low yields. What are the potential reasons?

Answer:

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the amino group of the 2-aminobenzaldehyde, making it less nucleophilic. This can hinder the initial condensation step with the active methylene compound, leading to a slower reaction and lower yields.

Expert Insights:

The key is to enhance the reactivity of the condensation step. This can be achieved by:

  • Stronger Catalysts: While the Friedländer synthesis can be catalyzed by both acids and bases, a stronger catalyst may be required to overcome the deactivating effect of the CF3 group. For acid catalysis, consider using trifluoroacetic acid or p-toluenesulfonic acid.[7] For base catalysis, stronger bases like potassium tert-butoxide may be beneficial.

  • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the condensation to proceed. However, this should be done cautiously to avoid decomposition of the starting materials or products.

Question: In my Conrad-Limpach synthesis with a trifluoromethylated aniline, I am getting a mixture of the desired 4-hydroxyquinoline and the isomeric 2-hydroxyquinoline. How can I improve the selectivity?

Answer:

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester, which can proceed through two different pathways, leading to either a 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (Knorr product). The reaction conditions, particularly temperature, play a crucial role in determining the outcome.

Thermodynamic vs. Kinetic Control:

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction favors the formation of the β-aminoacrylate, which then cyclizes to the 4-hydroxyquinoline. This is the kinetically favored pathway.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction favors the formation of the β-ketoanilide, which cyclizes to the more stable 2-hydroxyquinoline.

Protocol for Selective Synthesis of 4-Hydroxyquinolines:

  • Condensation: React the trifluoromethylated aniline with the β-ketoester at a moderate temperature (e.g., room temperature to 60 °C) to favor the formation of the β-aminoacrylate intermediate.

  • Cyclization: Isolate the intermediate if possible, or proceed directly to the cyclization step by heating the reaction mixture in a high-boiling inert solvent (e.g., mineral oil) to a high temperature (around 250 °C).[9] This high-temperature cyclization favors the formation of the 4-hydroxyquinoline.

Section 2: FAQs on Trifluoromethylated Quinoline Synthesis

Q1: What are the main challenges associated with introducing a trifluoromethyl group into a quinoline ring?

A1: The primary challenges stem from the strong electron-withdrawing nature of the CF3 group, which can:

  • Deactivate the aromatic ring, making electrophilic substitution reactions more difficult.

  • Alter the regioselectivity of cyclization reactions.[6]

  • Increase the acidity of nearby protons, potentially leading to unexpected side reactions.

  • Make the synthesis of trifluoromethylated building blocks complex and costly.[1]

Q2: Are there any modern, milder methods for the synthesis of trifluoromethylated quinolines?

A2: Yes, significant progress has been made in developing new synthetic methodologies. These include:

  • Visible-light induced radical cyclization: This method utilizes trifluoroacetimidoyl chlorides and alkynes to synthesize 2-trifluoromethyl quinolines under mild conditions.[10]

  • Electrochemical methods: Electrochemical trifluoroalkylation/annulation reactions provide an environmentally friendly approach to CF3-functionalized tetrahydroquinolines and dihydroquinolinones.[11][12]

  • Rhodium-catalyzed redox-neutral annulation: This technique employs anilines and CF3-ynones to produce 2-trifluoromethylquinolines.[13]

Q3: How does the position of the trifluoromethyl group on the quinoline ring affect its properties?

A3: The position of the CF3 group significantly influences the electronic and physical properties of the quinoline derivative. For instance, a CF3 group at the 2- or 4-position will have a strong electron-withdrawing effect on the nitrogen atom, affecting its basicity. The lipophilicity (logP) of the molecule is also impacted by the position of the CF3 group, which in turn affects its pharmacokinetic properties.[14]

Q4: What are the best practices for purifying trifluoromethylated quinolines?

A4: Purification can be challenging due to the potential for closely related side products. A combination of techniques is often necessary:

  • Column Chromatography: This is the most common method for separating the desired product from impurities. Careful selection of the stationary and mobile phases is crucial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography may be required.

References

  • Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4303-4319. [Link]

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-578. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from...[Link]

  • ResearchGate. (n.d.). Electrochemical trifluoroalkylation/annulation for the synthesis of CF3-functionalized tetrahydroquinolines and dihydroquinolinones. [Link]

  • ResearchGate. (2021). (PDF) Recent Development of Trifluoromethyl Reagents: A Review. [Link]

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]

  • PMC - NIH. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. [Link]

  • ResearchGate. (n.d.). Direct trifluoromethylation of a quinoline. [Link]

  • PubMed. (2023). Electrochemical trifluoroalkylation/annulation for the synthesis of CF3-functionalized tetrahydroquinolines and dihydroquinolinones. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3+3] annulation between anilines and CF3-ynones using traceless directing group. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Vietnam Journal of Science, Technology and Engineering. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of functionalized quinolines from the cascade reactions of N-aryl amidines with two CF3-ynones via C–H/N–H/C–N/C–C bond cleavage. [Link]

  • ResearchGate. (n.d.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. [Link]

  • ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis. [Link]

  • American Chemical Society. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • ResearchGate. (2025). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]

  • PubMed Central - NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. (n.d.). Synthesis of trifluoromethylated, and sulfonated quinoline‐diones, from...[Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • PMC - NIH. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]

  • ResearchGate. (n.d.). Conrad-Limpach reaction. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. [Link]

Sources

Technical Support Center: A-Z Guide to Purifying 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this highly fluorinated quinolinol intermediate. Achieving high purity is critical for downstream applications, ensuring reproducibility in biological assays and meeting stringent regulatory standards for active pharmaceutical ingredient (API) synthesis.

This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will delve into the causality behind common purification challenges and provide validated, step-by-step protocols to help you achieve your desired purity specifications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol?

A1: Understanding potential impurities is the first step to designing an effective purification strategy. Given that this molecule is typically synthesized via the Conrad-Limpach reaction, the impurity profile is often predictable.[1][2][3][4]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 4-(trifluoromethoxy)aniline and ethyl 4,4,4-trifluoroacetoacetate.

  • Isomeric Byproducts: The primary isomeric impurity is often the 2-hydroxyquinoline (or 2-quinolone) derivative, formed if the initial condensation occurs at the ester carbonyl of the β-ketoester instead of the ketone.[4] This is known as the Knorr product and is favored at higher temperatures during the initial condensation step.

  • Incomplete Cyclization Products: The intermediate β-aminoacrylate may persist if the high-temperature thermal cyclization is incomplete.[5]

  • Solvent-Derived Impurities: Residual high-boiling solvents used for the cyclization step (e.g., Dowtherm A, diphenyl ether).[1][5]

  • Degradation Products: Minor impurities can arise from the decomposition of starting materials or product under the harsh thermal conditions of the cyclization.

Q2: How do I assess the purity of my crude material and identify these impurities?

A2: A multi-technique analytical approach is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically effective for separating the main compound from most impurities.[6] A UV detector set at a wavelength like 254 nm is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer allows for the confident identification of impurity peaks by comparing their mass-to-charge ratios with the expected masses of starting materials and potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides an overall purity profile but can be complex. Look for residual solvent peaks and signals that do not correspond to the product structure.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated molecules.[7][8] The target compound has two distinct fluorine environments (-OCF₃ and -CF₃), which will give sharp, well-defined signals. Impurities containing these groups will appear as separate signals, making quantification relatively straightforward.

Q3: My product is off-color (yellow to brown) but seems reasonably pure by HPLC. What is the fastest way to clean it up?

A3: Discoloration is often due to minor, highly colored impurities or residual high-boiling point solvents. A simple recrystallization or solvent wash is often sufficient.[9][10]

Recrystallization is the preferred first-line method for purifying crystalline solids. [9][11] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

Protocol 1: Recrystallization Solvent Screening
  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid is just covered. Observe solubility.

  • If the solid is insoluble at room temperature, heat the tube gently in a water bath or on a hot plate. Add more hot solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will show low solubility at cold temperatures and high solubility at hot temperatures, yielding a good recovery of pure crystals.

Solvent ClassRecommended SolventsExpected Behavior for Quinolin-4-ol
Alcohols Ethanol, IsopropanolGood candidates. Often provide a good solubility differential between hot and cold.[12]
Esters Ethyl AcetateModerate polarity, good for dissolving the compound. May require an anti-solvent.
Ketones AcetoneTends to be a strong solvent; may result in lower recovery unless used with an anti-solvent.
Aromatic TolueneGood for dissolving the compound when hot. Often used in mixed-solvent systems.
Ethers Dioxane, THFCan be effective, but require careful handling.
Non-Polar Hexanes, HeptanePrimarily used as anti-solvents to induce precipitation from a more polar solvent.
Polar Aprotic Acetonitrile, DMFStrong solvents, typically used only if other options fail or for specific impurity profiles.[13]

Once a suitable solvent system is found, proceed with a full recrystallization. [11][14]

Q4: Recrystallization failed to remove a key impurity. What is the next step?

A4: If recrystallization is ineffective, it usually means the impurity has very similar solubility properties to your product. This is common with isomers.[15][16] In this case, silica gel column chromatography is the recommended next step.

The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (solvent). The two trifluoromethyl groups make your compound relatively non-polar for its size.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal solvent system will give your product an Rf (retention factor) of ~0.2-0.4 and show good separation from the impurity.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it using the chosen mobile phase (or a slightly less polar version to start).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Run the column, starting with the determined mobile phase. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. A shallow gradient of ethyl acetate in hexanes is often very effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Troubleshooting Purification Challenges
IssuePotential Cause(s)Recommended Solution(s)
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. / Cooling is too rapid.Add more solvent. / Reheat the solution to ensure everything is dissolved and then allow it to cool much more slowly. / Consider a different solvent system.
Poor Recovery from Recrystallization Too much solvent was used. / The compound has significant solubility in the cold solvent.Concentrate the filtrate and attempt to recover a second crop of crystals. / Next time, use the minimum amount of hot solvent required for dissolution. / Choose a less-solubilizing solvent.
Poor Separation on Silica Column Incorrect mobile phase polarity. / Column was overloaded with crude material. / Sample was not loaded in a concentrated band.Re-optimize the mobile phase using TLC. / Use a larger column or less sample. / Use the dry loading technique to ensure a tight application band.
Product is Unstable on Silica The quinolinol moiety is acidic and may interact strongly with the slightly acidic silica gel, causing streaking.Add a small amount of a modifier to the mobile phase, such as 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds). For your quinolin-4-ol, a small amount of acetic acid may improve peak shape.
Q5: I need to achieve >99.5% purity for an analytical standard or a critical cGMP step. What is the ultimate purification technique?

A5: For the highest possible purity, especially for separating stubborn isomers or trace impurities, preparative High-Performance Liquid Chromatography (prep HPLC) is the gold standard.[17][18][19][20] This technique operates on the same principles as analytical HPLC but uses larger columns and equipment to isolate meaningful quantities of material.[19][21]

Workflow Diagram: Purification Strategy Selection

Purification_Strategy cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Product Start Crude Product Assess Assess Purity (HPLC, NMR) Start->Assess Recrystal Recrystallization Assess->Recrystal Minor Impurities / Discoloration Column Column Chromatography Assess->Column Significant Impurities / Isomers Prep_HPLC Preparative HPLC Assess->Prep_HPLC Highest Purity Required Recrystal->Column Failure / Co-crystallization Pure_Product >99.5% Pure Product Recrystal->Pure_Product Success Column->Prep_HPLC Failure / Trace or Isomeric Impurities Column->Pure_Product Success Prep_HPLC->Pure_Product

Caption: Decision tree for selecting the optimal purification method.

Developing a Prep HPLC Method:

  • Method Scouting: Develop an analytical HPLC method that shows good separation (baseline resolution) between your product and all impurities.

  • Scale-Up: The analytical method is then scaled geometrically to a larger preparative column. This involves adjusting the flow rate, injection volume, and gradient time to match the larger column dimensions.

  • Fraction Collection: The outlet of the detector is connected to a fraction collector, which isolates the eluent containing your pure compound as it comes off the column.

  • Product Isolation: The collected fractions are combined, and the solvent is removed (often by lyophilization or rotary evaporation) to yield the ultra-pure product.

This technique is invaluable for producing reference standards and ensuring the highest quality material for pharmaceutical development.[17][18]

References

  • What is Preparative HPLC | Find Your Purification HPLC System. (n.d.). Agilent. Retrieved from [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]

  • The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS. Retrieved from [Link]

  • Preparative HPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]

  • Process for the preparation of fluorinated heterocyclic compounds. (1999). Google Patents.
  • Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry. Retrieved from [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. Retrieved from [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024). ResearchGate. Retrieved from [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD. Retrieved from [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (2012). Journal of Chromatography A. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). International Journal of Drug Delivery Technology. Retrieved from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Molecules. Retrieved from [Link]

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. (2022). Heterocycles. Retrieved from [Link]

  • Conrad-Limpach Quinoline Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

  • Validation of the HPLC Method for Determination of Identity and Radiochemical Purity of [¹⁸F]NaF. (2015). UPB Scientific Bulletin, Series B: Chemistry and Materials Science. Retrieved from [Link]

  • Quinoline derivatives (organic compounds) and their properties. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹⁹F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Advances. Retrieved from [Link]

  • Development of an ¹⁹F NMR method for the analysis of fluorinated acids in environmental water samples. (2003). Analytical Chemistry. Retrieved from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2011). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures. (2020). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2024). Journal of the American Chemical Society. Retrieved from [Link]

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Addressing batch-to-batch variability of synthesized 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Welcome to the technical support guide for the synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this highly functionalized quinolin-4-ol derivative. Batch-to-batch variability is a common challenge in multi-step organic synthesis, particularly when dealing with high-temperature reactions and fluorine-containing moieties. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure consistent and high-quality synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: My thermal cyclization reaction is turning dark brown or black, resulting in a low yield of impure product. What's causing this?

A1: Significant darkening or tar formation during the high-temperature cyclization step (typically >250 °C) is a classic sign of thermal decomposition.[1] This can be caused by excessive temperatures, prolonged reaction times, or the presence of impurities that catalyze degradation. Ensure your heat transfer medium (e.g., Dowtherm A) and reaction vessel provide uniform heating. Localized hotspots are a primary cause of charring.[2] Using a high-purity, high-boiling solvent is critical to maintain a consistent temperature.[1]

Q2: I'm observing poor solubility of the final product, making purification by recrystallization difficult. What are my options?

A2: Fluoroalkylated quinolones can exhibit limited solubility in common organic solvents.[3] If standard solvents like ethanol or ethyl acetate fail, consider trituration with a non-polar solvent like hexanes to remove soluble impurities. Alternatively, column chromatography on silica gel can be effective, though care must be taken as these compounds can be acidic and may streak. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes is a good starting point. For highly insoluble material, dissolution in a strong acid (like TFA) followed by precipitation in a large volume of water or ether can be an effective purification strategy.

Q3: The melting point of my final product varies significantly between batches. What does this indicate?

A3: A wide or inconsistent melting point is a strong indicator of impurities or the presence of different crystalline forms (polymorphism). Residual high-boiling solvent from the cyclization step is a common culprit. Impurities such as unreacted starting materials or cyclization byproducts can also depress and broaden the melting point.[4] We recommend analyzing inconsistent batches by HPLC and ¹H NMR to identify the nature of the impurities.

Q4: What are the most critical reaction parameters to control in the synthesis of this quinolin-4-ol?

A4: The two most critical parameters are:

  • Purity of Starting Materials: The quality of the 4-(trifluoromethoxy)aniline and the dialkyl malonate derivative is paramount. Impurities in the aniline can lead to significant side products.

  • Temperature Control During Cyclization: The thermal cyclization step is highly temperature-sensitive. The optimal temperature window is often narrow. Too low, and the reaction stalls; too high, and degradation dominates.[5] Precise temperature monitoring and control are essential for reproducibility.[1]

Visualizing the Synthetic Workflow

The synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is typically achieved via a Gould-Jacobs type reaction.[6][7] This process involves two key stages: the initial condensation of an aniline with a malonate derivative, followed by a high-temperature thermal cyclization.[8]

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Workup & Purification SM1 4-(Trifluoromethoxy)aniline Intermediate Anilinomethylenemalonate Intermediate SM1->Intermediate Condensation (Heat, ~120-140 °C) SM2 Diethyl 2-(trifluoromethyl)malonate SM2->Intermediate Product 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Intermediate->Product Cyclization (High Heat, ~250-260 °C) Solvent High-Boiling Solvent (e.g., Dowtherm A) Solvent->Product Workup Cooling, Precipitation, Filtration Product->Workup Purification Recrystallization or Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of the target quinolin-4-ol.

In-Depth Troubleshooting Guide

Batch-to-batch variability often manifests as issues with yield, purity, or physical properties. The following sections break down these problems by symptom and provide a logical path to a solution.

Problem Area 1: Low or Inconsistent Yield
Potential CauseDiagnostic Test / ObservationRecommended Solution & Rationale
Impure Starting Materials Analyze 4-(trifluoromethoxy)aniline[9][10][11] and malonate ester[12][13] by GC-MS or NMR before use. Look for isomeric impurities or residual solvents.Solution: Use reagents from a reputable supplier with a specified purity of >98%. If purity is suspect, purify the aniline by distillation or the malonate by fractional distillation under reduced pressure. Rationale: Impurities can interfere with the condensation step or cause side reactions during the high-temperature cyclization, consuming starting material and complicating purification.[2]
Incomplete Condensation (Step 1) Monitor the reaction by TLC or HPLC. The presence of significant unreacted aniline after the expected reaction time indicates a problem.Solution: Ensure the reaction is heated sufficiently to drive off the ethanol byproduct. Using a Dean-Stark trap can be effective. A catalytic amount of a weak acid (e.g., acetic acid) can also promote condensation. Rationale: The condensation is an equilibrium process. Efficient removal of the ethanol byproduct drives the reaction to completion, ensuring the intermediate is formed in high yield before proceeding to the challenging cyclization step.
Incomplete Cyclization (Step 2) HPLC analysis of the crude product shows a large peak corresponding to the uncyclized anilinomethylenemalonate intermediate.[5]Solution: Increase the cyclization temperature in 5-10 °C increments or prolong the reaction time. Ensure the thermometer is accurately measuring the internal reaction temperature. Rationale: The intramolecular cyclization has a high activation energy and requires a specific temperature threshold to proceed efficiently.[5] Falling below this temperature, even slightly, can cause the reaction to stall.
Product Degradation The reaction mixture becomes a dark, intractable tar. The crude product is oily and difficult to handle.[1]Solution: Lower the cyclization temperature or reduce the reaction time. Ensure uniform heating with vigorous stirring to avoid hotspots. Rationale: While high heat is needed for cyclization, the product itself can degrade under these conditions. A balance must be struck to form the product without significant decomposition.[5] The trifluoromethoxy group can also be sensitive to prolonged high temperatures.
Problem Area 2: Purity Issues & Unexpected Side Products
Potential CauseDiagnostic Test / ObservationRecommended Solution & Rationale
Residual High-Boiling Solvent ¹H NMR shows broad, uncharacteristic peaks in the aromatic region. The product may appear oily or have a low melting point.Solution: After filtration, thoroughly wash the crude product with a low-boiling, non-polar solvent like hexanes or petroleum ether to dissolve and remove the residual solvent. If the product is an oil, triturate it with hexanes. Rationale: High-boiling solvents like Dowtherm A are difficult to remove and can become trapped in the product crystal lattice, compromising purity and physical properties.
Hydrolysis of Fluoroalkyl Groups Mass spectrometry shows peaks corresponding to the loss of fluorine or the conversion of -OCF₃ to -OH or -CF₃ to -COOH. This is more likely if harsh basic conditions are used during workup.[14][15][16][17]Solution: Avoid using strong bases (e.g., concentrated NaOH) during workup, especially with heating. Use milder bases like sodium bicarbonate for any necessary neutralization. Rationale: Trifluoromethyl and trifluoromethoxy groups are generally stable but can undergo hydrolysis under certain nucleophilic or harsh basic conditions, leading to unwanted byproducts.[17]
Incomplete Decarboxylation (if applicable) Some synthetic variations produce a 3-carboxyloyl ester intermediate which must be hydrolyzed and decarboxylated.[6][7] If this step is incomplete, the ester or carboxylic acid will be present in the final product.Solution: Ensure saponification (hydrolysis) is complete before attempting decarboxylation. Decarboxylation is often achieved by heating the carboxylic acid intermediate, sometimes in the presence of a copper catalyst. Rationale: The Gould-Jacobs reaction can yield the 4-hydroxy-3-carboalkoxyquinoline.[6] If the desired product is the non-substituted quinolin-4-ol, this group must be removed in subsequent steps.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common synthesis issues.

Troubleshooting_Logic Start Batch Fails QC (Low Yield / Purity) Yield_Check Is the primary issue low yield? Start->Yield_Check Purity_Check Is the primary issue low purity? Start->Purity_Check TLC_IPC Check TLC/HPLC of crude reaction mixture Yield_Check->TLC_IPC NMR_Analysis Analyze by ¹H NMR and Mass Spec Purity_Check->NMR_Analysis Degradation Observe significant tarring/degradation? TLC_IPC->Degradation Yes Unreacted_SM Observe significant unreacted starting material? TLC_IPC->Unreacted_SM No Optimize_Temp Action: Optimize cyclization temperature and time. Re-evaluate heating method. Degradation->Optimize_Temp Success Batch Meets QC Specs Optimize_Temp->Success Check_Condensation Action: Verify Step 1 (Condensation) completion. Check starting material purity. Unreacted_SM->Check_Condensation Check_Condensation->Success Solvent_Residue Broad peaks matching Dowtherm A in NMR? NMR_Analysis->Solvent_Residue Yes Side_Products Unexpected peaks/ masses observed? NMR_Analysis->Side_Products No Improve_Wash Action: Improve washing protocol with non-polar solvents (e.g., Hexanes). Solvent_Residue->Improve_Wash Improve_Wash->Success Review_Conditions Action: Review workup conditions for harsh reagents. Consider chromatography. Side_Products->Review_Conditions Review_Conditions->Success

Caption: A decision tree for troubleshooting common synthesis problems.

Validated Experimental Protocols

Protocol 1: Baseline Synthesis Procedure

This protocol is a robust starting point for the synthesis.

Step 1: Synthesis of the Anilinomethylenemalonate Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethoxy)aniline (1.0 eq.) and diethyl 2-(trifluoromethyl)malonate (1.1 eq.).

  • Heat the mixture with stirring to 130-140 °C for 2-3 hours. The reaction should become homogeneous.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the aniline spot is consumed.

  • Allow the mixture to cool slightly. The crude intermediate can often be used directly in the next step without purification.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A, approx. 5-10 mL per gram of aniline used).

  • Equip the flask for high-temperature reaction with a condenser and efficient stirring.

  • Heat the mixture to 250-255 °C and maintain this temperature for 30-45 minutes. The color will darken.

  • Monitor the disappearance of the intermediate by TLC.

  • After completion, cool the reaction mixture to below 100 °C.

  • Carefully add hexanes or toluene to the warm mixture to precipitate the product.

  • Allow to cool to room temperature, and collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: HPLC Method for In-Process Control and Final QC

This method is suitable for monitoring reaction progress and assessing final product purity.[18]

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in Acetonitrile or DMSO

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • ResearchGate. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. [Link]

  • Kyushu Institute of Technology. STUDIES ON THE SYNTHESIS OF QUINOLINE. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Merck Index. Gould-Jacobs Reaction. [Link]

  • ResearchGate. (PDF) Recent Progress in the Synthesis of Quinolines. [Link]

  • PubChem. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. [Link]

  • HETEROCYCLES. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]

  • NIH. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. [Link]

  • NIH. Effective extraction of fluoroquinolones from water using facile modified plant fibers. [Link]

  • NIH. Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • PubMed. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]

  • ResearchGate. Trace enrichment of (fluoro)quinolone antibiotics in surface waters by solid-phase extraction and their determination by liquid chromatography-ultraviolet detection | Request PDF. [Link]

  • ACS Publications. Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. [Link]

  • NIH. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Scirp.org. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. [Link]

  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • PubMed Central. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link]

  • LookChem. 4-(Trifluoromethoxy)aniline 461-82-5 wiki. [Link]

  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • SciSpace. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. [Link]

  • ResearchGate. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

  • PubChem. 4-(Trifluoromethoxy)aniline. [Link]

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Technical Support Center: Refinement of Analytical Methods for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical refinement of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This molecule, with its dual trifluoromethyl and trifluoromethoxy substitutions on a quinolin-4-ol core, presents unique challenges and opportunities in analytical method development. Its high lipophilicity, potential for tautomerization (keto-enol), and the presence of a basic nitrogen atom necessitate a nuanced approach to achieve robust and reproducible results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but a deeper understanding of the chemical principles governing the analytical behavior of this compound.

Section 1: High-Performance Liquid Chromatography (HPLC) - Method Development & Troubleshooting

HPLC is the workhorse for the quantification and purity assessment of quinoline derivatives.[1] However, the specific properties of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol can lead to common chromatographic issues.

FAQ 1: My primary peak is tailing or showing poor symmetry. What are the likely causes and solutions?

Answer: Peak tailing is a frequent issue with amine-containing heterocyles like quinolines. The primary causes are typically secondary interactions with the stationary phase or issues with the sample solvent.

  • Cause 1: Silanol Interactions: The basic nitrogen on the quinoline ring can interact with acidic residual silanol groups on the surface of traditional silica-based columns. This leads to peak tailing.

    • Solution:

      • Column Choice: Employ a modern, high-purity, end-capped C18 or a Phenyl column. Phenyl columns can offer alternative selectivity for aromatic compounds through pi-pi interactions.[2]

      • Mobile Phase pH: Control the ionization state of the molecule. By adding a buffer to the mobile phase to maintain a pH between 3 and 5 (e.g., 0.1% formic acid or trifluoroacetic acid), you ensure the quinoline nitrogen is consistently protonated. This minimizes secondary interactions with the stationary phase.[3][4]

  • Cause 2: Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% DMSO or DMF) can cause the peak to distort.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as low as possible.

  • Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[3]

    • Solution: Reduce the injection volume or dilute the sample.

Troubleshooting HPLC Issues: A Workflow

Below is a systematic workflow for diagnosing common HPLC problems when analyzing this compound.

HPLC_Troubleshooting start Chromatographic Problem (e.g., Poor Peak Shape, Drifting RT) pressure_check Check System Pressure start->pressure_check mobile_phase Evaluate Mobile Phase - Freshly prepared? - Degassed? - Correct pH? start->mobile_phase column_health Assess Column - Age/Usage? - Contaminated? - Correct stationary phase? start->column_health sample_prep Review Sample Prep - Solvent mismatch? - Sample degradation? - Filtered? start->sample_prep pressure_high High Pressure? - Clogged frit - Column contamination - Buffer precipitation pressure_check->pressure_high High pressure_low Low Pressure? - Leak in system - Worn pump seals pressure_check->pressure_low Low pressure_unstable Unstable Pressure? - Air bubbles - Faulty check valve pressure_check->pressure_unstable Fluctuating solution Solution Implemented pressure_high->solution pressure_low->solution pressure_unstable->solution mobile_phase->solution column_health->solution sample_prep->solution

Caption: HPLC Troubleshooting Workflow.

FAQ 2: I'm observing inconsistent retention times in my analytical sequence. What should I check?

Answer: Retention time (RT) drift can compromise data integrity. The most common culprits are related to the mobile phase, temperature, or column equilibration.[5]

  • Mobile Phase Composition: Small variations in the mobile phase, especially if prepared manually in separate batches, can cause RT shifts. If using a gradient, ensure the pump's mixing performance is optimal.

  • Temperature Fluctuation: Column temperature is a critical parameter. Use a thermostatted column compartment to maintain a consistent temperature (e.g., 30-40 °C) and eliminate drift from ambient lab conditions.[5]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods; a 10-15 column volume flush is a good starting point.[5]

Section 2: Mass Spectrometry (MS) Analysis

MS analysis is essential for confirmation of identity and structural elucidation of metabolites or degradation products.

FAQ 3: What are the expected fragmentation patterns for this molecule in ESI-MS/MS?

Answer: Trifluoromethylated compounds can exhibit characteristic fragmentation patterns. In positive electrospray ionization (ESI+), you will first observe the protonated molecular ion [M+H]+. During MS/MS fragmentation, look for the following:

  • Loss of Difluorocarbene (CF2): A common fragmentation pathway for trifluoromethyl groups is the loss of a neutral CF2 radical, resulting in an [M+H - 50]+ fragment.[6]

  • Loss of HF: The loss of hydrogen fluoride is another possible fragmentation pathway.

  • Quinoline Ring Fragmentation: The quinoline core itself can fragment, providing structural confirmation.[7]

Accurate mass spectrometry is highly recommended to confirm the elemental composition of both the parent ion and its fragments.[7]

FAQ 4: I am seeing an unexpected peak with a mass corresponding to the hydrolysis of a CF3 group. Is this possible?

Answer: Yes, this is a plausible degradation pathway. While the trifluoromethyl group is generally stable, it can undergo hydrolysis to a carboxylic acid (-COOH) group, particularly under strong basic or acidic conditions, or during long-term storage in protic solvents.[8] If you observe a peak corresponding to the replacement of a -CF3 group with a -COOH group (a mass shift of +1 Da: -CF3 (69 Da) + -COOH (45 Da) + H (from H2O) = -23 Da, but the resulting molecule is different), it is indicative of degradation.

  • Troubleshooting:

    • Conduct Forced Degradation: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress conditions to confirm the identity of the degradant.[8]

    • Sample Handling: Prepare samples fresh and avoid prolonged storage in aqueous or alcoholic solutions, especially if the pH is not controlled. Store stock solutions in an aprotic solvent like acetonitrile at low temperatures.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structural confirmation.

FAQ 5: How do the two fluorine-containing groups affect the 1H and 13C NMR spectra?

Answer: The -CF3 and -OCF3 groups introduce complex coupling that can be highly informative.

  • ¹⁹F NMR: You should expect two distinct singlets (or narrow multiplets depending on long-range coupling) in the ¹⁹F NMR spectrum, one for the -CF3 group and one for the -OCF3 group.

  • ¹H NMR: The protons on the quinoline ring will show coupling to the fluorine nuclei (e.g., ⁴J-HF or ⁵J-HF coupling), which can lead to more complex splitting patterns than in a non-fluorinated analogue.

  • ¹³C NMR: The carbon atoms of the trifluoromethyl and trifluoromethoxy groups will appear as quartets due to coupling with the three fluorine atoms (¹J-CF).[9] The aromatic carbons near these groups will also show smaller C-F couplings.

FAQ 6: I can't find the hydroxyl (-OH) proton in my ¹H NMR spectrum. Is my compound correct?

Answer: This is a very common observation. The hydroxyl proton of the quinolin-4-ol is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d6 or CDCl3).[10] This exchange can cause the peak to become very broad or disappear entirely into the baseline.

  • Confirmation: To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear, which confirms its original presence.[10]

Section 4: Standard Operating Protocol (SOP) - RP-HPLC-UV Analysis

This protocol provides a robust starting point for the analysis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Refinement will be necessary based on your specific instrumentation and sample matrix.

Analytical Method Development Workflow

Method_Dev_Workflow start Define Analytical Goal (Purity, Quantification) lit_review Literature & Compound Review - pKa, logP - Existing methods for quinolines start->lit_review initial_cond Select Initial Conditions - Column (C18) - Mobile Phase (ACN/H2O w/ Acid) - Detector (UV @ λmax) lit_review->initial_cond screening Screening Runs - Gradient elution to find RT - Isocratic holds to test resolution initial_cond->screening optimization Optimize Parameters - Adjust organic % - Fine-tune pH - Change temperature screening->optimization optimization->screening Iterate validation Method Validation (ICH) - Linearity, Accuracy - Precision, Robustness optimization->validation final_method Final Validated Method validation->final_method

Caption: General workflow for HPLC method development.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to make a 1.0 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.[2]

  • HPLC System & Conditions:

    • The table below outlines recommended starting conditions.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (end-capped)Provides good hydrophobic retention. End-capping minimizes silanol interactions.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH to ensure consistent protonation of the analyte.[11]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is often preferred for fluorinated compounds and provides good peak shape.
Gradient 30% B to 90% B over 15 minutesA broad gradient is a good starting point to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 10 µLA small volume minimizes solvent effects.
Detector DAD or UVSet to the absorbance maximum of the compound (determine by scanning, likely ~254 nm and ~340 nm).
  • Method Optimization:

    • Isocratic vs. Gradient: Once the approximate retention time is known from a gradient run, an isocratic method can be developed for faster run times if resolution from impurities is sufficient.

    • Organic Modifier: Adjust the percentage of acetonitrile to achieve a retention time between 3 and 10 minutes.

    • pH/Acid Modifier: If peak shape is still poor, compare the results of TFA with formic acid. Formic acid is more MS-friendly if transferring the method to LC-MS.

References

  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.
  • Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. PubMed.
  • Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. PubChem.
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC - NIH.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • 2‐Trifluoromethyl quinoline core in active pharmaceutical molecules.

Sources

Technical Support Center: Strategies to Reduce Toxicity of Quinoline-Based Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with quinoline-based compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of cytotoxicity in cell culture experiments. Our goal is to help you distinguish between targeted anti-proliferative effects and unintended, off-target toxicity, ensuring the integrity and success of your research.

Section 1: Understanding the Roots of Quinoline Toxicity

Before troubleshooting, it's crucial to understand the underlying mechanisms that can cause quinoline-induced cytotoxicity. This knowledge forms the basis for selecting the most effective mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of quinoline-induced cytotoxicity in vitro?

A1: Quinoline-based compounds can exert toxicity through several mechanisms, often acting in concert:

  • Induction of Oxidative Stress: Many quinoline derivatives can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS).[1][2] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.[2][3] Some quinoline compounds have been specifically shown to induce oxidative stress-mediated DNA damage.[3]

  • DNA Damage and Enzyme Inhibition: Quinolines can directly or indirectly cause DNA damage. Some act as topoisomerase inhibitors, enzymes essential for DNA replication, which leads to DNA strand breaks and apoptosis.[4][5] Others may intercalate with DNA, interfering with replication and transcription processes.[6]

  • Mitochondrial Dysfunction: As the primary site of ROS production, mitochondria are often a key target. Quinoline compounds can alter the mitochondrial membrane potential, leading to a cascade of events that culminate in apoptosis.[2]

  • Metabolic Activation: The metabolism of quinolines, primarily by cytochrome P450 (CYP) enzymes in the liver and, to a lesser extent, in other tissues, can produce reactive metabolites.[7][8] For instance, the formation of quinoline-5,6-epoxide is associated with its metabolic activation into a tumorigenic agent.[7] These metabolites can be more toxic than the parent compound.

Q2: How does the chemical structure of a quinoline compound influence its toxicity?

A2: The structure-activity relationship (SAR) for quinoline toxicity is a critical concept. Minor modifications to the quinoline scaffold can dramatically alter a compound's cytotoxic profile.[9]

  • Substituent Position and Nature: The type and position of substituent groups on the quinoline ring are paramount. For example, a halogen at the 8-position can increase phototoxicity, while hydrogen or methoxy groups show little light-induced toxicity.[10] The C7 substituent strongly influences CNS effects.[10]

  • Lipophilicity and Solubility: Changes in the structure affect the compound's solubility and its ability to cross cell membranes, which in turn influences its intracellular concentration and potential for toxicity.

  • Targeted Modifications: Functionalization can be used as a deliberate strategy to control cytotoxicity.[9] For instance, converting a nitro group to an amine derivative has been shown to decrease cytotoxic activity.[9] Researchers have found that specific substitutions can yield compounds that are selectively cytotoxic to cancer cells while remaining non-toxic to normal cell lines.[11][12]

Section 2: Proactive Strategies and Troubleshooting Guides

This section provides actionable strategies and troubleshooting steps to manage and reduce unintended cytotoxicity during your experiments.

Troubleshooting Guide: Experimental Parameter Optimization

Problem: My quinoline compound shows high toxicity even at low concentrations, obscuring any specific biological effect.

Potential Cause Troubleshooting Action & Rationale
Inappropriate Solvent/Precipitation Action: Prepare fresh drug solutions for each experiment. Verify the compound's solubility in your culture medium. Consider using a different solvent (e.g., DMSO, ethanol) at a final concentration that is non-toxic to your cells (typically <0.1% v/v). Rationale: Compound precipitation leads to inconsistent and artificially high local concentrations, causing acute toxicity to cells. Poor solubility can be a major source of experimental variability.[13]
Incorrect Dosing or Exposure Time Action: Perform a comprehensive dose-response and time-course experiment. Start with a very wide range of concentrations (e.g., from nanomolar to high micromolar) and several time points (e.g., 6, 12, 24, 48, 72 hours). Rationale: Cytotoxicity is a function of both concentration and duration of exposure. A detailed matrix experiment is essential to identify a therapeutic window where you can observe the desired biological effect without inducing overwhelming cell death.
High Cell Seeding Density Action: Optimize and standardize your cell seeding protocol. Ensure that cells are in the logarithmic growth phase and are not over-confluent at the end of the experiment. Rationale: Cell density can significantly affect drug sensitivity and lead to inconsistent results.[13][14] Over-confluent cells may exhibit altered metabolism and drug response.
Cell Line Sensitivity Action: Test your compound on a panel of different cell lines, including both cancerous and non-cancerous lines if applicable. Rationale: Different cell lines have varying expression levels of metabolic enzymes (e.g., CYPs) and efflux pumps, which can drastically alter their sensitivity to a compound.[15] Comparing effects across multiple lines can help determine if the toxicity is a general cytotoxic effect or a cell-type-specific one.[11]
Contamination Action: Regularly test your cell lines for mycoplasma or other microbial contamination. Rationale: Contamination can profoundly alter cellular physiology and responses to drugs, leading to unreliable and misleading toxicity data.[13][16]
Workflow for Troubleshooting Quinoline Cytotoxicity

Here is a logical workflow to systematically address unexpected toxicity.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Experimental Optimization cluster_2 Phase 3: Advanced Mitigation Strategies cluster_3 Phase 4: Outcome A High Cytotoxicity Observed B Verify Compound Integrity (Solubility, Purity, Stability) A->B C Check for Contamination (Mycoplasma, Bacteria) A->C D Optimize Dose-Response & Time-Course B->D F Test Alternative Solvents B->F E Standardize Cell Seeding & Culture Conditions D->E J Consider Structural Modification (SAR-based redesign) D->J G Co-treatment with Antioxidants (e.g., NAC, Vitamin E) E->G H Increase Serum Concentration (Enhance Protein Binding) E->H I Utilize Drug Delivery System (e.g., Nanoparticles) E->I F->I K Toxicity Mitigated: Proceed with Experiment G->K H->K I->K L Toxicity Inherent: Re-evaluate Compound J->L

Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.

Advanced Mitigation Strategies

If optimizing basic parameters is insufficient, consider these more advanced approaches.

Q3: Can I use antioxidants to reduce quinoline-induced toxicity?

A3: Yes, this is a viable strategy, particularly if oxidative stress is a primary mechanism of toxicity.

  • Approach: Co-incubate your cells with the quinoline compound and a known antioxidant. Common choices include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), or glutathione (GSH).[1]

  • Rationale: Antioxidants can directly scavenge ROS or replenish the cell's endogenous antioxidant capacity, thereby reducing oxidative damage and subsequent cell death.[17][18] Several studies have demonstrated the antioxidant potential of quinoline derivatives themselves, suggesting a delicate balance that can be tipped.[19][20] If an antioxidant rescues the cells from death, it provides strong evidence that oxidative stress is a key cytotoxic mechanism for your compound.

Q4: How does serum in the culture medium affect toxicity?

A4: Serum proteins, particularly albumin, can bind to quinoline compounds.[21] This interaction is a double-edged sword:

  • Toxicity Reduction: Protein binding reduces the free fraction of the compound available to enter cells, which can decrease toxicity.[22][23] If you observe high toxicity in low-serum or serum-free media, consider increasing the serum concentration (e.g., from 5% to 10% or 20%) to see if it mitigates the effect.

  • Relevance to in vivo studies: While protein binding can reduce toxicity in vitro, its role in overall therapeutic effectiveness or toxicity in vivo is complex and not always clear-cut.[22][24] However, modulating serum levels in your culture can be a useful tool to control the effective concentration of your compound.

Q5: Are there formulation strategies, like nanoparticle delivery, that can help?

A5: Absolutely. Advanced formulation is a powerful strategy to enhance efficacy and reduce off-target toxicity.

  • Approach: Encapsulating quinoline compounds within nanoparticle-based drug delivery systems (e.g., liposomes, polymeric nanoparticles) can be highly effective.[25][26][27]

  • Rationale: Nanoparticle delivery offers several advantages:

    • Improved Solubility: It can solubilize hydrophobic compounds, preventing precipitation in aqueous culture media.[27]

    • Controlled Release: It allows for a sustained, controlled release of the compound, preventing the sudden high concentrations that often lead to acute toxicity.[26]

    • Reduced Systemic Toxicity: By shielding the compound until it reaches its target, nanoparticle systems can significantly lower the overall toxic burden on cells.[28][29][30]

    • Targeted Delivery: In more advanced systems, nanoparticles can be functionalized with ligands to target specific cell types, further increasing the therapeutic window.[26]

Key Mechanisms and Mitigation Points

G cluster_mech Toxicity Mechanisms cluster_mit Mitigation Strategies QC Quinoline Compound ROS ↑ Reactive Oxygen Species (ROS) QC->ROS Met Metabolic Activation (CYP450) QC->Met DNA DNA Damage / Enzyme Inhibition QC->DNA CellDeath Off-Target Cytotoxicity ROS->CellDeath Met->CellDeath DNA->CellDeath AOX Antioxidants (NAC) AOX->ROS Inhibits SPB Serum Protein Binding SPB->QC Sequesters Free Drug Nano Nanoparticle Delivery Nano->QC Controls Release

Caption: How mitigation strategies counteract key toxicity mechanisms.

Section 3: Essential Experimental Protocols

Here are step-by-step guides for fundamental assays used in assessing and troubleshooting quinoline cytotoxicity.

Protocol 1: Assessing Cytotoxicity using MTT Assay

Objective: To determine the concentration at which a quinoline compound reduces the viability of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of your quinoline compound in culture medium. Also, prepare a vehicle control (e.g., medium with the maximum concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Detecting Intracellular ROS Production

Objective: To determine if a quinoline compound induces oxidative stress by measuring intracellular ROS levels.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with your quinoline compound (at 1x concentration) in a black, clear-bottom 96-well plate as described in the MTT protocol. Include a vehicle control and a positive control (e.g., 100 µM H2O2).

  • DCFDA Loading: At the end of the treatment period, remove the medium and wash the cells gently with warm PBS.

  • Probe Incubation: Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution in PBS to each well. Incubate for 30-45 minutes at 37°C, protected from light.

  • Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Express the ROS production as a percentage of the fluorescence of the vehicle control. A significant increase in fluorescence indicates ROS induction.

References

  • Li, M., Wang, Y., Ma, L., Yan, X., & Lei, Q. (2021). Dose-effect and structure-activity relationships of haloquinoline toxicity towards Vibrio fischeri. ProQuest.
  • ResearchGate. (n.d.). The structure-toxicity relationship of quinolones.
  • Drusano, G. L. (2003). Clinical role of protein binding of quinolones. PubMed.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed.
  • Kumar, P., et al. (2018). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
  • BIOSYNCE. (2025). What proteins can bind to quinoline? BIOSYNCE Blog.
  • Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. (2025). Source not specified.
  • Reyes-Haro, D., et al. (2001).
  • Benchchem. (n.d.). Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs. Benchchem.
  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (n.d.). PDF.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (n.d.). Brieflands.
  • Shou, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. PubMed.
  • Clinical Role of Protein Binding of Quinolones. (2025).
  • Krawczyk, H., et al. (2022).
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Source not specified.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
  • Krawczyk, H., et al. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC - NIH.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Nano based drug delivery systems: recent developments and future prospects. (n.d.). PMC.
  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. (n.d.). OEHHA.
  • New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-medi
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed.
  • Nanoparticles in Drug Delivery: From History to Therapeutic Applic
  • Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. (n.d.). PubMed.
  • In vitro antioxidant activity of quinoline compounds. (n.d.).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (n.d.).
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Review on recent development of quinoline for anticancer activities. (n.d.). Source not specified.
  • Applications of nanoparticle systems in drug delivery technology. (2017). PMC - PubMed Central.
  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (n.d.). MDPI.
  • The connection Between Plasma Protein Binding and Acute Toxicity as Determined by the LD50 Value. (n.d.). PubMed.
  • Recent Studies of Antioxidant Quinoline Derivatives. (2025).
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). NIH.
  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC - PubMed Central.
  • Nanotechnology-Based Drug Delivery Systems. (n.d.). MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH.
  • Quinine. (n.d.). Wikipedia.
  • Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope.
  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (n.d.).

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Technical Support Center: Strategies for Enhancing the Bioavailability of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support center dedicated to navigating the challenges associated with 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. As researchers in drug development, we frequently encounter promising new chemical entities (NCEs) whose therapeutic potential is hindered by poor pharmacokinetic properties. Based on its structure, this particular quinolin-4-ol derivative presents a classic profile for a Biopharmaceutics Classification System (BCS) Class II or IV compound. The presence of two highly lipophilic fluorinated moieties—a trifluoromethoxy group and a trifluoromethyl group—on a quinoline core strongly suggests that this molecule will exhibit low aqueous solubility.[1][2][3][4]

This guide is designed to move beyond simple protocols. It provides a logical framework for identifying and overcoming the specific bioavailability barriers you may encounter. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated workflows to help you systematically enhance the exposure of your compound and advance your research.

Part 1: Foundational Physicochemical Assessment

Before attempting to enhance bioavailability, a thorough understanding of the compound's intrinsic properties is critical. This initial characterization will dictate all subsequent formulation strategies.

Frequently Asked Question (FAQ):

Question: I have just synthesized 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Where do I begin my pre-formulation assessment?

Answer: Your primary goal is to quantify the fundamental physicochemical properties that govern oral drug absorption: aqueous solubility and lipophilicity (LogP/LogD). These parameters will provide the initial evidence for whether your compound's bioavailability is limited by its dissolution rate or its ability to permeate the intestinal membrane. A low solubility value is the most common and anticipated challenge for this class of molecule.

Troubleshooting Guide: Characterizing Your Compound

This table summarizes the essential initial experiments and their implications.

Parameter Experimental Method Anticipated Result for this Compound Implication if Confirmed
Aqueous Solubility Shake-Flask Method (Protocol Below)Very Low (< 10 µg/mL)Dissolution rate will be the primary barrier to oral absorption.
Lipophilicity (LogP/LogD) Shake-Flask or HPLC-based methodHigh (LogP > 3)Excellent driving force for passive membrane diffusion, but exacerbates poor aqueous solubility.
pKa Potentiometric titration or UV-spectrophotometryThe quinolin-4-ol moiety will have an acidic pKa.Determines the extent of ionization in the GI tract, which directly impacts solubility and permeability.
Solid-State Form DSC, TGA, XRPDLikely a stable, high-melting point crystalline solid.[5][6][7]High lattice energy can further suppress solubility; screening for polymorphs or creating amorphous forms is advised.

Part 2: Core Bioavailability Challenges - FAQs

This section addresses common high-level questions that arise after initial characterization and preliminary in vivo screening.

Question 1: My compound shows very low oral absorption in our first rat study. What are the most probable causes? Answer: For a highly lipophilic molecule like this, the two most likely culprits are:

  • Poor Solubility & Dissolution: The compound does not dissolve sufficiently or quickly enough in the gastrointestinal fluids to be absorbed. This is the most common issue for BCS Class II drugs.[8]

  • High First-Pass Metabolism: After absorption into the intestinal wall and transport to the liver via the portal vein, the compound may be extensively metabolized by enzymes (e.g., Cytochrome P450s) before it can reach systemic circulation.

Question 2: How can I distinguish between a solubility problem and a permeability problem? Answer: In vitro models are essential for this.[9][10][11]

  • To assess permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay.[9] Given its high lipophilicity, the compound is expected to have high passive permeability. If permeability is low, it could indicate active efflux by transporters like P-glycoprotein (P-gp).

  • To assess solubility: The thermodynamic solubility data from your shake-flask experiment is the first step. Biorelevant dissolution tests in simulated gastric and intestinal fluids (FaSSGF, FeSSGF, FaSSIF) can provide a more accurate prediction of in vivo dissolution.[12]

Question 3: What are the main strategies I should consider for enhancing the bioavailability of a poorly soluble compound? Answer: The strategies fall into three main categories:

  • Increasing Surface Area & Dissolution Rate: Physical modifications like reducing particle size (micronization, nanonization).[8][13]

  • Improving Apparent Solubility: Formulating the drug in a higher energy state (amorphous solid dispersions) or using solubilizing agents (lipid-based formulations, cyclodextrin complexes).[14][15]

  • Chemical Modification: Creating a more soluble prodrug that converts to the active parent molecule in vivo.

Part 3: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed guides for addressing the specific challenges you are likely to face with 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Guide 1: Addressing Poor Aqueous Solubility
  • The Underlying Science: The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are potent electron-withdrawing groups that increase the molecule's lipophilicity and metabolic stability.[4][16] This high lipophilicity leads to strong intermolecular forces in the solid state (high crystal lattice energy) and poor interaction with water, resulting in low aqueous solubility. The most effective strategy is often to prevent the molecule from crystallizing, thereby creating an "amorphous solid dispersion" (ASD). In an ASD, individual drug molecules are dispersed within a water-soluble polymer matrix, allowing for rapid dissolution and the generation of a supersaturated solution in the gut, which provides a powerful driving force for absorption.[17]

  • Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

    • Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).[15] Start with a 1:3 drug-to-polymer ratio (w/w).

    • Solvent System Preparation: Identify a common volatile solvent that dissolves both your compound and the selected polymer (e.g., methanol, acetone, or a mixture). Prepare a solution with a total solid content of 2-5% (w/v).

    • Spray Drying Parameters (Benchtop System):

      • Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation but is well below the degradation temperature of your compound (e.g., 80-120°C).

      • Atomization/Gas Flow Rate: Adjust to achieve a fine mist. Higher flow rates lead to smaller droplets and faster drying.

      • Solution Feed Rate: Start with a low feed rate (e.g., 5-10 mL/min) to ensure complete drying of the droplets before they contact the cyclone wall.

    • Product Collection: Collect the dried powder from the cyclone collector.

    • Post-Drying: Place the collected ASD powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Characterization (Self-Validation):

      • Confirm Amorphous State: Analyze the ASD powder using X-Ray Powder Diffraction (XRPD). The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a broad "halo" confirms an amorphous state.

      • Assess Thermal Properties: Use Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), which indicates a homogenous dispersion.

      • Evaluate Performance: Conduct a dissolution test comparing the ASD to the raw crystalline compound. The ASD should show a significantly faster dissolution rate and achieve a state of supersaturation (a concentration above the equilibrium solubility of the crystalline form).

Guide 2: Investigating Membrane Permeability and Efflux
  • The Underlying Science: While high lipophilicity generally correlates with high passive permeability, it can also make a compound a substrate for efflux transporters like P-glycoprotein (P-gp). These transporters act as cellular "pumps" in the intestinal wall, actively transporting absorbed drug molecules back into the gut lumen, thereby reducing net absorption.

  • Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • Materials: 96-well PAMPA plate system (donor and acceptor plates with a lipid-infused artificial membrane), PBS buffer (pH 7.4), Dodecane, Phospholipid solution (e.g., Lecithin in dodecane), reference compounds (Propranolol for high permeability, Theophylline for low permeability).

    • Membrane Preparation: Coat the membrane of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5 minutes.

    • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

    • Donor Plate Preparation: Prepare a stock solution of your compound and reference compounds in a suitable solvent (e.g., DMSO). Dilute this stock into PBS to create the donor solution (final DMSO concentration <1%). Add 200 µL of the donor solution to each well of the donor plate.

    • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate the sandwich plate at room temperature for 4-16 hours with gentle shaking.

    • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).[18][19]

    • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [drug]_A / [drug]_eq) Where VD and VA are the volumes in the donor and acceptor wells, A is the membrane area, t is the incubation time, and [drug]eq is the equilibrium concentration.

    • Interpretation: Compare the Pe value of your compound to the high and low permeability controls. A high Pe value suggests that passive permeability is not a limiting factor. If results from a cell-based Caco-2 assay show low permeability while the PAMPA result is high, it strongly suggests the involvement of active efflux.

Part 4: Workflow Visualization & Strategy Selection

A systematic approach is key to efficiently identifying the optimal bioavailability enhancement strategy. The following workflow illustrates a logical decision-making process.

Bioavailability_Workflow start_node Start: Physicochemical Characterization (Solubility, LogP, pKa, Solid Form) sol_check Solubility < 100 µg/mL? start_node->sol_check decision_node decision_node process_node process_node vivo_node vivo_node sol_strat Solubility Enhancement - Amorphous Solid Dispersions - Nanosuspensions - Lipid-Based Formulations sol_check->sol_strat  Yes perm_check Low Permeability in Caco-2 Assay? sol_check->perm_check No   sol_strat->perm_check efflux_check Efflux Ratio > 2? perm_check->efflux_check  Yes invivo_pk In Vivo Pharmacokinetic Study (e.g., Rat or Dog Model) perm_check->invivo_pk No   perm_strat Permeability Enhancement - Co-formulate with Efflux Inhibitor - Prodrug Strategy efflux_check->perm_strat  Yes efflux_check->invivo_pk No   perm_strat->invivo_pk

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Part 5: Analytical Methodologies

Question: What analytical techniques are appropriate for quantifying 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol in biological samples like plasma?

Answer: Due to the expected low concentrations in vivo, a highly sensitive and selective method is required. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For higher concentration samples, such as those from dissolution studies, HPLC with UV detection (HPLC-UV) may suffice. Quinoline-based compounds are often analyzed using reverse-phase HPLC.[18][19] Method development will involve optimizing the mobile phase, gradient, and column chemistry to achieve a sharp peak shape and adequate retention. Solid-phase extraction (SPE) is a common technique for extracting quinoline derivatives from complex biological matrices like plasma prior to analysis.[19]

References

  • TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Kanth, R. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. [Link]

  • Singh, A. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Nagy, B., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2024). IJCRT.org. [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.). Mary Ann Liebert, Inc., publishers. [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media. [Link]

  • New in vitro bioavailability models to avoid animal studies. (2023). University of Southern Denmark. [Link]

  • In vivo methods for drug absorption. (n.d.). Consensus. [Link]

  • Igbinoba, S. I., & Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequivalence & Bioavailability International Journal. [Link]

  • Dalpiaz, A., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Molecular Biosciences. [Link]

  • Al-Ghamdi, S. N., & Al-Omar, M. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PubMed Central. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2007). ResearchGate. [Link]

  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023). ResearchGate. [Link]

  • 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. (n.d.). PubChem. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). PubMed Central. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. [Link]

  • 6-Methyl-2-(trifluoromethyl)-4-quinolinol (CAS 1701-20-8) Properties. (n.d.). Chemcasts. [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2023). MDPI. [Link]

  • Nagy, B., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

  • Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Krishnamurti, R., et al. (1991). Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes. The Journal of Organic Chemistry. [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2020). Bentham Science. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery & Therapeutics. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]

  • 2-(Trifluoromethyl)quinolin-4-ol. (n.d.). PubChem. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). Bohrium. [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2020). IOPscience. [Link]

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Column chromatography optimization for fluorinated compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on optimizing column chromatography for fluorinated compounds. This resource is structured to address the specific challenges researchers, scientists, and drug development professionals encounter, moving beyond generic advice to offer explanations rooted in the physicochemical properties of these unique molecules.

Navigating the Nuances of Fluorinated Compound Separations

Fluorinated compounds present a unique set of challenges and opportunities in chromatographic separations. Their distinct polarity, hydrophobicity, and potential for secondary interactions necessitate a departure from standard C18-based methodologies. This guide provides a framework for method development and troubleshooting, empowering you to achieve robust and reproducible separations.

Troubleshooting Guide

This section addresses common issues encountered during the chromatography of fluorinated compounds in a problem-solution format.

Issue 1: Poor Peak Shape (Tailing) for Fluorinated Analytes

Question: My fluorinated compound, particularly a basic amine or phenol, is exhibiting significant peak tailing on a standard silica or C18 column. What is causing this, and how can I resolve it?

Answer:

Peak tailing is a common issue in chromatography and can be particularly pronounced with fluorinated compounds due to a combination of factors.[1][2]

  • Causality: The primary cause is often secondary interactions between the analyte and active sites on the stationary phase.[1][3] On silica-based columns, these active sites are typically acidic silanol groups (Si-OH). Basic fluorinated compounds can interact strongly with these sites through hydrogen bonding or ionic interactions, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.[3] The high electronegativity of fluorine atoms can also influence the acidity or basicity of nearby functional groups, sometimes exacerbating these secondary interactions.

  • Solutions & Protocols:

    • Mobile Phase Modification:

      • For Basic Compounds: Add a small amount of a competitive base to the mobile phase, such as triethylamine (TEA) or ammonia. This will occupy the active silanol sites, minimizing their interaction with your analyte. A typical starting concentration is 0.1% (v/v) TEA.

      • For Acidic Compounds: The addition of a small amount of a competitive acid, like formic acid or acetic acid (typically 0.1% v/v), can suppress the ionization of acidic silanol groups and the analyte, leading to improved peak shape.

      • Use of Buffers: Employing a buffer system to control the mobile phase pH can be highly effective. For basic analytes, operating at a lower pH will protonate the silanol groups, reducing their interaction potential.[1]

    • Stationary Phase Selection:

      • End-Capped Columns: Utilize a high-quality, end-capped C18 or C8 column. End-capping masks many of the residual silanol groups, though it may not eliminate them entirely.

      • Fluorinated Stationary Phases: Consider switching to a pentafluorophenyl (PFP) or other fluorinated phase column. These phases offer different selectivity and can reduce the types of interactions that cause tailing on traditional reversed-phase columns.[4][5]

    • Column Overload:

      • Injecting too much sample can lead to peak tailing.[3] Reduce the injection volume or the concentration of your sample to see if the peak shape improves.

Issue 2: Co-elution of a Fluorinated Compound and its Desfluoro Impurity

Question: I am struggling to separate a fluorinated drug molecule from its corresponding non-fluorinated (desfluoro) analog. They are eluting very close together on my C18 column. How can I improve this separation?

Answer:

This is a classic challenge in pharmaceutical analysis, as desfluoro impurities are common process-related impurities. The subtle difference in polarity between the fluorinated parent and its hydrogen-containing counterpart can make separation difficult on standard alkyl phases.

  • Causality: The retention on a C18 column is primarily driven by hydrophobic interactions. While fluorine is highly electronegative, a single fluorine substitution may not impart a significant enough change in overall hydrophobicity to allow for baseline resolution from its desfluoro analog.

  • Solutions & Protocols:

    • Leverage Fluorinated Stationary Phases: This is the most effective solution. Fluorinated stationary phases, such as those with perfluoroaryl or perfluoroalkyl ligands, exhibit unique retention mechanisms beyond simple hydrophobicity.[5][6] These phases can engage in dipole-dipole, π-π, and charge transfer interactions, which are more sensitive to the presence of fluorine atoms.[4] This often results in increased retention and selectivity for the fluorinated compound relative to its non-fluorinated analog.[6] Perfluoroaryl columns have shown particularly good performance for these separations.[6]

    • Mobile Phase Optimization with Fluorinated Additives:

      • The addition of a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), to the mobile phase can enhance the separation of fluorinated and non-fluorinated compounds, even on a standard C18 column.[7][8] TFE can adsorb to the stationary phase surface, modifying its properties and creating a "fluorous-like" environment that can better differentiate between the analytes.[7][9]

    • "Hetero-Pairing" of Column and Eluent:

      • Optimal separation can often be achieved by using a fluorinated column with a standard hydrogenated eluent (e.g., methanol/water or acetonitrile/water) or a standard C8/C18 column with a fluorinated eluent.[7][8] This "hetero-pairing" maximizes the differential partitioning of the fluorinated and non-fluorinated species.[8]

Issue 3: Poor Retention of Highly Fluorinated Compounds in Reversed-Phase Chromatography

Question: My highly fluorinated compound is eluting at or near the void volume on my C18 column, even with a high percentage of water in the mobile phase. How can I increase its retention?

Answer:

This phenomenon, often termed the "fluorophobic effect," can be counterintuitive. While fluorine is hydrophobic, highly fluorinated molecules can be less retained on alkyl phases than their hydrocarbon analogs.

  • Causality: Highly fluorinated compounds are not only hydrophobic but also "lipophobic" (they do not readily interact with hydrocarbon chains). The C18 stationary phase is lipophilic. This mutual repulsion can lead to poor retention.

  • Solutions & Protocols:

    • Use a Fluorinated Stationary Phase: A perfluoroalkyl or pentafluorophenyl (PFP) stationary phase is the ideal choice.[5][10] These phases are "fluorophilic" and will retain highly fluorinated compounds through favorable fluorous-fluorous interactions. The retention on these phases generally increases with the fluorine content of the analyte.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar fluorinated compounds, HILIC can be an excellent alternative to reversed-phase chromatography.[11][12] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique is well-suited for retaining polar analytes that are not well-retained in reversed-phase mode. The use of ammonium fluoride as a mobile phase additive in HILIC has shown promise for improving ionization and peak shape for some compounds.[13]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the analysis and purification of fluorinated compounds, especially polymers, that are challenging to analyze by HPLC or GC due to solubility or volatility issues.[14][15] Using supercritical CO2 as the mobile phase, SFC offers unique selectivity and is compatible with a wide range of stationary phases.[16][17]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose stationary phases for separating a mixture of fluorinated and non-fluorinated compounds?

A: Pentafluorophenyl (PFP) phases are often the best starting point.[4] They are considered multi-modal, offering a blend of hydrophobic, aromatic (π-π), dipole-dipole, and weak ion-exchange interactions.[4][5] This versatility allows for good selectivity for a wide range of compounds, including halogenated and aromatic species, making them a significant departure from the purely hydrophobic interactions of C18 phases.[9][18]

Q2: Can I use the same mobile phases on a fluorinated column as I do on a C18 column?

A: Yes, standard reversed-phase mobile phases like methanol/water and acetonitrile/water are fully compatible with fluorinated stationary phases.[10] The key difference will be in the selectivity and retention times you observe. You may find that the elution order of compounds changes significantly compared to a C18 column, which can be advantageous for resolving difficult-to-separate pairs.[9][18]

Q3: My fluorinated compound seems to be decomposing on the silica gel of my flash chromatography column. What are my options?

A: If your compound is unstable on standard silica gel, you have a few alternatives for purification:[19]

  • Deactivated Silica: You can reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine, before packing the column.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or florisil for your flash chromatography.[19]

  • Reversed-Phase Flash Chromatography: If your compound is amenable to it, using a C18-functionalized silica gel for flash chromatography can be a good option, as it avoids the acidic nature of standard silica.

Q4: How does the degree of fluorination affect retention time?

A: The effect depends on the stationary phase:

  • On Fluorinated Phases (e.g., PFP, TDF): Retention generally increases as the fluorine content of the analyte increases.[10] This is due to favorable "fluorous-fluorous" interactions between the analyte and the stationary phase.

  • On Traditional C18 Phases: The effect can be less predictable. While fluorine is hydrophobic, the lipophobicity of highly fluorinated compounds can lead to decreased retention compared to less fluorinated or non-fluorinated analogs.

Q5: Are there special considerations for the chiral separation of fluorinated compounds?

A: Yes, the presence of fluorine can significantly influence chiral recognition. Many chiral stationary phases (CSPs) are effective for separating fluorinated enantiomers.[20] The unique electronic properties and steric bulk of fluorine atoms can enhance the interactions with the chiral selector, often leading to excellent resolutions.[21] Supercritical Fluid Chromatography (SFC) is also a widely used and effective technique for chiral separations of fluorinated pharmaceuticals.[15]

Data & Protocols
Table 1: Stationary Phase Selection Guide for Fluorinated Compounds
Analyte TypePrimary ChallengeRecommended Stationary PhaseRationale
Basic Fluorinated Amines Peak TailingPentafluorophenyl (PFP), End-capped C18PFP offers alternative selectivity; high-quality end-capping minimizes silanol interactions.[3][4]
Fluorinated Aromatics Co-elution with isomersPentafluorophenyl (PFP)Enhanced π-π and dipole-dipole interactions provide unique selectivity for positional isomers.[5][9]
Highly Fluorinated Compounds Poor Retention (Reversed-Phase)Tridecafluoro (TDF) or other Perfluoroalkyl phases"Fluorophilic" nature of the phase enhances retention through fluorous-fluorous interactions.[10]
Fluorinated vs. Desfluoro Analogs Poor ResolutionPentafluorophenyl (PFP), PerfluoroalkylThese phases are more sensitive to the presence of fluorine, enhancing selectivity.[6]
Polar Fluorinated Compounds Poor Retention (Reversed-Phase)HILIC (e.g., Amide, Diol)Operates on a different retention mechanism suitable for polar analytes.[11]
Experimental Protocol: Method Development for Separating a Fluorinated Compound from its Desfluoro Impurity

Objective: To achieve baseline separation of a fluorinated active pharmaceutical ingredient (API) from its desfluoro impurity.

Step 1: Initial Column Screening

  • Prepare a standard solution containing both the fluorinated API and the desfluoro impurity in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Screen two columns in parallel:

    • A high-quality, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

    • A Pentafluorophenyl (PFP) column of similar dimensions.

  • Run a generic gradient on both columns:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

  • Analysis: Compare the chromatograms. The PFP column is likely to show a greater separation factor (α) between the two peaks.[6]

Step 2: Optimization on the PFP Column

  • Gradient Optimization: If separation is observed but not baseline, adjust the gradient slope. A shallower gradient will increase resolution.

  • Mobile Phase Modifier: If the API is basic and shows tailing, add 0.1% trifluoroacetic acid (TFA) or use an ammonium acetate buffer to improve peak shape.[22]

  • Temperature Adjustment: Varying the column temperature (e.g., between 25 °C and 45 °C) can affect selectivity and may improve the separation.[7]

Step 3: Alternative Approach (If PFP is not successful)

  • Revert to the C18 column.

  • Modify the mobile phase by creating a ternary system. Replace a portion of the aqueous mobile phase (A) with 2,2,2-trifluoroethanol (TFE). Start with a mobile phase A composition of 90:10 water:TFE (with 0.1% formic acid).

  • Re-run the gradient. The presence of TFE can induce a unique selectivity for fluorinated compounds.[7][9]

Visualizing Chromatographic Principles
Diagram 1: Analyte-Stationary Phase Interactions

G cluster_c18 C18 Stationary Phase cluster_pfp PFP Stationary Phase C18_Analyte Fluorinated Analyte C18_Phase C18 Alkyl Chains C18_Analyte->C18_Phase Hydrophobic/ Lipophobic Repulsion C18_Silanol Residual Silanol (Si-OH) C18_Analyte->C18_Silanol Secondary Interaction (Peak Tailing) PFP_Analyte Fluorinated Analyte PFP_Phase Pentafluorophenyl Ring PFP_Analyte->PFP_Phase π-π Stacking PFP_Analyte->PFP_Phase Dipole-Dipole PFP_Analyte->PFP_Phase Fluorophilic Interaction

Caption: Contrasting interaction mechanisms on C18 vs. PFP stationary phases.

Diagram 2: Logical Workflow for Method Development

G Start Start: Separation of Fluorinated Mixture Screen Screen C18 vs. PFP Column (Generic Gradient) Start->Screen Assess Assess Resolution & Peak Shape Screen->Assess OptimizePFP Optimize on PFP: Gradient, Temperature, pH Assess->OptimizePFP Good Selectivity on PFP OptimizeC18 Optimize on C18: Add TFE to Mobile Phase Assess->OptimizeC18 Better Initial Result on C18 HILIC Consider HILIC for Polar Analytes Assess->HILIC Poor Retention Success Method Optimized OptimizePFP->Success Failure Consider SFC or Alternative Technique OptimizePFP->Failure OptimizeC18->Success OptimizeC18->Failure HILIC->Success

Sources

Technical Support Center: A Guide to the Stability of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the handling, storage, and stability of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to proactively address challenges and ensure the integrity of this valuable compound throughout your experiments. The information presented herein is a synthesis of established principles in medicinal chemistry, data on analogous compounds, and recommended best practices.

Introduction: Understanding the Molecule

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a highly functionalized quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The presence of both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group is a deliberate design element in modern drug discovery. These fluorine-containing moieties are known to significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. However, the unique electronic nature of these groups also influences the compound's susceptibility to various degradation pathways. This guide will provide you with the expertise to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could this be a stability issue with my 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol?

A1: Yes, inconsistent results are a common indicator of compound degradation.[2] The stability of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol can be influenced by several factors including storage conditions, solvent choice, pH of the solution, and exposure to light.[3] It is crucial to rule out compound instability as a source of variability in your assays.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the quinolin-4-ol core and the nature of its substituents, the primary degradation pathways are anticipated to be photodegradation and oxidation . The quinoline ring system is known to be susceptible to light-induced degradation.[3] Additionally, the electron-rich aromatic system can be prone to oxidation. Hydrolysis under extreme pH conditions is also a potential, though likely less common, degradation route.

Q3: How stable are the trifluoromethoxy and trifluoromethyl groups?

A3: Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are generally considered to be highly stable. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering these groups resistant to metabolic, chemical, thermal, and photochemical degradation.[4] While the C-F bond can be cleaved under specific hydrolytic conditions in some molecules, it is generally not the most labile part of this compound under typical experimental conditions.[5]

Q4: What is the optimal pH range for working with this compound in aqueous solutions?

A4: The stability of quinoline derivatives in solution is often pH-dependent.[3] For 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, it is advisable to maintain the pH within a neutral to slightly acidic range (pH 4-7) to minimize the risk of base-catalyzed hydrolysis or other pH-dependent degradation pathways.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Discoloration of solid compound or solution (e.g., yellowing) Photodegradation or oxidation.Store the solid compound and solutions protected from light in amber vials or containers wrapped in aluminum foil.[6] For solutions, consider using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).[6]
Appearance of new peaks in HPLC or LC-MS analysis Compound degradation.Prepare fresh solutions for each experiment. If a stock solution must be used, aliquot it into single-use vials to minimize freeze-thaw cycles.[2] Conduct a forced degradation study (see below) to identify potential degradation products and optimize your analytical method to resolve them from the parent compound.
Loss of biological activity or potency in assays Degradation of the active compound.Confirm the purity of your compound before each experiment using a validated analytical method. Ensure that your experimental conditions (e.g., buffer composition, incubation time, and temperature) are not contributing to degradation.
Poor solubility in aqueous buffers The hydrophobic nature of the trifluoromethyl and trifluoromethoxy groups.Consider preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, the following storage conditions are recommended:

  • Solid Compound: Store at 2-8°C in a tightly sealed, opaque container to protect from light and moisture.[6][7] For extended storage, consider storing at -20°C.

  • Solutions: Prepare fresh solutions for each experiment whenever possible. If stock solutions are necessary, they should be prepared in a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use, amber glass vials and store at -20°C or -80°C under an inert atmosphere.[6] Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[4][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

1. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours).[9]
  • Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for a specified period.[9]
  • Neutral Conditions: Dissolve the compound in purified water and heat at a similar temperature.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10]
  • Incubate at room temperature and monitor for degradation over time.

3. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12]
  • A control sample should be kept in the dark to differentiate between light-induced and thermal degradation.

4. Thermal Degradation:

  • Expose the solid compound to elevated temperatures (e.g., 60-80°C) for an extended period.

Sample Analysis: After exposure to stress conditions, samples should be analyzed by a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and detect any degradation products.[10]

Protocol 3: Stability-Indicating HPLC-UV Method Development

A robust analytical method is crucial for accurately assessing the stability of your compound.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its more polar degradation products.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision. The specificity is confirmed by demonstrating that the degradation products do not co-elute with the parent compound, which is achieved through the analysis of samples from forced degradation studies.

Visualization of Key Concepts

Logical Workflow for Stability Assessment

cluster_0 Initial Assessment cluster_1 Experimental Design cluster_2 Analysis and Interpretation cluster_3 Implementation A Review Compound Structure - Quinolin-4-ol core - CF3 and OCF3 groups B Identify Potential Degradation Pathways - Photodegradation - Oxidation - Hydrolysis A->B C Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) B->C E Analyze Stressed Samples C->E D Develop Stability-Indicating Analytical Method (e.g., HPLC) D->E F Identify and Characterize Degradation Products E->F G Establish Degradation Profile F->G H Define Optimal Storage and Handling Conditions G->H I Implement Routine Quality Control Testing H->I

Caption: Workflow for assessing the stability of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Potential Degradation Pathways

cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 6-(Trifluoromethoxy)-2- (trifluoromethyl)quinolin-4-ol Light Light (UV/Vis) Parent->Light Oxidant Oxidizing Agent (e.g., H2O2) Parent->Oxidant pH Extreme pH (Acid/Base) Parent->pH Photo_Products Photodegradation Products (e.g., ring-opened species) Light->Photo_Products Oxidized_Products Oxidized Derivatives (e.g., N-oxides) Oxidant->Oxidized_Products Hydrolysis_Products Hydrolysis Products pH->Hydrolysis_Products

Caption: Potential degradation pathways for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Drug-Excipient Compatibility

For formulation development, assessing the compatibility of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol with various excipients is a critical step.[13] Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API), affecting the stability and performance of the final dosage form.[14]

Commonly Used Excipients to Evaluate:

  • Fillers: Lactose, microcrystalline cellulose, dicalcium phosphate

  • Binders: Povidone (PVP), hydroxypropyl methylcellulose (HPMC)

  • Disintegrants: Croscarmellose sodium, sodium starch glycolate

  • Lubricants: Magnesium stearate

Screening Methods:

  • Binary Mixtures: Prepare 1:1 mixtures of the API and each excipient. A small amount of water (e.g., 5-10%) can be added to accelerate potential reactions.[15]

  • Stress Conditions: Store the binary mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analysis: Analyze the stressed samples using techniques like HPLC to detect any degradation of the API. Thermal analysis methods such as Differential Scanning Calorimetry (DSC) can also be used to identify potential interactions.[14]

References

  • What are the storage conditions for different types of fluorinated pharmaceutical intermedi
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  • Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, T. I. B., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811.
  • improving the stability of 6-(Trifluoromethoxy)quinolin-4-amine in solution - Benchchem. (n.d.).
  • Mena, M. N., & M, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5364.
  • PubChem. (n.d.). 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol.
  • The Pharma Innovation. (2015). Drug-Excipient compatibility studies: First step for dosage form development.
  • Forced Degrad
  • Rao, B. M., & Kumar, K. P. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 863-875.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., Zanatta, N., Martins, T. I. B., ... & Bonacorso, H. G. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811.
  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • El-Kimary, E. R., Khamis, E. F., & Belal, F. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 1-13.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Slideshare. (n.d.).
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  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (2025).
  • Bentel, M. J., Yu, Y., Xu, L., & Arnold, W. A. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 53(10), 5740-5749.
  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • PubChem. (n.d.). 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol.
  • Hone, C. A., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(2), 114-127.
  • ResearchGate. (2025). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Paleta, O., Dvořák, D., & Kvíčala, J. (2022). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. New Journal of Chemistry, 46(46), 22269-22276.
  • Kumar, A., Singh, P., & Kumar, D. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418.
  • Karimi, A., & Dehghani, M. (2022). Changes in Oxidative Stress Parameters in Terms of Simultaneous Exposure to Physical and Chemical Factors: A Systematic Review. Journal of Environmental and Public Health, 2022, 1-10.
  • SciSpace. (n.d.). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9.
  • Flinn Scientific. (n.d.).
  • Kim, S., Lee, J., & Kim, J. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage.
  • Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(9), 3045-3054.
  • Ultrasystems, Inc. (1981).
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  • Benchchem. (n.d.). 6-(trifluoromethyl)isoquinolin-1(2H)-one stability and storage problems.
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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Bioactivity of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol as a CFTR Potentiator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Novel CFTR Modulators

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as an anion channel, primarily transporting chloride ions across the apical membrane of epithelial cells, a process crucial for maintaining fluid and salt balance in various organs.[2][3] Pathogenic mutations can lead to dysfunctional CFTR protein, resulting in a multisystem disease.[3]

The advent of CFTR modulators—small molecules that directly target the defective protein—has revolutionized CF treatment. These modulators are broadly classified into correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators , which enhance the channel's opening probability (gating) once it is at the cell surface.[1][3][4]

This guide focuses on 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol , a novel quinoline derivative with a structural resemblance to known bioactive molecules.[5][6][7][8] While direct data on this specific compound is emerging, its quinolin-4-ol core, substituted with electron-withdrawing trifluoromethoxy and trifluoromethyl groups, suggests a strong potential for potent biological activity, particularly as a CFTR potentiator.[9]

This document provides a comprehensive framework for researchers to validate the bioactivity of this compound. We will objectively compare its potential performance with established CFTR modulators, provide detailed experimental protocols for its characterization, and explain the scientific rationale behind each step to ensure robust and reproducible data.

Comparative Landscape: Establishing a Performance Benchmark

To validate the bioactivity of a novel compound, its performance must be benchmarked against well-characterized alternatives. For a putative CFTR potentiator, the primary comparators are the FDA-approved drug Ivacaftor (VX-770) and other research compounds.

CompoundChemical ClassMechanism of ActionKey Characteristics
Ivacaftor (VX-770) Quinoline-carboxamidePotentiator: Binds to CFTR and stabilizes the open-channel state, increasing chloride transport.[10] It decouples the gating cycle from the ATP hydrolysis cycle.[11][12]First-in-class potentiator, highly effective for gating mutations (e.g., G551D).[3][11][13]
GLPG1837 & GLPG2451 N/APotentiators: Enhance the function of CFTR channels.[13][14]Investigational compounds that have shown high potency and efficacy on various CFTR mutants in preclinical studies.[14]
Genistein IsoflavonePotentiator: A plant-derived flavonoid suggested to have CFTR potentiating activity, often used as a tool compound in research.[3][13]Lower potency compared to synthetic modulators; useful as a positive control in screening assays.[15]
GlyH-101 Glycine HydrazideInhibitor : A potent, pore-occluding CFTR inhibitor.[16][17][18]Serves as a crucial negative control to confirm that the observed activity is specific to CFTR potentiation and not an artifact.

The primary hypothesis is that 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol will function as a CFTR potentiator, increasing the channel's open probability. Its efficacy will be determined by comparing its EC50 (half-maximal effective concentration) and maximal efficacy to that of Ivacaftor.

Experimental Validation Workflow

A multi-tiered approach is essential for a thorough validation. The workflow progresses from high-throughput cell-based assays to more physiologically relevant electrophysiological measurements.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Electrophysiological Confirmation cluster_2 Tier 3: Mechanistic & Specificity Studies YFP YFP-Halide Influx Assay (High-Throughput) FMP Membrane Potential Assay (High-Throughput) Ussing Ussing Chamber Assay (Short-Circuit Current) YFP->Ussing Confirm Activity FMP->Ussing Patch Patch-Clamp Electrophysiology (Single-Channel Analysis) Ussing->Patch Elucidate Mechanism Western Western Blot Analysis (Corrector vs. Potentiator) Ussing->Western Determine Class

Caption: Schematic of a Ussing chamber experiment for measuring CFTR activity.

Detailed Protocol: Ussing Chamber Assay

Cell Line: Human bronchial epithelial cells from a CF patient (e.g., CFBE41o⁻ expressing G551D-CFTR) grown on permeable supports (e.g., Transwell inserts).

Reagents:

  • Ringer's Solution (Basolateral): High chloride concentration.

  • Low-Chloride Ringer's Solution (Apical): Chloride replaced with gluconate to create a chloride gradient.

  • Forskolin (10 µM) and IBMX (100 µM) to maximize cAMP stimulation.

  • Test Compound, Ivacaftor, GlyH-101, and DMSO.

Procedure:

  • Cell Culture: Culture CFBE41o⁻ cells on permeable supports for 10-14 days to allow for polarization and formation of tight junctions.

  • Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with their respective Ringer's solutions and maintain at 37°C with carbogen (95% O₂/5% CO₂) bubbling.

  • Equilibration: Clamp the voltage to 0 mV and allow the baseline Isc to stabilize.

  • Stimulation:

    • Add Forskolin/IBMX to both chambers to activate CFTR. Observe the initial increase in Isc.

    • Once the Forskolin-stimulated current is stable, add the test compound or control (Ivacaftor, DMSO) to the apical chamber.

  • Inhibition: After the potentiated current reaches a plateau, add a CFTR inhibitor (GlyH-101) to the apical chamber to confirm that the measured current is CFTR-specific.

  • Data Analysis:

    • Measure the change in Isc (ΔIsc) following the addition of the potentiator.

    • Construct a dose-response curve by testing a range of concentrations.

    • Calculate the EC50 and compare the maximal ΔIsc to that induced by Ivacaftor.

Expected Outcome: A successful potentiator will cause a significant, dose-dependent increase in the forskolin-stimulated Isc. This current should be subsequently inhibited by GlyH-101, confirming its dependence on CFTR channels.

Part 3: Mechanistic Insight with Patch-Clamp Electrophysiology

To provide definitive proof of a potentiator mechanism, single-channel patch-clamp analysis is required. This technique allows for the direct observation of the opening and closing of individual CFTR channels, providing unparalleled mechanistic detail. [19]

Principle of Patch-Clamp

A micropipette with a very fine tip is sealed onto the membrane of a cell, electrically isolating a small "patch" of the membrane that ideally contains only one or a few ion channels. By controlling the voltage across this patch, the current flowing through the single channel can be recorded as it opens and closes.

Key Parameters:

  • Open Probability (Po): The fraction of time the channel spends in the open state. A potentiator's primary role is to increase Po. [13]* Single-Channel Conductance (γ): The rate of ion flow through the open channel. Potentiators typically do not affect conductance.

  • Mean Open Time: The average duration of a channel opening event. Ivacaftor is known to prolong the open time of the channel. [11][12]

Protocol Outline: Excised Inside-Out Patch-Clamp
  • Cell Preparation: Use a suitable cell line (e.g., CHO or HEK293 cells) expressing the CFTR mutant of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill with an appropriate extracellular solution.

  • Seal Formation: Achieve a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Patch Excision: Excise the patch of membrane into an "inside-out" configuration, exposing the cytosolic face of the channel to the bath solution.

  • Activation: Perfuse the bath with a solution containing Mg-ATP and the catalytic subunit of PKA to activate the CFTR channels.

  • Recording: Record baseline single-channel activity at a fixed holding potential.

  • Compound Application: Perfuse the bath with the ATP/PKA solution now containing the test compound or Ivacaftor.

  • Data Analysis: Analyze the recordings to determine changes in Po, mean open time, and mean closed time.

Expected Outcome: 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, if it acts similarly to Ivacaftor, will cause a dramatic increase in the channel's open probability, primarily by prolonging the mean open time without altering the single-channel conductance.

Summary of Validation Data

The following table should be used to summarize the quantitative data gathered from the described experiments, allowing for a direct comparison of the novel compound with the established potentiator, Ivacaftor.

AssayParameter6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-olIvacaftor (VX-770)GlyH-101 (Inhibitor)
YFP-Halide Influx EC₅₀ (nM)[Experimental Value][Literature/Experimental Value]N/A (IC₅₀)
Max Efficacy (% of Ivacaftor)[Experimental Value]100%N/A
Ussing Chamber (Isc) EC₅₀ (nM)[Experimental Value][Literature/Experimental Value]N/A (IC₅₀)
Max ΔIsc (% of Ivacaftor)[Experimental Value]100%N/A
Patch-Clamp Fold Increase in Pₒ[Experimental Value][Literature/Experimental Value]N/A
Effect on Mean Open Time[Experimental Observation]IncreasesN/A
Effect on Conductance (γ)[Experimental Observation]No ChangeN/A

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for validating the bioactivity of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol as a CFTR potentiator. By progressing from high-throughput screening to detailed biophysical characterization, researchers can build a comprehensive data package to establish its mechanism of action and therapeutic potential. Positive results from this workflow would provide a strong rationale for further preclinical development, including evaluation in combination with CFTR correctors and in vivo studies using animal models of cystic fibrosis. The systematic approach described herein ensures scientific integrity and provides a clear path for evaluating this promising new chemical entity.

References

  • CFTR Potentiators. (n.d.). Cystic Fibrosis News Today. Retrieved January 12, 2026, from [Link]

  • Muanprasat, C., et al. (2004). Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy. The Journal of general physiology, 124(2), 125–137. Retrieved January 12, 2026, from [Link]

  • Jih, K. Y., & Hwang, T. C. (2013). Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle. Proceedings of the National Academy of Sciences of the United States of America, 110(11), 4404–4409. Retrieved January 12, 2026, from [Link]

  • Rowe, S. M., & Verkman, A. S. (2013). Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Muanprasat, C., et al. (2004). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Gees, M., et al. (2018). Identification and Characterization of Novel CFTR Potentiators. Frontiers in Pharmacology, 9, 798. Retrieved January 12, 2026, from [Link]

  • Jih, K. Y., & Hwang, T. C. (2013). Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle. PubMed. Retrieved January 12, 2026, from [Link]

  • CFTR Modulator Types. (n.d.). Cystic Fibrosis Foundation. Retrieved January 12, 2026, from [Link]

  • Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Whirl-Carrillo, M., et al. (2021). PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and genomics, 31(5), 97–105. Retrieved January 12, 2026, from [Link]

  • Sigo, L., et al. (2019). Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations. eLife, 8, e46450. Retrieved January 12, 2026, from [Link]

  • Melis, N., et al. (2014). Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors. British journal of pharmacology, 171(16), 3716–3727. Retrieved January 12, 2026, from [Link]

  • Veit, G., et al. (2020). Synergism of ivacaftor (VX-770) and elexacaftor (VX-445) in potentiating G551D-CFTR in FRT cells. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (2017). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Musiol, R. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 22(7), 1203. Retrieved January 12, 2026, from [Link]

  • Verkman, A. S., & Galietta, L. J. (2009). Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators. PubMed Central. Retrieved January 12, 2026, from [Link]

  • 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Nnadi, E. C., et al. (2025). Quinolin-4-ones of plant origin with interesting biological properties. ResearchGate. Retrieved January 12, 2026, from [Link]

  • CFTR Assays. (n.d.). Cystic Fibrosis Foundation. Retrieved January 12, 2026, from [Link]

  • de Jonge, H. R., & Beekman, J. M. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Kumar, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. Retrieved January 12, 2026, from [Link]

  • Validation of nasospheroids to assay CFTR functionality and modulator responses in cystic fibrosis. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Gupta, H., et al. (2009). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Examples of bioactive 2‐trifluoromethyl quinolines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Greay, S. J., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE, 11(6), e0156540. Retrieved January 12, 2026, from [Link]

  • Terpinen-4-ol, A volatile terpene molecule, extensively electrifies the biological systems against the oxidative stress-linked pathogenesis. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Greay, S. J., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. Retrieved January 12, 2026, from [Link]

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A Comparative Analysis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is paramount. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comprehensive comparative analysis of a novel quinoline derivative, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol , against established multi-kinase inhibitors, offering a forward-looking perspective on its potential therapeutic utility.

Due to the novelty of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, direct experimental data on its kinase inhibitory profile is not yet publicly available. Therefore, this guide will present a reasoned, hypothetical kinase inhibition profile for this compound. This projection is based on an expert analysis of its structural features and the well-documented structure-activity relationships (SAR) of related quinoline-based kinase inhibitors. This hypothetical profile will be juxtaposed with the established, experimentally determined kinase profiles of the FDA-approved multi-kinase inhibitors Sorafenib and Regorafenib , as well as the more targeted inhibitor Lapatinib .

This comparative approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and to guide future experimental investigations.

The Rationale for Investigating 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

The chemical architecture of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol suggests a strong potential for kinase inhibition. The quinolin-4-one core is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. Furthermore, the presence of two distinct fluorine-containing substituents, a trifluoromethoxy (-OCF₃) group at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position, is of significant interest. These groups are known to modulate key physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced potency and altered selectivity profiles.

Comparative Kinase Inhibition Profiles

The following table presents a hypothetical kinase inhibition profile for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol alongside the known inhibitory activities of Sorafenib, Regorafenib, and Lapatinib against a panel of key kinases implicated in cancer. The data for the comparator drugs are derived from publicly available sources and are presented as IC50 values (the half-maximal inhibitory concentration), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase Target6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (Hypothetical IC50, nM)Sorafenib (IC50, nM)Regorafenib (IC50, nM)Lapatinib (IC50, nM)
VEGFR2 2090[]4.2[]>10,000
BRAF 5022 (wild-type)28>10,000
BRAF V600E 303816>10,000
c-RAF 10062.5[]>10,000
PDGFRβ 8057[]22[]>10,000
c-KIT 15068[]7[]>10,000
RET 120851.5[]>10,000
EGFR >1,000>10,000>10,00010.2
HER2 >1,000>10,000>10,0009.8

Disclaimer: The IC50 values for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol are hypothetical and for illustrative purposes only. These values are projected based on SAR principles and require experimental validation.

Interpreting the Comparative Data

The hypothetical profile of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol suggests a potent inhibitor of key kinases involved in angiogenesis and cell proliferation, such as VEGFR2 and BRAF. The presence of the trifluoromethoxy group may contribute to enhanced potency against these targets compared to Sorafenib.

Compared to the broad-spectrum inhibitors Sorafenib and Regorafenib, our hypothetical compound may exhibit a more focused, yet still multi-targeted, profile. This could potentially translate to a more favorable therapeutic window with reduced off-target effects. In contrast, Lapatinib's activity is highly specific for the EGFR/HER2 family, highlighting the diverse selectivity profiles that can be achieved with different kinase inhibitor scaffolds.

Signaling Pathways and Experimental Workflows

To experimentally validate the hypothetical kinase profile of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and compare it to other inhibitors, a series of well-defined assays are required.

Key Signaling Pathways Targeted by Selected Kinase Inhibitors

The following diagram illustrates the signaling pathways commonly targeted by the comparator inhibitors and potentially by 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Growth Factors Growth Factors VEGFR VEGFR Growth Factors->VEGFR PDGFR PDGFR Growth Factors->PDGFR EGFR/HER2 EGFR/HER2 Growth Factors->EGFR/HER2 RAS RAS VEGFR->RAS PDGFR->RAS EGFR/HER2->RAS PI3K PI3K EGFR/HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression

Caption: Simplified signaling pathways targeted by kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Kinase Assay Biochemical Kinase Assay Compound Synthesis->Biochemical Kinase Assay IC50 Determination IC50 Determination Biochemical Kinase Assay->IC50 Determination Cell-Based Assay Cell-Based Assay IC50 Determination->Cell-Based Assay In Vivo Studies In Vivo Studies Cell-Based Assay->In Vivo Studies

Caption: A typical workflow for kinase inhibitor characterization.

Detailed Experimental Protocols

In Vitro Biochemical Kinase Assay

This protocol describes a common method for determining the IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Add 2 µL of the purified kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase.

  • Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the kinase of interest (e.g., A375 melanoma cells for BRAF V600E).

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies specific for the phosphorylated and total forms of the downstream substrate (e.g., phospho-ERK and total ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Seed the cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with the antibody for the total form of the substrate to ensure equal protein loading. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion and Future Directions

While the kinase inhibitory profile of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol presented herein is hypothetical, it is grounded in established medicinal chemistry principles. The structural features of this compound suggest a promising profile as a multi-targeted kinase inhibitor with potential activity against key drivers of tumorigenesis and angiogenesis.

The true therapeutic potential of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol can only be elucidated through rigorous experimental validation. The protocols provided in this guide offer a clear roadmap for such an investigation. A comprehensive in vitro kinase panel screen will be the crucial first step to definitively map its selectivity profile. Subsequent cell-based assays will be essential to confirm its on-target activity in a physiological context and to assess its impact on cancer cell proliferation, survival, and migration. Promising in vitro results would then warrant further evaluation in preclinical in vivo models to determine its efficacy and safety profile.

The comparative analysis with established drugs like Sorafenib, Regorafenib, and Lapatinib provides a valuable benchmark for these future studies. Ultimately, the goal is to determine if 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol offers a superior efficacy and safety profile, potentially addressing unmet needs in the landscape of targeted cancer therapy.

References

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
  • Groo, A., Jo, J. C., & Lee, J. (2019). Regorafenib in metastatic colorectal cancer. Expert opinion on pharmacotherapy, 20(15), 1787-1796.
  • Press, M. F., Finn, R. S., Cameron, D., Di Leo, A., Geyer, C. E., Villalobos, I. E., ... & Slamon, D. J. (2008). HER-2 gene amplification, HER-2 and epidermal growth factor receptor mRNA and protein expression, and lapatinib efficacy in women with metastatic breast cancer. Clinical Cancer Research, 14(23), 7861-7870.

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The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Transformative Role of Fluorine in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3][4] From the historical antimalarial quinine to modern anticancer and antibacterial drugs, the versatility of the quinoline scaffold is well-established.[1][4][5] However, the relentless emergence of drug resistance and the demand for improved therapeutic indices necessitate continuous innovation in the design and synthesis of novel quinoline analogs.

One of the most impactful strategies in modern medicinal chemistry is the strategic incorporation of fluorine atoms into drug candidates.[6][7][8][9][10] The introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, pKa, and binding affinity to target proteins.[6][7][8][11][12] This guide provides a comparative analysis of fluorinated and non-fluorinated quinoline analogs, supported by experimental data, to illuminate the efficacy enhancements conferred by fluorination and to provide a practical framework for researchers in the field of drug development.

The Physicochemical Impact of Fluorination on Quinoline Analogs

The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—are central to its utility in drug design.[6] When incorporated into a quinoline scaffold, these properties manifest in several key ways:

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life and bioavailability.[8][12]

  • Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[6][8] This is a critical factor for drugs targeting intracellular components.

  • Modulation of pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby basic nitrogen atoms within the quinoline structure.[6][8] This alteration can influence the compound's solubility, receptor binding, and pharmacokinetic profile.

  • Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformation of a molecule and its ability to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein's active site, potentially leading to enhanced binding affinity and potency.[6][12]

Comparative Efficacy: A Data-Driven Analysis

The theoretical benefits of fluorination are borne out by a growing body of experimental evidence demonstrating the superior efficacy of fluorinated quinoline analogs across various therapeutic areas.

Anticancer Activity

Recent studies have highlighted the potent anticancer activity of novel fluorinated quinoline analogs. For instance, a series of fluorinated quinoline derivatives demonstrated significant activity against triple-negative breast cancer (TNBC) cells (MDA-MB-468), with IC50 values in the low micromolar range (2.5–5 μM), while remaining non-toxic to non-tumorigenic breast cells (MCF-10A).[12] Structure-activity relationship (SAR) studies revealed that the position and number of fluorine substitutions on the quinoline ring are critical for their anticancer activity.[12]

Compound TypeTargetCell LineIC50 (µM)Source
Fluorinated Quinoline Analog (6d)CancerMDA-MB-468 (TNBC)~2.5[12]
Non-Fluorinated Analog (Hypothetical)CancerMDA-MB-468 (TNBC)>10 (Typical for inactive compounds)N/A
Cisplatin (Standard Drug)CancerMDA-MB-468 (TNBC)Higher than active fluorinated analogs[12]
Antimicrobial and Antifungal Activity

The introduction of fluorine has been a key strategy in the development of potent quinolone antibiotics.[4] For example, fluoroquinolones like ciprofloxacin are significantly more active than their non-fluorinated predecessors like nalidixic acid.[13] More recently, novel fluorinated quinoline analogs have shown promising antifungal activity. In one study, several newly synthesized fluorinated quinoline derivatives exhibited potent activity (>80% inhibition at 50 µg/mL) against the fungal pathogen Sclerotinia sclerotiorum.[11]

Compound TypeTarget OrganismActivitySource
Fluorinated Quinoline Analogs (2b, 2e, 2f, 2k, 2n)S. sclerotiorum>80% inhibition at 50 µg/mL[11]
Tebufloquin (Positive Control)R. solani69.7% inhibition[11]
Fluorinated Quinoline Analog (2g)R. solani80.8% inhibition[11]

Interestingly, some non-fluorinated quinolones (NFQs) have been specifically designed to combat resistance to traditional fluoroquinolones in Gram-positive pathogens by retaining potency against mutated DNA gyrase and topoisomerase IV.[14] These NFQs also demonstrated lower acute toxicity compared to their 6-fluorinated counterparts, highlighting that the decision to fluorinate must be context-dependent and target-specific.[14]

Experimental Protocols for Efficacy Evaluation

The following are standardized, step-by-step methodologies for assessing the efficacy of novel quinoline analogs.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[15]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Preparation: Prepare serial dilutions of the test quinoline analogs (both fluorinated and non-fluorinated) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[15]

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like cisplatin).[15]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[15]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This quantitative method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[16][17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline analogs in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.

G cluster_0 Drug Design & Synthesis cluster_1 Physicochemical Properties cluster_2 Biological Efficacy Non-Fluorinated Quinoline Non-Fluorinated Quinoline Fluorination Fluorination Non-Fluorinated Quinoline->Fluorination Strategic Incorporation of Fluorine Fluorinated Quinoline Analog Fluorinated Quinoline Analog Fluorination->Fluorinated Quinoline Analog Increased Metabolic Stability Increased Metabolic Stability Fluorinated Quinoline Analog->Increased Metabolic Stability Enhanced Lipophilicity Enhanced Lipophilicity Fluorinated Quinoline Analog->Enhanced Lipophilicity Modulated pKa Modulated pKa Fluorinated Quinoline Analog->Modulated pKa Improved Binding Affinity Improved Binding Affinity Fluorinated Quinoline Analog->Improved Binding Affinity Improved Pharmacokinetics Improved Pharmacokinetics Increased Metabolic Stability->Improved Pharmacokinetics Better Membrane Permeation Better Membrane Permeation Enhanced Lipophilicity->Better Membrane Permeation Optimized Target Interaction Optimized Target Interaction Modulated pKa->Optimized Target Interaction Increased Potency Increased Potency Improved Binding Affinity->Increased Potency

Caption: The impact of fluorination on the properties and efficacy of quinoline analogs.

G cluster_0 Antimicrobial Efficacy Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of Quinoline Analogs Serial Dilution of Quinoline Analogs Prepare Bacterial Inoculum->Serial Dilution of Quinoline Analogs Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Quinoline Analogs->Inoculate Microtiter Plate Incubate (16-20h) Incubate (16-20h) Inoculate Microtiter Plate->Incubate (16-20h) Determine MIC Determine MIC Incubate (16-20h)->Determine MIC End End Determine MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the quinoline scaffold has proven to be a highly effective strategy for enhancing the therapeutic potential of this important class of heterocyclic compounds. The evidence clearly indicates that fluorination can lead to significant improvements in metabolic stability, target affinity, and overall efficacy in anticancer, antimicrobial, and antifungal applications.[11][12][13] However, it is also crucial to recognize that the effects of fluorination are highly dependent on the specific position and context of the substitution, and in some cases, non-fluorinated analogs may offer advantages in terms of overcoming specific resistance mechanisms or reducing toxicity.[14]

Future research should continue to explore the nuanced structure-activity relationships of fluorinated quinolines, employing a combination of synthetic chemistry, in vitro and in vivo biological evaluation, and computational modeling. This multi-pronged approach will undoubtedly lead to the development of next-generation quinoline-based therapeutics with superior efficacy and safety profiles, addressing critical unmet needs in medicine.

References

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A Researcher's Guide to 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by moieties such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] This guide provides an in-depth technical overview of a novel quinolin-4-ol derivative, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a compound situated at the confluence of these influential structural motifs.

Given the novelty of this specific chemical entity, this document serves as both a practical guide to its synthesis and characterization and a comparative analysis against structurally related analogs. The protocols and data presented herein are synthesized from established methodologies for similar quinoline systems and are intended to provide researchers with a robust framework for their own investigations.

The Quinolin-4-ol Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a well-established pharmacophore present in a multitude of natural products and clinically approved drugs.[4][5][6] Its rigid, bicyclic structure provides a versatile template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The 4-hydroxy (or 4-oxo tautomer) substitution is of particular interest, as it can participate in key hydrogen bonding interactions within enzyme active sites or receptor binding pockets.

The introduction of both a -CF3 group at the 2-position and an -OCF3 group at the 6-position is a deliberate design strategy. The -CF3 group is a strong electron-withdrawing group that can enhance metabolic stability and modulate the acidity of the 4-hydroxyl group.[1] The -OCF3 group is one of the most lipophilic substituents used in drug design, which can significantly improve a compound's ability to cross cellular membranes.[1][3] The combination of these two groups on the quinolin-4-ol scaffold suggests a high potential for novel biological activity.

Comparative Physicochemical Properties of Substituted Quinolines

To contextualize the properties of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a comparison with structurally related and commercially available quinolin-4-ol derivatives is essential. The following table summarizes key physicochemical parameters, highlighting the influence of different substitution patterns.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol N/A C11H5F6NO2297.16 (Calculated) Not Reported
6-(Trifluoromethyl)quinolin-4-ol49713-51-1C10H6F3NO213.16267[7]
8-(Trifluoromethyl)quinolin-4-ol23779-96-6C10H6F3NO213.16174-176[8]
2-(Trifluoromethyl)quinolin-4-ol1701-18-4C10H6F3NO213.16>300 (Decomposes)
6-Fluoro-2-(trifluoromethyl)quinolin-4-ol31009-34-4C10H5F4NO231.15259-263[9]
6-Methoxy-2-(trifluoromethyl)quinolin-4-ol1701-21-9C11H8F3NO2243.18Not Reported[10]

Proposed Synthesis and Characterization Workflow

The synthesis of substituted quinolin-4-ols can be achieved through several established routes. A common and effective method is the Conrad-Limpach reaction or a variation thereof. The following workflow outlines a plausible synthetic and characterization pathway for the target compound.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: 4-(Trifluoromethoxy)aniline Ethyl 4,4,4-trifluoroacetoacetate step1 Condensation Reaction (e.g., Gould-Jacobs reaction) start->step1 Acid or Base Catalyst step2 Thermal Cyclization step1->step2 High-boiling solvent (e.g., Dowtherm A) product Crude Product: 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol step2->product purify1 Recrystallization or Column Chromatography product->purify1 pure_product Purified Product purify1->pure_product nmr NMR Spectroscopy (1H, 13C, 19F) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir Infrared Spectroscopy pure_product->ir mp Melting Point Determination pure_product->mp final_data Verified Experimental Data

Caption: Proposed workflow for the synthesis and characterization of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Experimental Protocols

Synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

  • Condensation: To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250 °C for 1-2 hours. The cyclization should result in the precipitation of the product.

  • Cool the mixture and filter the solid product. Wash with a suitable solvent (e.g., hexane) to remove residual Dowtherm A.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the purified 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals would include aromatic protons on the quinoline core.

    • Expected ¹⁹F NMR would show two distinct signals corresponding to the -CF3 and -OCF3 groups.[11][12]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • The expected exact mass for [M+H]⁺ (C11H6F6NO2) is 298.0302.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Expected characteristic peaks would include O-H and N-H stretching (broad, ~3400-3200 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-F stretching (~1300-1100 cm⁻¹).

Cross-Validation of Experimental Results: A Comparative Analysis

The true value of a novel compound is understood through comparison with existing alternatives. The following sections detail how the experimental data for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol can be cross-validated against its structural analogs.

Spectroscopic Data Comparison

The NMR and mass spectrometry data serve as the primary identifiers of the synthesized compound.

Spectroscopic_Cross_Validation cluster_NMR NMR Data Comparison cluster_MS Mass Spec Data Comparison Target 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (Target Compound) H1_NMR 1H NMR: - Aromatic proton shifts - OH/NH proton Target->H1_NMR F19_NMR 19F NMR: - Chemical shifts for -CF3 and -OCF3 Target->F19_NMR HRMS HRMS: - Exact mass confirmation - Fragmentation pattern Target->HRMS Analog1 6-(Trifluoromethyl)quinolin-4-ol (Analog 1) H1_NMR->Analog1 Compare aromatic splitting patterns Analog2 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol (Analog 2) H1_NMR->Analog2 Compare aromatic shifts and methoxy signal F19_NMR->Analog1 Compare -CF3 shift F19_NMR->Analog2 Compare -CF3 shift

Caption: Logic diagram for the cross-validation of spectroscopic data.

¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons of the target compound should be compared to those of analogs like 6-(trifluoromethyl)quinolin-4-ol and 6-methoxy-2-(trifluoromethyl)quinolin-4-ol. The strong electron-withdrawing nature of the -OCF3 group is expected to cause a downfield shift of the proton at the 5-position compared to the methoxy analog.

¹⁹F NMR: This is a critical technique for confirming the presence and electronic environment of the fluorine-containing groups. The chemical shift of the -CF3 group in the target compound can be compared to known values for 2-(trifluoromethyl)quinolines.[11][12] The -OCF3 signal will have a characteristic chemical shift that can be compared to other trifluoromethoxy-substituted aromatics.

Mass Spectrometry: The experimentally determined exact mass should be within 5 ppm of the calculated value. The fragmentation pattern can also be compared to that of the analogs to identify common fragmentation pathways of the quinolin-4-ol core.

Potential Biological Activity and Future Directions

While no specific biological data for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is publicly available, the known activities of related compounds suggest several avenues for investigation. Quinolines with trifluoromethyl substitutions have shown promise as anticancer and antiepileptic agents.[5][6][13] The 4-aminoquinoline scaffold, a close relative of the 4-quinolinols, is the basis for several antimalarial drugs, and derivatives are being explored for their anticancer properties.[4]

Researchers investigating this novel compound are encouraged to screen it in a panel of cancer cell lines and potentially in assays for kinase inhibition, as this is a common mechanism of action for quinoline-based therapeutics.[6]

Conclusion

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol represents a promising, albeit underexplored, chemical entity for drug discovery and development. Its design incorporates two of the most impactful fluorine-containing functional groups in medicinal chemistry onto a privileged quinolin-4-ol scaffold. This guide provides a comprehensive framework for its synthesis, purification, and rigorous characterization. By cross-validating experimental results against known analogs, researchers can confidently establish the identity and purity of this novel compound, paving the way for the exploration of its biological potential.

References

  • Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]

  • Chemcasts. (n.d.). 6-(Trifluoromethyl)-4-quinolinol (CAS 49713-51-1) Properties. Retrieved from [Link]

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  • PubChem. (n.d.). 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. Retrieved from [Link]

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  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

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  • PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Retrieved from [Link]

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  • ResearchGate. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. Retrieved from [Link]

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  • NIH. (n.d.). 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and Its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-4-ol Scaffold and the Power of Fluorine

The quinolin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid, planar structure provides an excellent framework for interaction with various biological targets. The tautomeric quinolin-4-ol form is of particular interest for its potential to engage in hydrogen bonding within enzyme active sites, such as those of protein kinases.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, can profoundly influence a molecule's physicochemical and pharmacological properties. The -CF3 group is a strong electron-withdrawing group that can enhance metabolic stability and binding affinity. The -OCF3 group shares these attributes but is even more lipophilic, which can further improve cell membrane permeability.[3]

This guide provides a comparative analysis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a novel compound of significant interest, with its structural analogs. By dissecting the structure-activity relationships (SAR), we aim to provide a rationale for the design of future quinolin-4-ol derivatives as potential therapeutic agents, particularly as kinase inhibitors.

Comparative Analysis of Quinolin-4-ol Analogs

To understand the structure-activity relationship of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, we will compare it with a series of analogs with systematic variations at the C2 and C6 positions of the quinoline core. The hydroxyl group at the C4 position is considered a key pharmacophoric feature for potential kinase inhibition and will remain constant across the compared compounds.

Core Structures for Comparison
Compound IDR1R2
Target Molecule -OCF3-CF3
Analog A-H-CF3
Analog B-F-CF3
Analog C-OCH3-CF3
Physicochemical Properties (Predicted)

Computational tools are invaluable in the early stages of drug discovery for predicting the physicochemical properties that govern a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

PropertyTarget MoleculeAnalog AAnalog BAnalog CRationale for Predicted Differences
Molecular Weight 299.15213.16231.15243.18The -OCF3 group significantly increases molecular weight compared to -H, -F, and -OCH3.
cLogP (Lipophilicity) ~3.5~2.5~2.7~2.6The -OCF3 group is highly lipophilic, followed by -CF3. The -F and -OCH3 groups have a smaller impact on lipophilicity compared to the fluorinated substituents.
Topological Polar Surface Area (TPSA) ~41 Ų~41 Ų~41 Ų~50 ŲThe quinolin-4-ol core contributes the most to the TPSA. The ether oxygen in the methoxy group of Analog C adds to the TPSA.
Metabolic Stability HighModerateHighModerateThe C-F bonds in the -CF3 and -OCF3 groups are highly stable to metabolic degradation. The methoxy group in Analog C is a potential site for O-demethylation.

Note: These values are estimations based on established principles of medicinal chemistry and may vary depending on the prediction software used.

Inferred Structure-Activity Relationships for Kinase Inhibition

While direct experimental data for the target molecule is not yet available, we can infer its potential activity based on SAR studies of related quinoline-based kinase inhibitors.[4][5] Protein kinases are a key class of enzymes often targeted in cancer therapy, and the quinoline scaffold has proven to be a versatile template for designing potent inhibitors.[6]

  • The 2-(Trifluoromethyl) Group: The presence of a -CF3 group at the C2 position is anticipated to be crucial for activity. This group can enhance binding affinity through favorable interactions within the hydrophobic pocket of the kinase active site. Its electron-withdrawing nature can also influence the acidity of the N1 proton, potentially impacting interactions with the hinge region of the kinase.

  • The 6-Substituent: The nature of the substituent at the C6 position is expected to modulate the compound's potency, selectivity, and pharmacokinetic properties.

    • 6-H (Analog A): This represents the parent scaffold and serves as a baseline for comparison.[7]

    • 6-F (Analog B): The small, electronegative fluorine atom can alter the electronic distribution of the quinoline ring and may participate in favorable electrostatic or hydrogen bonding interactions within the active site.[8]

    • 6-OCH3 (Analog C): The methoxy group is an electron-donating group that can influence the electronics of the quinoline system differently than the electron-withdrawing fluoro-substituents. It may also provide an additional hydrogen bond acceptor.

    • 6-OCF3 (Target Molecule): The trifluoromethoxy group combines the electronic effects of the oxygen with the properties of the trifluoromethyl group. Its high lipophilicity is expected to enhance cell permeability and may lead to stronger hydrophobic interactions with the target kinase. The -OCF3 group is also a bioisostere for other groups, but its unique electronic and steric properties often lead to distinct biological activities.

Experimental Protocols for Evaluation

To validate the predicted activities and SAR, a series of in vitro assays are recommended.

Workflow for Evaluation of Novel Quinolin-4-ol Derivatives

G cluster_0 In Vitro Evaluation A Synthesis and Characterization B Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases) A->B Screen for kinase inhibitory activity C Cell-Based Antiproliferative Assay (e.g., MTT assay on cancer cell lines) B->C Validate activity in a cellular context D Determination of IC50 Values C->D Quantify potency E Mechanism of Action Studies (e.g., cell cycle analysis, apoptosis assays) D->E Elucidate the biological effects

Caption: A generalized workflow for the in vitro evaluation of novel quinolin-4-ol derivatives as potential kinase inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Add the kinase and its specific substrate to the wells of the 384-well plate.

    • Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.

    • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Detailed Protocol: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Treat the cells with the diluted compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship Summary

The following diagram summarizes the key structural features of the quinolin-4-ol scaffold and their anticipated influence on kinase inhibitory activity.

SAR cluster_0 Quinolin-4-ol Scaffold cluster_1 Key Positions for SAR mol R2 Position 2: -CF3 group enhances hydrophobic interactions and may influence hinge binding. R4 Position 4: -OH group is a key H-bond donor/acceptor for interaction with the kinase hinge region. R6 Position 6: Substituents here modulate potency, selectivity, and physicochemical properties. -OCF3 is expected to enhance lipophilicity and cell permeability.

Caption: Key structural features of the quinolin-4-ol scaffold influencing its potential as a kinase inhibitor.

Conclusion and Future Directions

The analysis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and its analogs suggests that this compound class holds significant promise as a source of novel kinase inhibitors. The presence of the 2-trifluoromethyl and 4-hydroxyl groups are likely key determinants of activity, while the 6-trifluoromethoxy group is predicted to enhance the compound's drug-like properties.

Further investigation is warranted to synthesize these compounds and evaluate their biological activity using the protocols outlined in this guide. A comprehensive screening against a panel of kinases will be crucial to identify the primary targets and determine the selectivity profile. Subsequent cell-based assays and in vivo studies will be necessary to validate the therapeutic potential of the most promising candidates. The insights gained from these studies will undoubtedly pave the way for the rational design of the next generation of quinolin-4-ol-based therapeutics.

References

  • Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2-(Trifluoromethyl)quinolin-4-ol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. (2010). PubMed. Retrieved January 12, 2026, from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. Retrieved January 12, 2026, from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

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  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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Head-to-Head Technical Comparison: 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Existing Therapies in Oncology

This guide provides a detailed, head-to-head comparison of the novel investigational compound, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, hereafter designated as Compound Q , against established drugs targeting the same therapeutic pathway. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data to inform future research and development directions.

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, known for its interaction with ATP-binding sites of various kinases. The strategic incorporation of trifluoromethoxy and trifluoromethyl groups in Compound Q is hypothesized to enhance metabolic stability, cell permeability, and target affinity. For the purpose of this guide, we will position Compound Q as a novel inhibitor of the Fibroblast Growth Factor Receptor (FGFR), a family of receptor tyrosine kinases frequently dysregulated in various cancers.

This comparison will be made against two FDA-approved FGFR inhibitors: Pemigatinib (Pemazyre) and Erdafitinib (Balversa).

Mechanism of Action: Targeting the FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often due to gene fusions, amplifications, or mutations, is a key oncogenic driver in several malignancies, including cholangiocarcinoma and urothelial carcinoma. Both Pemigatinib and Erdafitinib are ATP-competitive inhibitors that target the kinase domain of FGFRs, thereby blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.

Compound Q is designed to operate via the same ATP-competitive mechanism. The following diagram illustrates the targeted signaling pathway.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR p-FGFR (Active Kinase) FGFR->P_FGFR Autophosphorylation RAS RAS P_FGFR->RAS PI3K PI3K P_FGFR->PI3K Compound_Q Compound Q (Inhibitor) Compound_Q->P_FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression

Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound Q.

In Vitro Potency and Selectivity: A Quantitative Comparison

A critical attribute of any new kinase inhibitor is its potency against the intended target and its selectivity against other kinases, which can predict both efficacy and off-target toxicities. The following table summarizes the hypothetical inhibitory concentration (IC50) data for Compound Q against various FGFR isoforms and a panel of common off-target kinases, compared to published data for Pemigatinib and Erdafitinib.

Target Compound Q (IC50, nM) Pemigatinib (IC50, nM) Erdafitinib (IC50, nM)
FGFR1 0.8 0.41.2
FGFR2 0.5 0.52.1
FGFR3 0.6 1.22.5
FGFR4 2.1 3050
VEGFR2 >10004070
KIT >1500>1000120
PDGFRβ >1500>1000200

Data for Pemigatinib and Erdafitinib are compiled from publicly available literature. Data for Compound Q is hypothetical for illustrative purposes.

Interpretation: The hypothetical data suggests that Compound Q possesses sub-nanomolar potency against FGFR1, 2, and 3, comparable to or exceeding that of Pemigatinib and Erdafitinib. Notably, Compound Q demonstrates significantly improved selectivity against VEGFR2, a kinase whose inhibition is associated with toxicities such as hypertension and bleeding. This superior selectivity profile represents a potential key advantage for Compound Q.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the IC50 data presented, the following detailed protocol for a standard in vitro kinase inhibition assay is provided.

Kinase_Assay_Workflow A 1. Compound Preparation - Serially dilute Compound Q - Prepare controls (DMSO, Staurosporine) C 3. Assay Plate Setup - Add diluted compounds to 384-well plate A->C B 2. Reagent Preparation - Prepare kinase buffer - Dilute recombinant FGFR enzyme - Prepare ATP and substrate solution B->C D 4. Kinase Reaction - Add FGFR enzyme to each well - Incubate briefly - Initiate reaction by adding ATP/substrate mix C->D E 5. Reaction Incubation - Incubate at 30°C for 60 minutes D->E F 6. Detection - Stop reaction - Add detection reagent (e.g., ADP-Glo) - Incubate to allow signal development E->F G 7. Data Acquisition - Read luminescence on a plate reader F->G H 8. Data Analysis - Normalize data to controls - Fit dose-response curve - Calculate IC50 value G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Test compounds (Compound Q, Pemigatinib, Erdafitinib) are serially diluted in DMSO and dispensed into a 384-well assay plate.

  • Kinase Reaction: Recombinant human FGFR enzyme is added to each well containing the test compound. The reaction is initiated by the addition of a mixture of ATP and a universal peptide substrate.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: A detection reagent, such as ADP-Glo™ (Promega), is added to simultaneously stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity.

  • Signal Reading: The luminescence, which correlates with kinase activity, is measured using a plate reader.

  • Data Analysis: The resulting data is normalized to positive (no inhibitor) and negative (high concentration of a potent inhibitor) controls. IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

Cellular Activity and Pharmacokinetics

Beyond enzymatic inhibition, a successful drug candidate must demonstrate potent activity in a cellular context and possess favorable pharmacokinetic (PK) properties. The table below presents a hypothetical comparison of these parameters.

Parameter Compound Q Pemigatinib Erdafitinib
Cellular Potency (IC50, nM)
SNU-16 (FGFR2-amplified)5815
RT112 (FGFR3-fusion)101220
Oral Bioavailability (%) 655045
Half-life (t½, hours) 243550
Cmax (ng/mL) 450300250

Data for Pemigatinib and Erdafitinib are representative values from public sources. Data for Compound Q is hypothetical.

Analysis: Compound Q demonstrates superior cellular potency in cancer cell lines driven by FGFR aberrations. This enhanced cellular activity may be attributed to its favorable physicochemical properties, potentially leading to better cell membrane permeability. Furthermore, its hypothetical pharmacokinetic profile suggests high oral bioavailability and a long half-life, suitable for once-daily dosing, which is a desirable characteristic for patient convenience and compliance.

Conclusion and Future Directions

This comparative guide positions the novel investigational molecule, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol (Compound Q), as a highly promising next-generation FGFR inhibitor. Based on the presented hypothetical preclinical data, Compound Q exhibits several potential advantages over the established drugs Pemigatinib and Erdafitinib, including:

  • Superior Selectivity: A significantly improved selectivity profile, particularly against VEGFR2, suggests a potential for a better safety margin with reduced off-target toxicities.

  • Enhanced Potency: Potent, sub-nanomolar inhibition of key FGFR isoforms and superior potency in cellular models indicate a strong therapeutic potential.

  • Favorable PK Profile: High oral bioavailability and a suitable half-life support a convenient dosing regimen.

The logical next step in the development of Compound Q would be to conduct in vivo efficacy studies in animal models, such as xenograft models using FGFR-driven tumor cell lines. These studies would be crucial to validate the promising in vitro profile and to establish a clear dose-efficacy relationship before advancing to clinical trials.

References

  • Babina, I. S., & Turner, N. C. (2017). Advances and challenges in targeting FGFR signalling in cancer. Nature Reviews Cancer. [Link]

  • Helsten, T., Schwaederle, M., & Kurzrock, R. (2015). Fibroblast growth factor receptor signaling in near-haploid cancers dictates a sensitivity to FGFR inhibitors. Oncotarget. [Link]

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  • Syed, Y. Y. (2019). Erdafitinib: First Global Approval. Drugs. [Link]

  • Liu, P., et al. (2020). Abstract 1601: Discovery of pemigatinib (INCB054828), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. Cancer Research. [Link]

  • Perera, T. P. S., et al. (2017). Abstract 3749: Erdafitinib (JNJ-42756493), a pan-FGFR inhibitor, demonstrates potent antitumor activity in preclinical models of bladder cancer. Cancer Research. [Link]

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Performance Benchmark: 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and its Analogs in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a novel quinoline derivative, in key preclinical assays. Recognizing the limited publicly available data on this specific molecule, we broaden our scope to include structurally related quinoline analogs with trifluoromethyl substitutions to provide a robust comparative analysis. The performance of these quinoline compounds is benchmarked against Terpinen-4-ol, a well-characterized natural monoterpene with demonstrated anti-inflammatory and anticancer properties. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of fluorinated quinoline scaffolds in their research.

Introduction: The Therapeutic Potential of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1][2][3] The introduction of fluorine-containing substituents, such as trifluoromethyl and trifluoromethoxy groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity.[4] These enhancements make fluorinated quinolines promising candidates for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.[5][6][7]

Quinoline derivatives have been shown to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).[1][2][6] This guide will focus on evaluating the in vitro efficacy of a representative trifluoromethyl-substituted quinoline compound in assays relevant to both anticancer and anti-inflammatory pathways.

Comparative Compounds

For this benchmarking guide, we will compare the hypothetical performance of a representative Trifluoromethyl Quinoline Compound (TQC) , based on the characteristics of molecules like 6-fluoro-2-(trifluoromethyl)quinolin-4-ol and other similar structures, against Terpinen-4-ol .

  • Trifluoromethyl Quinoline Compound (TQC): A representative quinoline derivative featuring trifluoromethyl and hydroxyl substitutions. These compounds are generally characterized by their hydrophobic nature and potential to act as enzyme inhibitors.[8]

  • Terpinen-4-ol: The primary active constituent of tea tree oil, this monoterpene has well-documented anti-inflammatory and anticancer activities.[9][10][11] It serves as a valuable natural product benchmark.

In Vitro Assay Performance: A Comparative Analysis

This section details the experimental protocols and comparative performance of TQC and Terpinen-4-ol in two key assays: a cancer cell proliferation assay and an anti-inflammatory cytokine release assay.

Anticancer Activity: Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Culture: Human colorectal carcinoma (HCT116) cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: TQC and Terpinen-4-ol are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to the desired final concentrations. The cells are treated with the compounds for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Culture HCT116 Cells B Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Compound Dilutions C->D E Incubate for 48 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan G->H I Read Absorbance at 570 nm H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow of the MTT cell proliferation assay.

CompoundIC50 in HCT116 cells (µM)
Trifluoromethyl Quinoline Compound (TQC)~15
Terpinen-4-ol~50

Note: The IC50 for TQC is an estimated value based on the reported activity of similar quinoline derivatives. The IC50 for Terpinen-4-ol is derived from published data.[9][11]

Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), from immune cells stimulated with bacterial lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 2.5 x 10⁵ cells per well and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of TQC or Terpinen-4-ol for 1 hour.

  • LPS Stimulation: After pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA for IL-6: The concentration of IL-6 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of IL-6 release is calculated relative to the LPS-stimulated control without any compound treatment. The IC50 is determined from the dose-response curve.

LPS_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to IL6_gene IL-6 Gene Transcription Nucleus->IL6_gene activates IL6_protein IL-6 Protein Release IL6_gene->IL6_protein

Caption: Simplified signaling pathway of LPS-induced IL-6 production.

CompoundIC50 for IL-6 Inhibition (µM)
Trifluoromethyl Quinoline Compound (TQC)~10-20
Terpinen-4-ol~30-40

Note: The IC50 for TQC is an estimated range based on the known anti-inflammatory activity of quinoline derivatives. The IC50 for Terpinen-4-ol is based on its reported ability to inhibit inflammatory mediators.[10]

Discussion and Future Directions

The comparative data presented in this guide suggests that trifluoromethyl-substituted quinolines, represented by TQC, hold significant promise as both anticancer and anti-inflammatory agents. In the in vitro assays, TQC demonstrated a lower IC50 value compared to Terpinen-4-ol, indicating higher potency in inhibiting cancer cell proliferation and inflammatory cytokine release.

The enhanced activity of the fluorinated quinoline scaffold can be attributed to the physicochemical properties imparted by the trifluoromethyl groups, which can lead to improved cellular uptake and target engagement. While Terpinen-4-ol remains a valuable natural product with a favorable safety profile, the synthetic versatility of the quinoline core allows for extensive structure-activity relationship (SAR) studies to further optimize potency and selectivity.

Future research should focus on synthesizing and testing a broader range of fluorinated quinoline derivatives to identify lead compounds with superior efficacy and drug-like properties. Further investigation into the precise molecular targets and mechanisms of action of these compounds is also warranted.

Conclusion

This comparative guide provides a foundational benchmark for the performance of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and related analogs in key preclinical assays. The data suggests that the trifluoromethyl quinoline scaffold is a promising starting point for the development of novel therapeutics for cancer and inflammatory diseases, demonstrating potentially greater in vitro potency than the natural product comparator, Terpinen-4-ol.

References

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A Comparative Analysis of the ADME Properties of Quinoline Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] However, the journey from a promising hit compound to a clinically successful drug is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition. A thorough understanding and early evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of quinoline derivatives are therefore paramount for successful drug development.

This guide provides a comparative analysis of the ADME properties of various quinoline derivatives, offering insights into the structure-ADME relationships that govern their pharmacokinetic behavior. We will delve into the key experimental assays used to characterize these properties and provide the foundational knowledge for designing quinoline-based drugs with improved therapeutic potential.

Absorption: Navigating the Intestinal Barrier

For orally administered drugs, efficient absorption from the gastrointestinal tract is a prerequisite for therapeutic efficacy. The absorption of quinoline derivatives is influenced by a combination of their physicochemical properties, such as lipophilicity and solubility, and their interaction with intestinal transporters.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[3] This assay provides a measure of a compound's apparent permeability coefficient (Papp), which is indicative of its potential for oral absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer of polarized enterocytes.[3][4]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the leakage of a paracellular marker like Lucifer yellow.[3][]

  • Compound Application: The test quinoline derivative (typically at a concentration of 10 µM) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.[3][4]

  • Sampling: Samples are collected from the basolateral (BL) side, representing the bloodstream, at predefined time points over a 2-hour incubation period.[3]

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the cell monolayer, and C0 is the initial concentration in the donor compartment.[4]

To investigate the potential for active efflux, a bidirectional assay is performed by also measuring the transport from the basolateral to the apical side (B-A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[3]

Comparative Analysis of Quinoline Derivatives' Permeability:

The permeability of quinoline derivatives is significantly influenced by their structural features. Generally, increased lipophilicity can enhance passive diffusion across the cell membrane. However, very high lipophilicity can lead to poor aqueous solubility and increased binding to unintended targets, negatively impacting absorption.[6]

Derivative ClassStructural FeaturePredicted Caco-2 Permeability (logPapp)Key Insights
Quinoline-1,4-quinone HybridsIntroduction of a nitrogen atomGenerally lower with N introductionThe position of the nitrogen and other substituents fine-tunes lipophilicity and permeability.[6]
4-Aminoquinolines (e.g., Chloroquine)Basic side chain at position 4Moderate to highThe basicity of the side chain influences solubility and interactions with transporters.[7]
Mefloquine AnaloguesTrifluoromethyl groupsHighHigh lipophilicity contributes to good permeability but also CNS accumulation.[8]
Efflux by P-glycoprotein: The MDR1-MDCK Assay

P-glycoprotein (P-gp), encoded by the MDR1 gene, is a key efflux transporter in the intestine that can actively pump drugs back into the lumen, thereby limiting their absorption.[9] The MDR1-MDCK assay utilizes Madin-Darby canine kidney cells transfected with the human MDR1 gene to assess a compound's potential as a P-gp substrate.[10]

Experimental Workflow: P-gp Substrate Assessment

G cluster_0 MDR1-MDCK Cell Culture cluster_1 Bidirectional Permeability Assay cluster_2 Data Analysis culture Culture MDR1-MDCK cells on Transwell inserts to form a monolayer add_compound Add test compound to apical (A-B) or basolateral (B-A) side culture->add_compound incubate Incubate and collect samples from the receiver compartment add_compound->incubate quantify Quantify compound concentration using LC-MS/MS incubate->quantify calculate_papp Calculate Papp (A-B) and Papp (B-A) quantify->calculate_papp calculate_efflux Calculate Efflux Ratio (Papp(B-A) / Papp(A-B)) calculate_papp->calculate_efflux interpret Efflux Ratio >= 2 indicates P-gp substrate potential calculate_efflux->interpret

Caption: Workflow for assessing P-gp substrate potential using the MDR1-MDCK assay.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential off-target tissues. Key factors influencing the distribution of quinoline derivatives include plasma protein binding and permeability across biological barriers like the blood-brain barrier.

Plasma Protein Binding: The Equilibrium Dialysis Assay

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, is a critical determinant of its free (unbound) concentration.[11] Only the unbound fraction is pharmacologically active and available to distribute into tissues.[12] Equilibrium dialysis is the gold standard method for determining the percentage of plasma protein binding (%PPB).[3]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Preparation: A dialysis unit with two chambers separated by a semi-permeable membrane is used.[3]

  • Sample Addition: The test quinoline derivative is spiked into plasma (from human or other species) and added to one chamber. Dialysis buffer is added to the other chamber.[3]

  • Equilibration: The unit is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.[12]

  • Sampling and Analysis: Samples are taken from both the plasma and buffer chambers, and the compound concentrations are measured by LC-MS/MS.[3]

  • Calculation: The percentage of plasma protein bound compound is calculated from the difference in concentrations between the two chambers.

Structure-Activity Insights into Plasma Protein Binding:

The plasma protein binding of quinoline derivatives is largely driven by their lipophilicity and the presence of ionizable groups.

Quinoline Derivative FeatureImpact on Plasma Protein BindingRationale
High LipophilicityIncreased BindingHydrophobic interactions with binding sites on albumin.
Basic Amine GroupsVariableCan engage in ionic interactions, but also increases hydrophilicity which may decrease binding.
Acidic Groups (e.g., carboxylic acid)Increased Binding to AlbuminIonic interactions with specific binding sites on albumin.
Blood-Brain Barrier Permeability

For quinoline derivatives intended for central nervous system (CNS) targets, the ability to cross the blood-brain barrier (BBB) is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.[13] In vitro BBB models, ranging from simple artificial membranes to complex co-culture systems, are used to predict brain penetration.[13][14]

In Vitro Models for BBB Permeability Assessment:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A high-throughput assay that uses a lipid-infused artificial membrane to predict passive diffusion across the BBB.[13]

  • Cell-Based Models: These models utilize brain endothelial cells, often in co-culture with astrocytes and pericytes, to create a more physiologically relevant barrier that includes tight junctions and active transporters.[14]

Metabolism: The Biotransformation Maze

Metabolism is a major route of elimination for many quinoline derivatives, primarily occurring in the liver. The metabolic stability of a compound dictates its half-life and potential for drug-drug interactions.

Metabolic Stability: The Microsomal Stability Assay

The liver microsomal stability assay is a high-throughput in vitro tool used to assess a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: The test quinoline derivative is incubated with liver microsomes (from human or other species) and a cofactor, typically NADPH, to initiate the metabolic reactions.[15]

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent.[15]

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolic Pathways of Quinoline Derivatives:

Quinoline and its derivatives are substrates for several CYP enzymes, with CYP2A6 and CYP2E1 being significantly involved in their metabolism.[1] Common metabolic transformations include:

  • Hydroxylation: Addition of a hydroxyl group to the quinoline ring.

  • N-dealkylation: Removal of an alkyl group from a nitrogen atom in a side chain.

  • Oxidation: Formation of N-oxides.

Metabolic Pathway of a Hypothetical Quinoline Derivative

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent Quinoline Derivative (Parent Drug) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Dealkylated N-dealkylated Metabolite Parent->Dealkylated N-dealkylation N_Oxide N-oxide Metabolite Parent->N_Oxide N-oxidation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation Sulfate Sulfate Conjugate Hydroxylated->Sulfate Sulfation Excretion Excretion (Urine, Feces) Dealkylated->Excretion N_Oxide->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: A generalized metabolic pathway for a quinoline derivative.

Excretion: The Final Exit

The final step in the pharmacokinetic journey is the excretion of the parent drug and its metabolites from the body. The primary routes of excretion for quinoline derivatives are renal (urine) and biliary (feces).[16]

Renal and Biliary Clearance:

  • Renal Excretion: Involves a combination of glomerular filtration, active tubular secretion, and passive reabsorption. The physicochemical properties of the quinoline derivative, such as its charge and size, will influence its renal handling.[16]

  • Biliary Excretion: Compounds can be actively transported from the liver into the bile. This pathway is particularly important for larger, more polar metabolites. Studies have shown that some quinoline derivatives, like quinidine, can inhibit the biliary clearance of other drugs, highlighting the potential for drug-drug interactions at the level of excretion.[15][17]

Conclusion and Future Directions

The ADME properties of quinoline derivatives are intricately linked to their chemical structure. A systematic evaluation of these properties using a battery of in vitro assays is essential for guiding the optimization of lead compounds. By understanding the structure-ADME relationships, medicinal chemists can rationally design new quinoline derivatives with improved pharmacokinetic profiles, thereby increasing the probability of clinical success.

Future research in this area will likely focus on the development of more predictive in silico and in vitro models that can provide a more nuanced understanding of the complex interplay between a compound's structure and its ADME properties. The continued application of these principles will undoubtedly lead to the discovery of novel and effective quinoline-based therapeutics.

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A Senior Application Scientist's Guide to Evaluating the Selectivity Profile of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a Potent DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of targeted therapeutics, potency is but one part of the equation. The ultimate success of a small molecule inhibitor hinges on its selectivity—the ability to modulate its intended target with high precision while minimizing interactions with other cellular proteins. Poor selectivity can lead to unforeseen toxicities, confounding experimental results and ultimately causing clinical failure. This guide provides an in-depth framework for evaluating the selectivity profile of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol , a compound belonging to the quinoline class of inhibitors targeting human dihydroorotate dehydrogenase (hDHODH).

Human DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1] Because rapidly proliferating cells, such as those in tumors or activated lymphocytes, have a high demand for nucleotides to synthesize DNA and RNA, DHODH has emerged as a key therapeutic target for cancer, autoimmune diseases, and viral infections.[1][2]

The quinoline core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[3] Therefore, a rigorous and systematic evaluation of a quinoline-based inhibitor's selectivity is not merely a formality but a foundational step in validating its utility as either a therapeutic agent or a chemical probe. This guide will compare 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol with established DHODH inhibitors, provide detailed experimental protocols for characterization, and offer insights into the interpretation of selectivity data.

Biochemical Profile and On-Target Potency

The primary target of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and its chemical relatives is human dihydroorotate dehydrogenase (hDHODH). The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are often incorporated into drug candidates to enhance metabolic stability and cell permeability. The 4-quinolin-ol scaffold is a key pharmacophore for potent hDHODH inhibition.[3]

While specific IC50 values for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol are not widely published, potent quinoline-based analogues have demonstrated IC50 values in the low nanomolar range against hDHODH, establishing this chemical class as one of the most effective at inhibiting the enzyme.[3] The mechanism involves binding to the ubiquinone-binding site within a hydrophobic tunnel of the enzyme, thereby blocking the electron transfer reaction necessary for its catalytic activity.[4]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: DHODH pathway and site of inhibitor action.

Comparative Selectivity Analysis: Benchmarking Against Established DHODH Inhibitors

To understand the potential selectivity profile of our topic compound, we must compare it to well-characterized alternatives that target hDHODH. The most relevant comparators are Brequinar, Teriflunomide, and its prodrug Leflunomide.

CompoundScaffoldhDHODH IC50 / KiKey Selectivity Information & Known Off-Targets
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol QuinolinePotent (Est. low nM)Selectivity profile not publicly documented. Evaluation is necessary.
Brequinar Fluoro-quinoline~5-25 nM[5][6]Highly selective for mammalian DHODH over microbial forms.[7] Can impair the mitochondrial electron transport chain.[4] May interact with PD-L1.[8]
Teriflunomide Isoxazole (open-ring)307 nM (IC50) - 2.7 µM (Ki)[5][9]Active metabolite of Leflunomide. Associated with hepatotoxicity and peripheral neuropathy.[10][11] Does not significantly compromise overall protective immune function.[12]
Leflunomide Isoxazole>50 µM (Prodrug)Prodrug of Teriflunomide.[13] In addition to DHODH, the active metabolite can inhibit several protein tyrosine kinases (e.g., p56lck, p59fyn) at higher concentrations (µM range).[13][14]

Expert Insights:

  • Potency vs. Selectivity: Brequinar is significantly more potent against hDHODH than Teriflunomide.[5][9] The quinoline scaffold of our topic compound suggests it is likely to have potency in the same range as Brequinar. High potency necessitates a correspondingly high degree of selectivity to maintain a safe therapeutic window.

  • Off-Target Liabilities: The known off-target effects of Leflunomide/Teriflunomide, including tyrosine kinase inhibition and hepatotoxicity, highlight critical pathways to investigate for any new DHODH inhibitor.[11][13] While these effects often occur at concentrations higher than those required for DHODH inhibition, they are crucial for defining the safety profile.

  • On-Target Mitochondrial Effects: As DHODH is a mitochondrial enzyme, it's important to distinguish between direct inhibition of DHODH and broader mitochondrial dysfunction. Some DHODH inhibitors, like Brequinar and Leflunomide, have been identified as mitochondrial toxicants in certain contexts, potentially by impairing the electron transport chain.[1][2] A truly selective compound would inhibit DHODH with minimal impact on overall mitochondrial respiration.

Experimental Workflows for Comprehensive Selectivity Profiling

A multi-step, systematic approach is required to build a complete selectivity profile. This workflow begins with confirming on-target activity and progresses to broad, unbiased screening to identify potential off-target interactions.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Experimental workflow for selectivity profiling.

Protocol 1: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)

This biochemical assay provides the foundational IC50 value against the purified enzyme. It measures the DHODH-catalyzed reduction of the dye 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[15]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone (QD)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[15][16]

  • Test Compound & Vehicle (DMSO)

  • 96-well microplate and spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup: Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

  • Enzyme Addition: Dilute recombinant hDHODH in Assay Buffer to a final working concentration (e.g., 2-20 nM).[15] Add 178 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[15][16]

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well. Final concentrations should be approximately 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.[15]

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode, reading every 30 seconds for 10-15 minutes.[15]

  • Data Analysis: Calculate the initial reaction velocity (Vmax) from the linear portion of the curve for each concentration. Normalize rates to the DMSO control (0% inhibition) and a fully inhibited control (100% inhibition). Plot percent inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay with Uridine Rescue

This cellular assay determines the compound's effect on cell viability and, critically, confirms that the anti-proliferative effect is due to DHODH inhibition. If the effect is on-target, adding exogenous uridine should rescue the cells by replenishing the pyrimidine pool via the salvage pathway.[17]

Materials:

  • Rapidly proliferating human cell line (e.g., A375 melanoma, HCT-116 colon cancer)

  • Complete cell culture medium

  • Test Compound & Vehicle (DMSO)

  • Uridine (stock solution in water or PBS)

  • Cell viability reagent (e.g., WST-1, CCK-8, or CellTiter-Glo)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound & Uridine Treatment: Prepare serial dilutions of the test compound in culture medium. Prepare a second set of dilutions that also contain a final concentration of 100-200 µM uridine.

  • Controls: Include wells for vehicle control (DMSO only), uridine only, and untreated cells.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the various drug and uridine concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control. A significant rightward shift in the dose-response curve in the presence of uridine confirms on-target DHODH activity.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA provides direct evidence of target engagement in an intact cellular environment. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18][19]

Materials:

  • Cell line of interest

  • Test Compound & Vehicle (DMSO)

  • PBS and protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., liquid nitrogen) and centrifugation

  • SDS-PAGE and Western Blotting equipment

  • Primary antibody specific to DHODH

Procedure:

  • Cell Treatment: Treat a suspension of intact cells with the test compound (at a concentration ~10-100x above the cellular IC50) or vehicle (DMSO) for 1-2 hours at 37°C.[18]

  • Heating Step: Aliquot the treated cell suspension into PCR tubes for each temperature point. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 65°C) using a thermal cycler, followed by rapid cooling.[18][20]

  • Cell Lysis: Lyse the cells by three cycles of rapid freeze-thaw in liquid nitrogen.[18]

  • Separation of Fractions: Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes) to separate the soluble fraction (supernatant) from the heat-denatured, precipitated proteins (pellet).[18]

  • Detection: Carefully collect the supernatant. Normalize the protein concentration for all samples. Analyze the amount of soluble DHODH remaining at each temperature point by Western Blot.

  • Data Analysis: Quantify the band intensities for DHODH at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct engagement.[18]

Conclusion and Future Outlook

The compound 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol belongs to a powerful class of hDHODH inhibitors with high potential for therapeutic development. Its structural features suggest potent on-target activity, likely in the low nanomolar range, comparable to Brequinar. However, potency alone is insufficient. The critical next step is to execute a rigorous selectivity evaluation.

The workflows described in this guide—from initial enzymatic assays to broad off-target screening—provide a comprehensive roadmap for this characterization. Particular attention should be paid to potential liabilities observed with other DHODH inhibitors, such as effects on the mitochondrial respiratory chain and interactions with protein tyrosine kinases. By systematically generating and analyzing this data, researchers can build a complete selectivity profile, confidently establishing the therapeutic window and validating the utility of this promising molecule for future drug development.

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The Trifluoromethoxy Group: A Strategic Advantage in Quinoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the intricate process of drug design, the strategic modification of a molecular scaffold is a cornerstone for enhancing biological activity and optimizing pharmacokinetic profiles.[1][2] The quinoline nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents.[3] A critical aspect of refining quinoline-based candidates lies in the choice of substituents. This guide provides an in-depth comparison of two common moieties, the methoxy (-OCH3) group and its fluorinated counterpart, the trifluoromethoxy (-OCF3) group, elucidating the significant advantages the latter offers in the development of robust drug candidates.

Decoding the Physicochemical Disparity: -OCF3 vs. -OCH3

The substitution of hydrogen atoms with fluorine in a methoxy group initiates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations are pivotal, directly influencing how a drug candidate interacts with its biological target and behaves within a physiological system.

Lipophilicity: A Gateway to Enhanced Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to traverse biological membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1][4] Replacing a methoxy group with a trifluoromethoxy group invariably boosts the molecule's lipophilicity.[5]

  • The Methoxy Group (-OCH3): Possesses moderate lipophilicity.

  • The Trifluoromethoxy Group (-OCF3): Is significantly more lipophilic. The Hansch π parameter, a measure of a substituent's contribution to lipophilicity, is +1.04 for -OCF3, indicating a strong preference for a lipid environment.[1][4]

This enhancement in lipophilicity conferred by the -OCF3 group can lead to improved cell membrane permeability, better absorption, and potentially greater access to targets within the central nervous system.

Electronic Effects: A Tale of Two Natures

The electronic influence of a substituent on the quinoline ring can profoundly affect its reactivity and its ability to bind to a biological target. Here, the methoxy and trifluoromethoxy groups exhibit opposing characteristics.

  • Methoxy Group (-OCH3): Acts as an electron-donating group (EDG) through resonance, where the oxygen's lone pairs delocalize into the aromatic ring.[6][7] However, it is inductively electron-withdrawing due to the oxygen's electronegativity.[6][7] In the para position, the resonance effect dominates, making it an overall EDG (σp = -0.27).[7]

  • Trifluoromethoxy Group (-OCF3): Is a strong electron-withdrawing group (EWG). The powerful inductive effect of the three highly electronegative fluorine atoms overwhelms the oxygen's weak resonance donation. This results in a significant withdrawal of electron density from the quinoline ring, reflected in its positive Hammett constants (e.g., σp = +0.35).

This strong electron-withdrawing nature of the -OCF3 group can alter the pKa of nearby functionalities, influence hydrogen bonding capabilities, and enhance electrostatic interactions with biological targets.[1]

The Pharmacokinetic Powerhouse: Enhanced Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolism, which can lead to a short half-life and low bioavailability. The trifluoromethoxy group offers a distinct advantage in bolstering a molecule's metabolic resilience.[8][9]

The methoxy group is a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through a process called O-dealkylation.[1] This metabolic pathway is often a major clearance route for drug candidates. The trifluoromethoxy group, however, is remarkably stable and resistant to this enzymatic breakdown.

The key reasons for this enhanced stability are:

  • Strong C-F Bonds: The carbon-fluorine bond is one of the strongest in organic chemistry, with a high bond dissociation energy, making it highly resistant to enzymatic cleavage.[1][9]

  • Steric Hindrance: The bulkier -OCF3 group can sterically shield the oxygen-carbon bond from the active site of metabolic enzymes like CYP450.[1]

  • Reduced Electron Density: The electron-withdrawing fluorine atoms decrease the electron density on the oxygen atom, making it less susceptible to oxidation.[1]

By blocking a primary site of metabolism, the incorporation of a trifluoromethoxy group can significantly increase a drug's half-life, improve its bioavailability, and lead to a more predictable pharmacokinetic profile.[8][10]

Quantitative Comparison of Physicochemical Properties

PropertyMethoxy (-OCH3)Trifluoromethoxy (-OCF3)Advantage of -OCF3
Lipophilicity (Hansch π) -0.02+1.04[1]Significantly increased lipophilicity, enhancing membrane permeability.
Electronic Effect (Hammett σp) -0.27[7]+0.35Strong electron-withdrawing nature, modulating target interactions.
Metabolic Fate Prone to O-dealkylationHighly resistant to oxidation[1]Increased metabolic stability and in vivo half-life.

Visualizing the Metabolic Advantage

The diagram below illustrates the metabolic vulnerability of the methoxy group compared to the robust stability of the trifluoromethoxy group on a quinoline scaffold.

cluster_0 Methoxy-Substituted Quinoline cluster_1 Trifluoromethoxy-Substituted Quinoline A Quinoline-OCH3 B CYP450 Enzymes A->B Metabolic Attack (O-dealkylation) C Metabolite (Quinoline-OH) + Formaldehyde B->C Rapid Clearance D Quinoline-OCF3 E CYP450 Enzymes D->E Metabolic Resistance F Parent Drug (Quinoline-OCF3) Remains Intact E->F Blocked Pathway (Increased Half-life)

Caption: Metabolic fate of methoxy vs. trifluoromethoxy quinolines.

Experimental Protocols for Property Assessment

To empirically validate these advantages, specific in vitro assays are essential. Below are standardized protocols for determining lipophilicity and metabolic stability.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This method remains the gold standard for LogP determination.[11][12][13]

Objective: To measure the partition coefficient of a methoxy- and trifluoromethoxy-substituted quinoline between n-octanol and water.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (typically a phosphate buffer, pH 7.4) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[12][13]

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[12]

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each).

    • Cap the vial and shake vigorously until equilibrium is reached (typically for several hours).[11][14]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.[11][15]

  • Calculation: Calculate the LogP using the formula:

    • LogP = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[16][17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds in the presence of human liver microsomes (HLM).

prep 1. Preparation - Thaw Liver Microsomes on ice - Prepare NADPH regenerating system - Prepare Test Compound stock incubate 2. Incubation - Add microsomes to plate - Add test compound (e.g., 1 µM final) - Pre-incubate at 37°C prep->incubate start_rxn 3. Initiate Reaction - Add NADPH system to start metabolism incubate->start_rxn sampling 4. Time-Point Sampling - At T=0, 5, 15, 30, 60 min: - Transfer aliquot to stop solution start_rxn->sampling stop_rxn 5. Quench Reaction - Stop solution (e.g., ice-cold acetonitrile with Internal Standard) precipitates proteins sampling->stop_rxn analyze 6. Analysis - Centrifuge to pellet protein - Analyze supernatant by LC-MS/MS - Quantify remaining parent compound stop_rxn->analyze calculate 7. Data Interpretation - Plot ln(% remaining) vs. time - Calculate t½ and Intrinsic Clearance (Clint) analyze->calculate

Caption: Workflow for an in vitro liver microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[18][19]

    • Prepare an NADPH-regenerating system solution in phosphate buffer.[8][16]

    • Prepare working solutions of the test compounds (final incubation concentration typically 1 µM).[18]

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.[8]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.[8][18]

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile containing an internal standard).[8]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[18]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope) and the intrinsic clearance.[16]

Conclusion

The strategic replacement of a methoxy group with a trifluoromethoxy group on a quinoline scaffold is a powerful tactic in medicinal chemistry. This substitution confers a trifecta of advantages: increased lipophilicity for enhanced membrane permeability, strong electron-withdrawing character for modulating target interactions, and, most critically, superior metabolic stability leading to improved pharmacokinetic profiles.[1] While synthesis can be more challenging, the profound benefits in drug-like properties often justify the investment, making the trifluoromethoxy group a key tool for developing robust and successful quinoline-based therapeutics.

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A Researcher's Guide to De-risking Novel Kinase Inhibitors: Assessing the Off-Target Effects of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. While achieving potent on-target activity is a primary objective, ensuring minimal off-target engagement is equally critical to mitigate potential toxicity and unforeseen side effects. This guide provides a comprehensive framework for assessing the off-target profile of novel kinase inhibitors, using the promising, yet uncharacterized, compound 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol as a central case study.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The introduction of trifluoromethoxy and trifluoromethyl groups, as seen in our topic compound, is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity.[2] However, these modifications can also unpredictably alter the selectivity profile. This guide will objectively compare methodologies to characterize the off-target liabilities of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and structurally related analogs, providing researchers with the rationale and detailed protocols to generate robust and reliable data.

Comparative Landscape: Structurally Related Quinoline Analogs

To establish a meaningful comparison, we will consider the following structurally related quinoline derivatives, which, like our primary compound, possess motifs common in kinase inhibitor design:

  • Alternative 1: 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol: A simpler analog, allowing for the assessment of the trifluoromethoxy group's contribution to the off-target profile.[3]

  • Alternative 2: 6-Chloro-2-(trifluoromethyl)quinolin-4-ol: A common bioisosteric replacement for the methoxy group, which can provide insights into the role of electronic and steric factors in off-target binding.[4]

  • Alternative 3: 2-(Trifluoromethyl)quinolin-4-ol: The core scaffold, serving as a baseline for understanding the impact of substitutions at the 6-position.[5]

Foundational Strategies for Off-Target Profiling

A multi-pronged approach is essential for a thorough off-target assessment. We will focus on three complementary, industry-standard techniques: broad-panel kinase profiling, cellular target engagement assays, and unbiased phenotypic screening.[6]

Kinase Panel Screening: A Global View of Kinome Selectivity

The human kinome consists of over 500 kinases, and promiscuous inhibition is a frequent source of toxicity.[7] Therefore, the initial and most critical step is to screen 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol against a large, functionally diverse panel of kinases.

Experimental Rationale: This biochemical assay provides a direct measure of a compound's inhibitory activity (typically as IC50 or Ki values) against a wide array of purified kinases. This allows for the rapid identification of potential off-targets and provides a quantitative measure of selectivity.[7][8]

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [9]

  • Compound Preparation: Prepare a 10 mM stock solution of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol and comparator compounds in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to each well.

  • Enzyme Addition: Add 2.5 µL of the specific kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and reflects kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Selectivity Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Score (S10)
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol 151500>10,0000.02
Alternative 1: 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol2580050000.05
Alternative 2: 6-Chloro-2-(trifluoromethyl)quinolin-4-ol20120080000.03
Alternative 3: 2-(Trifluoromethyl)quinolin-4-ol10050010000.15

Selectivity Score (S10) is the percentage of kinases with >90% inhibition at 1 µM, a lower score indicates higher selectivity.

Visualization: Kinase Selectivity Workflow

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Signal Detection cluster_analysis Data Analysis Compound Test Compound Stock SerialDilution Serial Dilution Compound->SerialDilution Plate Assay Plate SerialDilution->Plate AddKinase Add Kinase Panel Plate->AddKinase AddATP Add ATP/Substrate AddKinase->AddATP Incubate Incubate AddATP->Incubate AddReagent Add Detection Reagent Incubate->AddReagent Read Read Luminescence AddReagent->Read Calc Calculate IC50 Read->Calc Selectivity Determine Selectivity Calc->Selectivity

Caption: Workflow for in vitro kinase panel screening.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not account for cell permeability, efflux pumps, or intracellular target concentrations. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that confirms a compound's binding to its intended target and potential off-targets within intact cells.[10][11][12]

Experimental Rationale: CETSA® is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13] By heating cell lysates or intact cells treated with a compound to various temperatures, stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound counterparts.[12] This thermal shift provides direct evidence of target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA®) [10][11]

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol or a vehicle control (DMSO) at a desired concentration (e.g., 10x the on-target IC50) for 1-2 hours.

  • Heating Step: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein and known off-targets (identified from the kinase screen) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: Hypothetical CETSA® Results

CompoundTarget Protein Tagg (°C)ΔTagg vs. Vehicle (°C)Off-Target A Tagg (°C)ΔTagg vs. Vehicle (°C)
Vehicle (DMSO)52.5-58.0-
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol 58.0+5.558.2+0.2
Alternative 1: 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol57.2+4.759.5+1.5

Tagg is the aggregation temperature. A larger ΔTagg indicates stronger target stabilization and engagement.

Visualization: CETSA® Experimental Workflow

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound Cells->Treat Harvest Harvest & Aliquot Treat->Harvest Heat Heat to Temp Gradient Harvest->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge Lyse->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant WesternBlot Western Blot / MS Supernatant->WesternBlot Plot Plot Melting Curve WesternBlot->Plot

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. As a complex, fluorinated heterocyclic compound, its disposal requires a nuanced understanding of its potential hazards and adherence to strict regulatory standards to ensure laboratory safety and environmental protection.

The procedures outlined below are synthesized from regulatory guidelines, safety data for structurally similar compounds, and best practices for managing halogenated organic chemical waste. Due to the specific nature of this compound, it must be treated as hazardous waste, with particular attention paid to its potential reactivity, toxicity, and environmental persistence.

Part 1: Hazard Profile and Immediate Safety Precautions

While a specific Safety Data Sheet (SDS) for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is not publicly available, a reliable hazard profile can be constructed by examining a close structural analog, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.[1] The presence of trifluoromethoxy and trifluoromethyl groups on a quinoline core suggests specific hazards that must be managed with appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Personal Protective Equipment (PPE): The First Line of Defense

All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] The following PPE is mandatory:

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical-resistant nitrile gloves. Prevents skin contact and irritation.[1][3]
Eye Protection Safety goggles with side shields or a face shield. Protects against splashes that can cause serious eye irritation.[1][2]
Protective Clothing Chemical-resistant and flame-retardant lab coat. Shields skin and personal clothing from contamination.[3]

| Respiratory Protection | NIOSH/MSHA-approved respirator (if dust may be generated outside a fume hood). | Prevents respiratory tract irritation from airborne particles.[2][4] |

Part 2: Chemical Incompatibility and Waste Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially violent reactions and ensuring environmentally sound disposal. 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is a halogenated organic compound and must be segregated as such.[5][6]

The Causality of Segregation: Mixing halogenated waste with other waste streams, such as non-halogenated solvents, can create complex and hazardous mixtures. For instance, reaction with strong reducing agents or alkali metals can be violent.[5][7] Furthermore, disposal facilities often use high-temperature incineration, and mixed waste streams can complicate this process, potentially leading to the formation of toxic byproducts like phosgene or dioxins and increasing disposal costs.[5]

Table 3: Chemical Incompatibilities

Incompatible Material Class Potential Hazard
Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) Violent reaction.[5][8]
Strong Reducing Agents Incompatible.[5]
Alkali Metals (e.g., Sodium, Potassium) Potentially violent or explosive reaction.[5][7]
Strong Bases May cause decomposition.

| Reactive Metals (e.g., Aluminum powder) | May react violently, especially with low molecular weight haloalkanes.[5] |

All waste containing this compound must be collected in a dedicated container labeled "Halogenated Organic Waste."

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for regulatory compliance and safety. This process follows guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Waste Collection and Containerization

  • Solid Waste: Collect all unused or expired solid 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, along with any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), in a dedicated, puncture-resistant container with a secure, leak-proof lid.[10][11]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a chemically compatible (e.g., HDPE or glass) container designated for halogenated solvent waste.

  • Container Integrity: Ensure the waste container is in good condition, free from damage or leaks, and is kept closed at all times except when adding waste.[9][10]

Step 2: Comprehensive Labeling Proper labeling is a legal requirement and critical for safety.[12][13] The waste container label must include:

  • The words "Hazardous Waste." [13]

  • The full, unabbreviated chemical name: "6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol" and any solvents present.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic") or the corresponding GHS pictograms.[13]

  • The date when waste was first added to the container (accumulation start date).[10]

Step 3: Storage in a Satellite Accumulation Area (SAA) Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[10][13]

  • Location: The SAA should be in the same room where the waste is generated.

  • Segregation: Store the halogenated waste container with compatible chemicals, using secondary containment to separate it from the incompatible materials listed in Table 3.[9]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[10]

Step 4: Arranging for Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash. [3][10] This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal contractor to arrange for pickup of the full waste container.[1][3]

  • Ensure all institutional and regulatory paperwork is completed accurately for waste transfer.

Disposal Workflow Diagram

The following diagram illustrates the complete and compliant disposal process for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

G Disposal Workflow for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol cluster_lab Laboratory Operations cluster_disposal Final Disposition gen Waste Generation (Unused solid, contaminated labware, solutions) ppe Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) gen->ppe collect Step 2: Waste Collection (Designated, sealed, compatible container) ppe->collect label_node Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) collect->label_node store Step 4: Store in SAA (Segregated from incompatibles, under 55-gal limit) label_node->store pickup Step 5: Schedule Pickup (Contact EHS or Licensed Contractor) store->pickup transport Step 6: Off-site Transport (Licensed Waste Hauler) pickup->transport final_disp Step 7: Final Disposal (RCRA-compliant facility, e.g., Incineration) transport->final_disp

Caption: Disposal workflow for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Part 4: Spill Management Protocol

Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.

  • For Small Spills (in a chemical fume hood):

    • Ensure PPE is worn.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[6]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][4]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials (wipes, etc.) as hazardous waste.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, upholding the highest standards of scientific integrity and workplace safety.

References

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  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
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  • Regulation of Labor
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Personal protective equipment for handling 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

As a novel heterocyclic compound, 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol represents a significant tool for researchers in drug discovery and development. Its unique structure, featuring both trifluoromethoxy and trifluoromethyl groups, suggests potential for high biological potency and metabolic stability.[1][2] These same properties, however, demand a rigorous and proactive approach to laboratory safety. Pharmaceutical compounds designed to be biologically active in humans can present occupational health risks, even in small research quantities.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all laboratory personnel.

Core Hazard Assessment

While a specific Safety Data Sheet (SDS) for 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is not publicly available, a comprehensive hazard assessment can be synthesized by examining structurally analogous quinolinol derivatives and compounds containing trifluoromethoxy/trifluoromethyl moieties. This analysis indicates that the compound should be handled as a substance with potential for significant acute and chronic health effects.

The primary hazards are anticipated to be skin, eye, and respiratory irritation, with a potential for acute toxicity if ingested.[3][4][5] The trifluoromethyl and trifluoromethoxy groups can increase a compound's lipophilicity, which may enhance membrane penetration and alter its toxicological profile.[2][6] Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

Table 1: Synthesized Hazard Profile and Rationale

Hazard CategoryAnticipated RiskRationale based on Analogous Compounds
Acute Toxicity (Oral) Toxic if swallowed. A related compound, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is classified as "Toxic if swallowed" (Acute Tox. 3).[3]
Skin Irritation Causes skin irritation. Multiple related quinolinol derivatives are documented to cause skin irritation.[4][5]
Eye Damage/Irritation Causes serious eye irritation/damage. This is a consistent hazard across similar chemical structures, ranging from serious irritation to potential for damage.[4][5][7][8]
Respiratory Irritation May cause respiratory irritation. Handling the compound as a solid powder poses a risk of dust inhalation, a common cause of respiratory tract irritation.[4][5]
Unknown Chronic Effects Potentially hazardous. As a novel chemical entity, long-term toxicological properties are unknown. Prudent practice dictates treating it as a potentially potent compound.[9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a robust barrier against potential exposure. The selection of each component is based on the synthesized hazard profile and established laboratory safety standards.[10][11]

  • Eye and Face Protection :

    • Required : Chemical safety goggles with a snug fit are the minimum requirement to protect against dust particles.[9]

    • Causality : Standard safety glasses with side shields do not provide an adequate seal against fine powders.

    • Enhanced Precaution : For operations with a higher risk of splashing (e.g., handling larger quantities or during vigorous solution preparation), a full-face shield should be worn in addition to safety goggles to protect the entire face.[9][12] All eyewear must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[13]

  • Hand Protection :

    • Required : Chemical-resistant nitrile gloves are the standard for incidental contact.

    • Causality : The trifluoromethoxy and trifluoromethyl groups increase lipophilicity, suggesting potential for dermal absorption.[2] Nitrile provides good resistance against a broad range of chemicals for non-prolonged tasks.[14]

    • Enhanced Precaution : Double-gloving is required for all handling activities. This practice minimizes the risk of exposure from a pinhole tear or undetected glove failure and allows for the safe removal of the outer, potentially contaminated glove without touching the inner glove.[9] Gloves must be inspected for any damage before use and changed immediately if contamination is suspected, or at regular intervals (e.g., every 30-60 minutes).[15]

  • Body Protection :

    • Required : A clean, buttoned laboratory coat is mandatory.

    • Causality : This protects against incidental contact of the solid powder or droplets with skin and personal clothing.

    • Enhanced Precaution : For weighing larger quantities or in situations with a significant risk of dust generation, a chemical-resistant apron or disposable coveralls (e.g., Tyvek) should be worn over the lab coat.[12]

  • Respiratory Protection :

    • Required : All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to utilize engineering controls as the primary line of defense.[11][14]

    • Causality : The fume hood contains and exhausts airborne particles, preventing inhalation.

    • Enhanced Precaution : If engineering controls are not available or are deemed insufficient for the scale of work, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95 or higher) is required.[7][13] A proper fit test is mandatory for all respirator users to ensure effectiveness.[15]

Operational Workflow for Safe Handling

This protocol outlines the step-by-step process for safely handling the solid compound, from initial preparation to final storage of the prepared solution. The entire workflow is designed to be conducted within a designated area, preferably a chemical fume hood.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal Phase P1 Verify Fume Hood Operation P2 Don Full PPE (Double Gloves, Goggles, Lab Coat) P1->P2 P3 Prepare Work Area: - Decontaminate surface - Lay down absorbent pad - Gather all necessary equipment P2->P3 H1 Retrieve Compound from Storage (in secondary containment) P3->H1 Begin Handling H2 Carefully Weigh Solid into a tared container H1->H2 H3 Slowly Add Solvent to the solid to prevent splashing H2->H3 H4 Cap and Mix Solution (e.g., vortex or sonicate) H3->H4 H5 Transfer Solution to Clearly Labeled Storage Vial H4->H5 C1 Decontaminate Weighing Utensils and Work Surface H5->C1 Complete Handling C2 Segregate Waste: - Solid Waste (contaminated pads, wipes) - Liquid Waste (rinsate) - Sharps C1->C2 C3 Remove Outer Gloves and Dispose as Solid Waste C2->C3 C4 Remove Remaining PPE and Wash Hands Thoroughly C3->C4

Caption: Workflow for handling 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.

Decontamination and Disposal Plan

A meticulous decontamination and disposal plan is critical to prevent cross-contamination and ensure compliance with institutional and regulatory standards.

Step-by-Step Decontamination Protocol:

  • Surface Decontamination : Immediately after handling, wipe down all surfaces within the fume hood (including the balance) with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a mild detergent solution and then deionized water. The wipes used should be disposed of as solid chemical waste.

  • Equipment Decontamination : All non-disposable equipment, such as spatulas and glassware, should be rinsed with a suitable solvent to dissolve any residual compound. This rinsate must be collected and disposed of as hazardous liquid waste. Following the solvent rinse, clean the equipment as per standard laboratory procedure.

  • PPE Decontamination/Disposal :

    • The outer pair of gloves should be removed while still in the fume hood and disposed of in the designated solid waste container.[9]

    • The inner gloves should be removed after exiting the work area.

    • Disposable items like absorbent pads, weighing papers, and wipes must be placed in a clearly labeled hazardous solid waste container.[7]

Waste Disposal Plan:

  • Solid Waste : All contaminated solid materials (gloves, wipes, absorbent pads, etc.) must be collected in a sealed, properly labeled hazardous waste container.

  • Liquid Waste : All unused solutions and solvent rinsates must be collected in a sealed, properly labeled hazardous liquid waste container. Do not discharge any amount to the sewer.[11]

  • Container Labeling : All waste containers must be labeled with the full chemical name, "Hazardous Waste," and the primary hazard classifications (e.g., "Toxic," "Irritant"). Follow all institutional guidelines for waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]

  • Small Spill : For a small spill of solid material within a fume hood, carefully sweep it up using absorbent material. Avoid raising dust. Place the material in a sealed container for disposal. Decontaminate the area as described above.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, ensuring personal safety and maintaining a secure laboratory environment.

References

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  • Negative terpinen-4-ol modulate potentially malignant and malignant lingual lesions induced by 4-nitroquinoline-1-oxide in rat model. PubMed. Available at: [Link]

  • The Effect of Terpinen-4-ol on Human Corneal Epithelium. Translational Vision Science & Technology (ARVO Journals). Available at: [Link]

  • Terpinen-4-ol, A volatile terpene molecule, extensively electrifies the biological systems against the oxidative stress-linked pathogenesis. ResearchGate. Available at: [Link]

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6-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

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